Product packaging for PA-Nic TFA(Cat. No.:)

PA-Nic TFA

Número de catálogo: B11928495
Peso molecular: 679.5 g/mol
Clave InChI: RWKRILUCCICVEF-HDYQNZDSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

PA-Nic TFA is a useful research compound. Its molecular formula is C28H27F6N3O10 and its molecular weight is 679.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27F6N3O10 B11928495 PA-Nic TFA

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C28H27F6N3O10

Peso molecular

679.5 g/mol

Nombre IUPAC

2-[carboxymethyl-[4-[[(1S,2S)-1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl]methyl]-2-oxochromen-7-yl]amino]acetic acid;2,2,2-trifluoroacetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H25N3O6.2C2HF3O2/c1-27(9-3-5-20(27)16-4-2-8-25-12-16)15-17-10-24(32)33-21-11-18(6-7-19(17)21)26(13-22(28)29)14-23(30)31;2*3-2(4,5)1(6)7/h2,4,6-8,10-12,20H,3,5,9,13-15H2,1H3,(H-,28,29,30,31);2*(H,6,7)/t20-,27-;;/m0../s1

Clave InChI

RWKRILUCCICVEF-HDYQNZDSSA-N

SMILES isomérico

C[N@+]1(CCC[C@H]1C2=CN=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-]

SMILES canónico

C[N+]1(CCCC1C2=CN=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-]

Origen del producto

United States

Foundational & Exploratory

Photoactivatable Nicotine (PA-Nic) TFA Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoactivatable nicotine (PA-Nic) is a caged compound designed for the precise spatiotemporal control of nicotine release using light.[1][2][3] This technology has revolutionized the study of nicotinic acetylcholine receptors (nAChRs) and their role in neural circuits and behavior.[1][2][3] PA-Nic allows researchers to overcome the limitations of traditional drug application methods by offering non-invasive, rapid, and localized delivery of nicotine.[4] The trifluoroacetate (TFA) salt of PA-Nic is a common formulation that ensures its stability and solubility in aqueous solutions for biological experiments. This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of PA-Nic TFA.

Core Properties and Data Presentation

PA-Nic is synthesized by alkylating nicotine with a coumarin-based photolabile protecting group, forming a stable quaternary ammonium linkage.[1][2] This modification renders the nicotine molecule biologically inert until it is "uncaged" by one- or two-photon excitation.[1][2][3] The key photochemical and spectroscopic properties of PA-Nic are summarized in the table below.

PropertyValueReference
Activation Wavelength (1-photon) <470 nm (optimal ~404 nm)[1]
Activation Wavelength (2-photon) <900 nm[1]
Uncaging Quantum Yield (Φu) 0.74%[1]
Extinction Coefficient (ε) 17,400 M⁻¹cm⁻¹[1]
Absorption Maximum (λmax) 404 nm[1]
Photolysis Byproducts Coumarin derivatives (10 and 11)[1]
Dark Stability Excellent in aqueous solution[1]

Mechanism of Action: Photoactivation and Receptor Binding

The fundamental principle behind PA-Nic is the use of a photolabile "caging" group that temporarily blocks the pharmacological activity of nicotine. Upon illumination with a specific wavelength of light, the caging group undergoes a photochemical reaction, leading to the rapid release of active nicotine. This process allows for highly localized and temporally precise activation of nAChRs.

Signaling Pathway of Released Nicotine

Once uncaged, nicotine acts as an agonist for nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[5][6] The binding of nicotine to nAChRs triggers a conformational change in the receptor, opening an ion channel and leading to the influx of cations such as Na⁺ and Ca²⁺.[7][8] This influx depolarizes the cell membrane, resulting in neuronal excitation.[8]

Nicotine_Signaling_Pathway cluster_photolysis Photolysis cluster_receptor_activation Receptor Activation & Cellular Response PA_Nic PA-Nic (Inactive) Nicotine Nicotine (Active) PA_Nic->Nicotine Uncaging Byproducts Coumarin Byproducts PA_Nic->Byproducts Light Light (<470 nm or <900 nm) Light->PA_Nic nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Photoactivation of PA-Nic and subsequent nAChR signaling cascade.

Experimental Protocols

The use of PA-Nic in research typically involves its application to a biological preparation, followed by controlled illumination to release nicotine and subsequent measurement of the physiological response.

General Experimental Workflow

A typical experimental workflow for using PA-Nic to study neuronal responses is outlined below. This involves preparing the biological sample, applying PA-Nic, performing photolysis, and recording the resulting cellular activity.

Experimental_Workflow Preparation 1. Biological Preparation (e.g., brain slice, cultured neurons) Application 2. Application of this compound Preparation->Application Photolysis 3. Photolysis (1-photon or 2-photon laser) Application->Photolysis Recording 4. Electrophysiological Recording (e.g., Voltage Clamp) Photolysis->Recording Analysis 5. Data Analysis Recording->Analysis

Caption: General experimental workflow for PA-Nic mediated nAChR activation.

Detailed Methodology: Focal Nicotine Uncaging and Electrophysiology

This protocol describes the focal uncaging of nicotine in a brain slice preparation and the recording of light-evoked currents using whole-cell voltage clamp.

1. Brain Slice Preparation:

  • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., medial habenula) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour before experimentation.

2. Electrophysiological Recording:

  • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Establish whole-cell voltage-clamp recordings from target neurons using borosilicate glass pipettes filled with an appropriate internal solution.

  • Hold neurons at a membrane potential of -70 mV.

3. PA-Nic Application:

  • Dissolve this compound in the aCSF to a final concentration of 10-100 µM.

  • Apply the PA-Nic containing aCSF to the brain slice via bath application or focal pressure ejection from a micropipette positioned near the recorded neuron.

4. Photolysis:

  • Use a laser (e.g., 405 nm for 1-photon excitation) coupled to the microscope objective to deliver a focused light pulse to the area of interest.[1]

  • Control the duration and intensity of the light pulse to regulate the amount of nicotine uncaged.[1] For example, a 1-second pulse at 0.12 mW/mm² can be used to elicit a response.[1]

5. Data Acquisition and Analysis:

  • Record the resulting currents using a patch-clamp amplifier and digitize the signal for offline analysis.

  • Light-evoked currents can be characterized by their amplitude, kinetics, and dose-response relationship to light intensity or duration.[1]

  • Confirm the recorded currents are mediated by nAChRs by applying a nAChR antagonist, which should eliminate the light-evoked response.[1]

Applications in Research

The precise control offered by PA-Nic makes it an invaluable tool for a wide range of applications in neuroscience and pharmacology:

  • Mapping Nicotinic Circuits: By focally uncaging nicotine at different locations within a neural circuit, researchers can map the distribution and function of nAChRs with high spatial resolution.

  • Studying Synaptic Plasticity: The ability to precisely time the application of nicotine allows for the investigation of its role in modulating synaptic strength and plasticity.

  • Investigating Nicotine Addiction: PA-Nic can be used to mimic the phasic release of dopamine that is thought to underlie nicotine's rewarding effects, providing insights into the mechanisms of addiction.[4]

  • Drug Screening and Development: The controlled application of nicotine facilitates the screening of compounds that modulate nAChR activity.

Conclusion

Photoactivatable nicotine (PA-Nic) TFA is a powerful optopharmacological tool that enables researchers to investigate the function of nicotinic acetylcholine receptors with unprecedented precision.[1][2][3] Its excellent photochemical properties and stability make it a reliable and versatile compound for a variety of experimental paradigms.[1] The detailed understanding of its mechanism and the application of the described experimental protocols will facilitate further discoveries in the fields of neuroscience, pharmacology, and drug development.

References

Unidentified Chemical Compound: PA-Nic TFA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available chemical databases and scientific literature has not yielded a definitive identification for a compound designated as "PA-Nic TFA." Consequently, a detailed technical guide on its chemical structure, quantitative data, and experimental protocols cannot be provided at this time.

The abbreviation likely deconstructs as follows:

  • PA: Most plausibly refers to Palmitic Acid , a common saturated fatty acid. In biochemical and pharmaceutical contexts, "PA" is frequently used to denote a palmitoyl group, which is the acyl group derived from palmitic acid. This group is often conjugated to other molecules to enhance their lipophilicity and cell membrane permeability.

  • Nic: This component likely represents a Nicotinamide or Nicotinic Acid (Niacin, Vitamin B3) moiety. These are essential biomolecules involved in various cellular processes, including redox reactions and cell signaling.

  • TFA: This is the standard abbreviation for Trifluoroacetic Acid . In the context of a compound name, it typically indicates that the molecule is a salt, with trifluoroacetate as the counter-ion. TFA is also a strong acid commonly used in peptide synthesis and purification, and its presence can be a remnant of these processes.

Based on this analysis, "this compound" would logically describe a molecule where Palmitic Acid is covalently linked to a Nicotinamide or Nicotinic Acid derivative, existing as a trifluoroacetate salt. However, the precise chemical structure, including the nature of the linkage between the palmitoyl group and the nicotinamide moiety, remains unknown. Without this critical information, any attempt to provide quantitative data, experimental protocols, or a structural visualization would be speculative and inappropriate for a technical guide intended for a scientific audience.

Researchers and drug development professionals seeking information on this compound are advised to consult the original source of the "this compound" designation to obtain its exact chemical identity. Once the specific structure is known, a thorough literature search for that compound can be conducted to gather the necessary data for a comprehensive technical overview.

The Dawn of Optopharmacology: A Technical Guide to the Discovery and Synthesis of Caged Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise spatiotemporal control of neuronal signaling is paramount to unraveling the complexities of the nervous system and developing targeted therapeutics. Caged compounds, inert molecules that release a bioactive substance upon photostimulation, have emerged as powerful tools in this endeavor. This technical guide provides an in-depth exploration of the discovery and synthesis of caged nicotine, a pivotal development for studying nicotinic acetylcholine receptors (nAChRs) and their role in health and disease. We delve into the two principal classes of caged nicotine, ruthenium-bipyridine (RuBi-Nicotine) and coumarin-based (PA-Nicotine) compounds, presenting detailed experimental protocols, comprehensive quantitative data, and visual representations of key pathways and workflows to facilitate their application in research and drug development.

Introduction: The Need for Spatiotemporal Control in Nicotinic Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in a vast array of physiological processes, including muscle contraction, cognitive function, and reward pathways.[1] Dysregulation of nAChR signaling is implicated in numerous neurological disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] Traditional pharmacological methods often lack the precision to dissect the intricate roles of nAChRs in specific neural circuits and at defined moments in time. The advent of caged nicotine has revolutionized the study of nicotinic systems by enabling the release of nicotine with millisecond-to-nanosecond temporal resolution and subcellular spatial accuracy, offering unprecedented control over receptor activation.[3]

This guide will provide a comprehensive overview of the two pioneering caged nicotine compounds, outlining their synthesis, photophysical properties, and biological applications.

Discovery and Development of Caged Nicotine

The development of caged nicotine faced a significant hurdle: nicotine's chemical structure, a tertiary amine, lacks the typical functional groups (e.g., carboxyl, hydroxyl) used for attaching photolabile "caging" groups.[4] This challenge spurred the development of novel caging strategies.

RuBi-Nicotine: A Metal-Complex Approach

In 2010, a significant breakthrough was achieved with the synthesis of a ruthenium-bipyridine based caged nicotine, termed RuBi-Nicotine.[5] This compound, formally [Ru(bpy)₂(nic)₂]²⁺, utilizes a ruthenium complex to coordinate two nicotine molecules.[3] Upon irradiation with visible light (blue or green), the complex undergoes a clean and rapid photolysis reaction, releasing one nicotine molecule and forming a water-coordinated ruthenium complex.[3][5] The key advantage of RuBi-Nicotine is its sensitivity to visible light, which is less damaging to biological tissues than the UV light required for many other caged compounds.[5]

PA-Nicotine: A Coumarin-Based Innovation

Another innovative approach led to the development of photoactivatable nicotine (PA-Nic), a coumarin-based caged compound.[4] This strategy involves the alkylation of nicotine's tertiary amine with a coumarin-based photolabile group, forming a quaternary ammonium salt.[4] This method proved to be a generalizable strategy for caging other tertiary amine-containing drugs that were previously considered "uncageable."[2] PA-Nic can be uncaged using either one- or two-photon excitation, allowing for precise three-dimensional control of nicotine release deep within scattering biological tissues.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for RuBi-Nicotine and PA-Nicotine, as well as the binding affinities and potency of nicotine on various nAChR subtypes.

Table 1: Photophysical and Photochemical Properties of Caged Nicotine Compounds

PropertyRuBi-NicotinePA-NicotineReference(s)
Photolabile Group Ruthenium-bipyridine complexCoumarin[3],[4]
Activation Wavelength(s) 473 nm (blue), 532 nm (green)365 nm (UV), ~405 nm (violet)[5],[3]
Quantum Yield (Φ) 0.230.74% (0.0074)[5],[3]
Extinction Coefficient (ε) Not explicitly stated17,400 M⁻¹cm⁻¹ at 404 nm[3]
Photolysis Time Constant 17 nsNot explicitly stated[5]
Two-Photon Uncaging NoYes (δu = 0.094 GM at 810 nm)[3]

Table 2: Nicotine Receptor Binding Affinities and Potency

nAChR SubtypeLigandKd (dissociation constant)Ki (inhibition constant)EC₅₀ (half-maximal effective concentration)Reference(s)
α4β2 Nicotine1 nM2.4 nM (for α3β4)1.6 µM[7],[8]
α7 Nicotine4 µM221 nM~100 µM[7],[8]
α3β4 Nicotine-476 nM64 µM[8],[9]
α6β2β3 Nicotine--Low nM range[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of caged nicotine compounds and a general protocol for their application in biological experiments.

Synthesis of RuBi-Nicotine ([Ru(bpy)₂(nic)₂]Cl₂)

This protocol is adapted from the original synthesis paper by Filevich et al. (2010).[3]

Materials:

  • Ru(bpy)₂Cl₂

  • Methanol

  • Distilled water

  • Nicotine

  • Nitrogen gas

Procedure:

  • Dissolve 100 mg of Ru(bpy)₂Cl₂ in 8.5 mL of methanol.

  • Add 17 mL of distilled water to the solution.

  • Degas the solution by bubbling with nitrogen gas for 15 minutes.

  • Heat the reaction mixture to 80°C and monitor the reaction progress using a diode-array spectrophotometer until the characteristic spectrum of [Ru(bpy)₂(H₂O)₂]²⁺ is observed.

  • Perform all subsequent steps in the dark to prevent premature photolysis.

  • Add 3 molar equivalents of nicotine to the reaction mixture.

  • The final product, [Ru(bpy)₂(nic)₂]Cl₂, can be purified through appropriate chromatographic techniques, although the original paper does not specify the exact method. The product is an orange, hygroscopic powder.

Synthesis of PA-Nicotine

This protocol is based on the general strategy of alkylating nicotine with a coumarin cage.[4]

Materials:

  • Nicotine

  • Bromomethyl coumarin derivative (e.g., 7-(diethylamino)-coumarin-4-yl)methyl bromide)

  • Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

  • Dissolve nicotine in acetonitrile.

  • Add an equimolar amount of the bromomethyl coumarin derivative to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The formation of the quaternary ammonium salt, PA-Nicotine, will result in a precipitate as it is generally less soluble in the reaction solvent.

  • The product can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization if necessary. The synthesis yield for similar caged compounds can vary, but yields of over 80% have been reported for analogous reactions.[1]

Protocol for Nicotine Uncaging in Brain Slices

This protocol provides a general workflow for using caged nicotine in electrophysiological experiments in brain slices, adapted from methods described for PA-Nicotine.[7]

Materials:

  • Acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Caged nicotine (e.g., PA-Nicotine)

  • Patch-clamp electrophysiology setup

  • Light source for photolysis (e.g., UV laser or LED)

Procedure:

  • Prepare acute brain slices from the region of interest according to standard protocols.

  • Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF.

  • Dissolve the caged nicotine in aCSF to the desired final concentration (e.g., 10-100 µM). Protect the solution from light.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Position the light source (e.g., the tip of a fiber-optic cable or the focus of a laser beam) near the neuron of interest.

  • Deliver a brief pulse of light (e.g., 1-10 ms) to photolyze the caged nicotine.

  • Record the resulting postsynaptic currents or changes in membrane potential.

  • By moving the light spot to different subcellular locations (e.g., soma, dendrites, axon), the spatial distribution of functional nAChRs can be mapped.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by nicotine and the typical workflows for synthesis and uncaging experiments.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR VGCC Voltage-Gated Ca²⁺ Channel nAChR->VGCC Depolarization opens Ca2_ion Ca²⁺ nAChR->Ca2_ion Influx (α7 nAChR) VGCC->Ca2_ion Influx Nicotine Nicotine Nicotine->nAChR Binds to PI3K PI3K Ca2_ion->PI3K MAPK MAPK (ERK) Ca2_ion->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene_Expression Gene Expression (e.g., Bcl-2) CREB->Gene_Expression Transcription

Caption: nAChR activation by nicotine leads to Ca²⁺ influx and downstream signaling cascades.

Experimental Workflow for Nicotine Uncaging

Uncaging_Workflow start Start prep_slice Prepare Brain Slice start->prep_slice patch_neuron Patch-Clamp Neuron prep_slice->patch_neuron apply_caged Apply Caged Nicotine patch_neuron->apply_caged position_light Position Light Source apply_caged->position_light uncage Deliver Light Pulse (Uncaging) position_light->uncage record Record Electrophysiological Response uncage->record analyze Analyze Data record->analyze end End analyze->end

Caption: A typical workflow for a nicotine uncaging experiment in a brain slice.

Synthesis Workflow for PA-Nicotine

Synthesis_PA_Nicotine cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Nicotine Nicotine Mix Mix in Solvent (e.g., Acetonitrile) Nicotine->Mix Coumarin Bromomethyl Coumarin Coumarin->Mix PA_Nic PA-Nicotine (Precipitate) Mix->PA_Nic Alkylation Purification Filter and Wash PA_Nic->Purification Final_Product Pure PA-Nicotine Purification->Final_Product

Caption: A simplified workflow for the synthesis of PA-Nicotine.

Conclusion and Future Directions

The discovery and synthesis of caged nicotine represent a landmark achievement in the field of neuroscience, providing researchers with powerful tools to dissect the roles of nAChRs with unprecedented precision. Both RuBi-Nicotine and PA-Nicotine offer distinct advantages, from visible light activation to two-photon uncaging capabilities, expanding the experimental possibilities for studying nicotinic signaling in diverse biological contexts.

Future research will likely focus on the development of new caged nicotine analogs with improved photophysical properties, such as longer wavelength activation and higher quantum yields. Furthermore, the application of these tools in in vivo studies will continue to provide invaluable insights into the complex roles of nAChRs in brain function and disease, paving the way for the development of novel therapeutic strategies. This guide serves as a foundational resource for researchers embarking on the use of these powerful optopharmacological tools.

References

The Principle of PA-Nic TFA Uncaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Photoactivatable Nicotine Trifluoroacetate (PA-Nic TFA) uncaging. This compound is a powerful tool in optopharmacology, enabling the precise spatiotemporal release of nicotine to study nicotinic acetylcholine receptors (nAChRs) and their role in various physiological processes. This document provides a detailed overview of the uncaging mechanism, quantitative data, experimental protocols, and key signaling pathways.

Core Principle of this compound Uncaging

This compound is a "caged" compound, where the biologically active nicotine molecule is rendered inert by covalent attachment of a photolabile protecting group (PPG), also known as a photocage.[1][2] The specific caging strategy for nicotine, a tertiary amine that lacks traditional attachment sites like hydroxyl or carboxyl groups, involves the formation of a quaternary ammonium salt with a coumarin-based PPG.[3][4][5] The trifluoroacetate (TFA) anion serves as the counter-ion to the positively charged quaternary ammonium center.[1][6]

The uncaging process is initiated by the absorption of light, either through one-photon absorption (1PA) at wavelengths around 405 nm or through the near-simultaneous absorption of two photons (two-photon absorption, 2PA) at longer wavelengths (e.g., 720-810 nm).[4][7] Two-photon excitation offers superior spatial resolution, allowing for highly localized uncaging within subcellular compartments.[2][8]

Upon photoexcitation, the coumarin cage undergoes a photochemical reaction that leads to the cleavage of the covalent bond connecting it to the nicotine molecule. This releases free nicotine, which can then bind to and activate nAChRs. The byproducts of this reaction depend on the specific coumarin cage used. For the first-generation PA-Nic, the uncaging process has a relatively low quantum yield and can produce formaldehyde as a byproduct.[3][4]

The Role of the Trifluoroacetate (TFA) Counter-ion

The trifluoroacetate (TFA) in this compound is the counter-ion to the positively charged quaternary ammonium group formed between the nicotine and the coumarin cage. While not directly involved in the photochemical cleavage reaction, its presence is a consequence of the synthesis and purification process, particularly during reverse-phase high-performance liquid chromatography (RP-HPLC) where TFA is often used as an ion-pairing agent.[6][9] It is important to be aware of the presence of TFA, as it can potentially influence biological systems. For instance, TFA has been reported to affect cell growth and protein function in some experimental contexts.[6] Therefore, for sensitive biological assays, researchers may consider exchanging the TFA counter-ion for a more biologically compatible one, such as chloride.[10]

Quantitative Data

The efficiency and precision of this compound uncaging are determined by its photophysical properties. The following table summarizes key quantitative data for the first-generation PA-Nic.

ParameterValueReference
One-Photon Absorption Maximum (λmax) ~404 nm[5]
Molar Extinction Coefficient (ε) at λmax > 14,000 M⁻¹cm⁻¹[3]
One-Photon Uncaging Quantum Yield (Φu) < 1% (specifically 0.74%)[3][5]
Two-Photon Excitation Wavelength < 900 nm[4]
Two-Photon Action Cross-Section (δu) Data not consistently reported in a single source. Requires experimental determination for specific setups.

Uncaging Mechanism and Signaling Pathway

The uncaging of first-generation PA-Nic and the subsequent activation of a neuronal signaling pathway are illustrated in the following diagrams.

Uncaging_Mechanism cluster_caged Caged State cluster_photoexcitation Photoexcitation cluster_photolysis Photolysis cluster_uncaged Uncaged Products PA_Nic_TFA This compound (Inactive Nicotine) Photon Photon (1P or 2P) Excited_State Excited State PA-Nic Photon->Excited_State Absorption Diradical_Cation Diradical Cation Intermediate Excited_State->Diradical_Cation Intersystem Crossing Cleavage Bond Cleavage Diradical_Cation->Cleavage Nicotine Free Nicotine (Active) Cleavage->Nicotine Byproducts Coumarin Byproduct + Formaldehyde Cleavage->Byproducts

Caption: Uncaging mechanism of first-generation this compound.

Nicotine_Signaling_Pathway Uncaged_Nicotine Uncaged Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Uncaged_Nicotine->nAChR Binds to Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Increased Intracellular [Ca²⁺] Ion_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Downstream Downstream Signaling Cascades (e.g., MAPK, CREB) Ca_Influx->Downstream Downstream->Cellular_Response

Caption: Simplified signaling pathway activated by uncaged nicotine.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on the alkylation of nicotine with a coumarin precursor.

Materials:

  • Nicotine

  • (7-(diethylamino)-coumarin-4-yl)methyl bromide (or a similar bromomethyl coumarin precursor)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Reverse-phase HPLC system with a C18 column

  • Trifluoroacetic acid (TFA) for HPLC

  • Lyophilizer

Procedure:

  • Dissolve nicotine (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (argon or nitrogen).

  • Add (7-(diethylamino)-coumarin-4-yl)methyl bromide (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the crude product by adding diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired PA-Nic product.

  • Lyophilize the pure fractions to obtain this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for Two-Photon Uncaging of PA-Nic in Brain Slices

This protocol outlines the general steps for performing a two-photon uncaging experiment to study nAChR function in neurons within brain slices.

Materials:

  • Acute brain slices containing the neurons of interest

  • Artificial cerebrospinal fluid (ACSF)

  • This compound stock solution (e.g., 10 mM in water or DMSO)

  • Two-photon microscope equipped with a femtosecond-pulsed laser (tunable to ~720-810 nm)

  • Patch-clamp electrophysiology setup

  • Perfusion system for drug application

Experimental Workflow:

Two_Photon_Uncaging_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Slice Prepare Brain Slice Patch_Neuron Patch-clamp Neuron of Interest Prepare_Slice->Patch_Neuron Prepare_Solution Prepare PA-Nic Solution in ACSF Perfuse_PANic Perfuse Slice with PA-Nic Solution Prepare_Solution->Perfuse_PANic Locate_ROI Locate Region of Interest (ROI) (e.g., dendrite, soma) Patch_Neuron->Locate_ROI Perfuse_PANic->Locate_ROI Uncage Deliver Two-Photon Laser Pulse to ROI Locate_ROI->Uncage Record Record Electrophysiological Response Uncage->Record Simultaneously Analyze_Data Analyze Recorded Currents/Potentials Record->Analyze_Data Correlate Correlate Response with Uncaging Location Analyze_Data->Correlate

Caption: Experimental workflow for two-photon uncaging of PA-Nic.

Procedure:

  • Prepare acute brain slices and allow them to recover in ACSF.

  • Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 10-100 µM).

  • Using the two-photon microscope in imaging mode, identify the subcellular region of interest (e.g., a specific dendritic branch).

  • Switch the microscope to uncaging mode. Position the focused laser spot at the desired location.

  • Deliver a brief laser pulse (e.g., 1-5 ms) at the appropriate wavelength (e.g., 720 nm) and power to uncage nicotine.

  • Simultaneously record the electrophysiological response (e.g., inward current in voltage-clamp or depolarization in current-clamp).

  • Repeat the uncaging at different locations to map the spatial distribution of functional nAChRs.

  • Perform control experiments, such as delivering laser pulses in the absence of PA-Nic to ensure that the light itself does not elicit a response.

This technical guide provides a comprehensive overview of the principles and applications of this compound uncaging. For more detailed information on specific experimental parameters and data analysis, it is recommended to consult the primary research articles cited.

References

An In-depth Technical Guide to Optopharmacology with PA-Nic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of optopharmacology utilizing the photoactivatable nicotinic acetylcholine receptor (nAChR) agonist, PA-Nic. It is designed to equip researchers with the foundational knowledge and practical methodologies required to employ this powerful tool for precise spatiotemporal control of cholinergic signaling in vitro and in vivo.

Introduction to Optopharmacology and PA-Nic

Optopharmacology is an emerging field that combines light and pharmacology to control the activity of drugs with high spatiotemporal precision.[1][2] This approach typically involves the use of photoresponsive molecules, such as photoswitches or caged compounds, that can be activated or deactivated by light.[3] Unlike optogenetics, which requires genetic manipulation to express light-sensitive proteins, optopharmacology utilizes small molecules to modulate endogenous protein function, offering a less invasive approach with the potential for therapeutic translation.[3][4]

PA-Nic is a photoactivatable ("caged") nicotine derivative that allows for the precise release of nicotine upon illumination.[5] It is synthesized with a photolabile protecting group, a coumarin cage, attached to the nicotine molecule.[2] This caging strategy renders the nicotine molecule inactive until it is "uncaged" by one- or two-photon excitation.[5] Upon illumination with light of a specific wavelength, the caging group is cleaved, releasing active nicotine that can then bind to and activate nicotinic acetylcholine receptors (nAChRs).[5]

Mechanism of Action and Signaling Pathways

PA-Nic's mechanism of action relies on the light-induced cleavage of the bond between the coumarin caging group and the nicotine molecule. This process is highly efficient and provides precise temporal control over the availability of the nAChR agonist.

Nicotinic Acetylcholine Receptor (nAChR) Activation

Released nicotine acts as an agonist at nAChRs, which are ligand-gated ion channels permeable to cations, including Na+, K+, and Ca2+.[6] nAChRs are pentameric structures composed of various subunits (α and β), with the α7 homopentamer and the α4β2 heteropentamer being the most abundant subtypes in the central nervous system.[3][6] The binding of nicotine to the extracellular domain of nAChRs induces a conformational change that opens the ion channel, leading to membrane depolarization and subsequent cellular responses.[6]

Downstream Signaling Pathways

The influx of cations, particularly Ca2+, through nAChRs triggers a cascade of intracellular signaling events. These pathways are crucial for mediating the diverse physiological effects of cholinergic stimulation, including neurotransmitter release, synaptic plasticity, and cell survival.[1]

The following diagram illustrates the key signaling pathways activated downstream of nAChR activation:

nAChR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus nAChR nAChR Ca2_influx Ca2+ Influx nAChR->Ca2_influx Nicotine PI3K PI3K Ca2_influx->PI3K MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) Ca2_influx->MAPK_pathway JAK2 JAK2 Ca2_influx->JAK2 PLC PLC Ca2_influx->PLC PKC PKC Ca2_influx->PKC Akt Akt PI3K->Akt PKB Cell Survival Akt->PKB Bcl2_Bax Cell Survival Akt->Bcl2_Bax ERK Cell Proliferation MAPK_pathway->ERK Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation STAT3 STAT3 JAK2->STAT3 STAT3_N STAT3 STAT3->STAT3_N IP3 IP3 PLC->IP3 Ca_release Ca2+ Release (from ER) IP3->Ca_release NFkB NF-κB PKC->NFkB NFkB_N NF-κB NFkB->NFkB_N Gene_Expression Gene Expression STAT3_N->Gene_Expression NFkB_N->Gene_Expression

Caption: nAChR downstream signaling pathways.

Quantitative Data for PA-Nic

The precise control offered by PA-Nic allows for quantitative pharmacological studies. The following tables summarize key photochemical and photopharmacological properties.

Photochemical PropertiesValueReference
Absorption Maximum (λmax)404 nm[2]
Photochemical Quantum Yield (Φpc)0.74%[2]
Molar Extinction Coefficient (ε) at λmax> 14,000 M⁻¹cm⁻¹[5]
Dark StabilityHigh[2]
Photopharmacological Parameters (Representative Values)
Dose-Response
Light-Evoked CurrentIncreases with flash energy and duration
Kinetics
Activation TimeMilliseconds (light-pulse dependent)
Deactivation TimeDependent on nicotine diffusion and receptor desensitization

Experimental Protocols

This section provides detailed methodologies for key experiments using PA-Nic.

In Vitro Electrophysiology in Acute Brain Slices

This protocol describes the use of PA-Nic for patch-clamp recordings in acute brain slices to study nAChR-mediated currents with high spatiotemporal resolution.

Materials:

  • PA-Nic stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with IR-DIC microscopy and a light source for photolysis (e.g., 405 nm LED or laser)

  • Vibratome for brain slicing

  • Standard electrophysiology recording equipment and solutions

Procedure:

  • Acute Brain Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated NMDG-based or sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 250-300 µm thick slices of the region of interest using a vibratome in ice-cold, oxygenated cutting solution.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Identify target neurons using IR-DIC microscopy.

    • Establish a whole-cell patch-clamp recording in voltage-clamp mode.

    • Bath apply PA-Nic at a final concentration of 10-100 µM. Allow for equilibration.

  • Photostimulation and Data Acquisition:

    • Position the light source (e.g., through the microscope objective or a separate fiber optic) over the neuron of interest.

    • Deliver brief pulses of light (e.g., 1-10 ms) at the appropriate wavelength (e.g., 405 nm) to uncage nicotine.

    • Record the resulting inward currents, which represent the activation of nAChRs.

    • Vary the light intensity and duration to generate dose-response curves.

    • Measure the kinetics (rise and decay times) of the light-evoked currents.

  • Data Analysis:

    • Analyze the amplitude, rise time, and decay kinetics of the recorded currents using appropriate software (e.g., Clampfit, Python).

    • Construct dose-response curves by plotting the peak current amplitude against the light intensity or duration.

In Vivo Behavioral Assays

This protocol outlines a general framework for using PA-Nic to investigate the role of nAChRs in specific brain circuits on behavior in rodents.

Materials:

  • PA-Nic solution for in vivo use (sterile and vehicle-compatible)

  • Stereotaxic surgery setup

  • Implantable optic fibers and cannulas

  • Light source (e.g., laser or LED) coupled to a fiber optic patch cord

  • Behavioral testing apparatus (e.g., open field, elevated plus maze, operant chamber)

  • Video tracking software

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Implant a guide cannula for local PA-Nic infusion and an optic fiber for light delivery.

    • Secure the implant with dental cement and allow the animal to recover for at least one week.

  • PA-Nic Administration and Habituation:

    • Habituate the animal to the behavioral testing room and apparatus.

    • On the test day, infuse PA-Nic through the implanted cannula into the target brain region.

    • Allow sufficient time for the compound to diffuse.

  • Behavioral Testing and Photostimulation:

    • Connect the implanted optic fiber to the light source via a patch cord and a commutator to allow free movement.

    • Place the animal in the behavioral apparatus and begin recording behavior.

    • Deliver light stimulation at specific times during the behavioral task to uncage nicotine in the target brain region.

    • Control for potential light-induced artifacts by including a vehicle-infused, light-stimulated control group.

  • Data Analysis:

    • Analyze the behavioral data using video tracking software to quantify parameters such as locomotor activity, anxiety-like behavior, or task performance.

    • Compare the behavior of the PA-Nic group with and without light stimulation, as well as with control groups.

Experimental Workflows

The following diagrams illustrate the logical flow of in vitro and in vivo experiments using PA-Nic.

In Vitro Electrophysiology Workflow

in_vitro_workflow A Animal Preparation (Anesthesia, Perfusion) B Brain Slicing (Vibratome) A->B C Slice Recovery B->C D Patch-Clamp Recording Setup C->D E Bath Application of PA-Nic D->E F Photostimulation (Light Delivery) E->F G Data Acquisition (nAChR Currents) F->G H Data Analysis (Kinetics, Dose-Response) G->H

Caption: Workflow for in vitro electrophysiology with PA-Nic.
In Vivo Behavioral Workflow

in_vivo_workflow A Surgical Implantation (Cannula & Optic Fiber) B Animal Recovery A->B C Habituation to Behavioral Apparatus B->C D In Vivo Administration of PA-Nic C->D E Behavioral Testing with Photostimulation D->E F Video Recording of Behavior E->F G Data Analysis (Behavioral Quantification) F->G H Histological Verification of Implant Placement G->H

Caption: Workflow for in vivo behavioral experiments with PA-Nic.

Conclusion

PA-Nic represents a significant advancement in the field of optopharmacology, providing a robust and versatile tool for the precise control of nicotinic acetylcholine receptors. This guide has provided a detailed overview of its mechanism of action, downstream signaling pathways, quantitative properties, and experimental applications. By following the outlined protocols and workflows, researchers can effectively leverage PA-Nic to dissect the complex roles of cholinergic signaling in neural circuits and behavior, ultimately advancing our understanding of brain function and paving the way for novel therapeutic strategies.

References

The Next Generation of Nicotinic Receptor Interrogation: A Technical Guide to PA-Nic TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of PA-Nic TFA, a photoactivatable ("caged") nicotine agonist, for the precise spatiotemporal study of nicotinic acetylcholine receptors (nAChRs). Its ability to be rapidly and locally uncaged using one- or two-photon excitation makes it a powerful tool for dissecting the roles of nAChRs in complex biological systems.

Introduction to this compound

PA-Nic is a photolabile derivative of nicotine that renders the agonist biologically inactive until it is irradiated with light. This "caging" strategy allows for the precise delivery of the active agonist to specific cellular or subcellular locations with high temporal resolution. The trifluoroacetate (TFA) salt of PA-Nic ensures its stability and solubility in aqueous solutions used for biological experiments. Upon photolysis, PA-Nic releases nicotine, which can then bind to and activate nAChRs, initiating downstream signaling events. This method provides a significant advantage over traditional pharmacological approaches by enabling researchers to study the immediate and localized effects of nAChR activation.

Quantitative Data Summary

The utility of a caged compound is defined by its photophysical and photochemical properties. The following tables summarize the key quantitative data for PA-Nic, facilitating its effective implementation in experimental designs.

Table 1: Photophysical and Photochemical Properties of PA-Nic
PropertyValueWavelengthReference
One-Photon Uncaging
Maximum Absorption (λmax)~350 nm-[1]
Uncaging Wavelengths<470 nm-[1]
Two-Photon Uncaging
Maximum Absorption (λmax)810 nm-[1]
Uncaging Wavelengths<900 nm-[1]
Two-Photon Action Cross-Section (δu)
0.094 GM810 nm[1]
0.059 GM760 nm[1]
0.025 GM720 nm[1]

GM (Goeppert-Mayer unit): 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study nicotinic receptors. These protocols are based on established methods and can be adapted for specific experimental needs.

One-Photon Uncaging of PA-Nic in Brain Slices

This protocol describes the general procedure for performing one-photon uncaging of PA-Nic in acute brain slices to elicit nAChR-mediated currents.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp electrophysiology setup

  • Light source capable of delivering light at <470 nm (e.g., 405 nm laser)

  • Objective lens with appropriate numerical aperture (NA)

Procedure:

  • Slice Preparation: Prepare acute brain slices from the region of interest using standard vibratome sectioning techniques. Maintain slices in oxygenated aCSF.

  • PA-Nic Loading: Bath apply PA-Nic (e.g., 100 μM) to the recording chamber containing the brain slice. Allow for equilibration.

  • Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from target neurons in the brain slice.

  • Uncaging: Deliver a brief pulse of light (e.g., 405 nm) through the microscope objective, focused on the desired subcellular location (e.g., dendrite, soma).

  • Data Acquisition: Record the resulting synaptic currents or changes in membrane potential.

Two-Photon Uncaging of PA-Nic for High-Resolution Mapping

This protocol outlines the use of two-photon excitation for the precise uncaging of PA-Nic, enabling the mapping of nAChR function with subcellular resolution.

Materials:

  • This compound

  • aCSF

  • Two-photon laser scanning microscope (2PLSM) with a tunable laser (e.g., Ti:Sapphire)

  • Patch-clamp electrophysiology setup integrated with the 2PLSM

Procedure:

  • Slice and PA-Nic Preparation: As described in the one-photon protocol.

  • Neuron Visualization: Fill the patched neuron with a fluorescent dye (e.g., Alexa Fluor 488) to visualize its morphology using the 2PLSM.

  • Two-Photon Uncaging:

    • Tune the two-photon laser to a wavelength suitable for PA-Nic uncaging (e.g., 720 nm, 760 nm, or 810 nm).

    • Position the focused laser spot at the desired location on the neuron (e.g., a specific dendritic spine).

    • Deliver short laser pulses (e.g., 1-5 ms) to uncage PA-Nic.

  • Recording and Mapping:

    • Record the evoked postsynaptic currents (uPSCs) or potentials (uPSPs).

    • Systematically move the uncaging spot across the neuronal structure to map the spatial distribution of functional nAChRs.

Signaling Pathways and Visualizations

Activation of nAChRs by nicotine initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate two of the major pathways involved: the PI3K/Akt and MAPK/ERK pathways.

experimental_workflow Experimental Workflow for Two-Photon Uncaging of PA-Nic cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_slice Brain Slice Preparation load_panic Bath Application of PA-Nic prep_slice->load_panic patch Whole-Cell Patch Clamp load_panic->patch visualize Neuron Visualization (2PLSM) patch->visualize uncage Two-Photon Uncaging (e.g., 760 nm laser pulse) visualize->uncage record Record Evoked Currents uncage->record map Map nAChR Distribution record->map analyze Analyze Signaling Pathways record->analyze

Workflow for 2P uncaging of PA-Nic.

Activation of nicotinic acetylcholine receptors (nAChRs) can trigger multiple downstream signaling cascades. One of the prominent pathways is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.

nAChR_PI3K_Akt_Pathway nAChR-Mediated PI3K/Akt Signaling Pathway Nicotine Nicotine (from PA-Nic uncaging) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR activates PI3K PI3K nAChR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effects (e.g., Cell Survival, Proliferation) Akt->Downstream regulates mTORC2 mTORC2 mTORC2->Akt phosphorylates

nAChR-mediated PI3K/Akt signaling cascade.

Another critical signaling pathway activated by nAChRs is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which plays a key role in cell growth, differentiation, and synaptic plasticity.

nAChR_MAPK_ERK_Pathway nAChR-Mediated MAPK/ERK Signaling Pathway Nicotine Nicotine (from PA-Nic uncaging) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ras Ras Ca_influx->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., CREB) ERK->Transcription activates Cellular_Response Cellular Responses (e.g., Gene Expression, Plasticity) Transcription->Cellular_Response regulates

nAChR-mediated MAPK/ERK signaling cascade.

Conclusion

This compound represents a significant advancement in the toolkit for neuroscientists and pharmacologists studying nicotinic systems. Its amenability to both one- and two-photon uncaging provides unparalleled spatiotemporal control over nAChR activation. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively design and execute experiments using this powerful photoactivatable agonist, ultimately leading to a deeper understanding of the multifaceted roles of nicotinic acetylcholine receptors in health and disease.

References

An In-depth Technical Guide to Caged Compounds for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caged compounds are powerful tools in neuroscience, offering unparalleled spatiotemporal control over the release of bioactive molecules. These light-sensitive probes keep neurotransmitters, ions, or signaling molecules in an inert state until they are liberated by a focused pulse of light. This "uncaging" technique allows for the precise activation of receptors and signaling pathways at the level of single cells, dendritic spines, or even within subcellular compartments. This guide provides a comprehensive overview of the core principles of caged compounds, their applications in neuroscience, detailed experimental protocols, and quantitative data to aid in the selection and use of these critical research tools. By enabling the mimicry of physiological signaling with high fidelity, caged compounds are indispensable for dissecting the complex mechanisms underlying neuronal communication, plasticity, and disease.

Core Principles of Caged Compounds

Caged compounds are biologically active molecules that have been rendered temporarily inactive by covalent attachment of a photolabile protecting group, often referred to as a "caging group".[1] The fundamental principle lies in the photolysis of this caging group. Upon absorption of photons of a specific wavelength, the covalent bond breaks, releasing the active molecule in a process known as "uncaging".[2] This process can be initiated by a brief pulse of light, typically from a laser or a flash lamp, allowing for millisecond-timescale control over the concentration of the released substance.[3]

The key advantage of this technique is the ability to control not only when a molecule is released but also where. By focusing the light source, researchers can achieve subcellular spatial resolution, making it possible to activate receptors on a single dendritic spine, for instance.[4] This level of precision is crucial for studying the highly localized and rapid events that characterize neuronal signaling.[1]

There are two primary methods of photolysis used in neuroscience:

  • One-Photon Uncaging (1PU): This method uses a single high-energy photon (typically in the UV range) to cleave the caging group. While effective, UV light has limited penetration depth in biological tissue and can be phototoxic with prolonged exposure.[5]

  • Two-Photon Uncaging (2PU): This technique utilizes the near-simultaneous absorption of two lower-energy photons (typically in the infrared range) to achieve the same energy transition as a single UV photon.[6] Because infrared light scatters less and is less damaging to tissue, 2PU allows for deeper penetration and reduced phototoxicity, making it ideal for experiments in living brain slices and even in vivo.[4][6] The non-linear nature of two-photon absorption also confines the uncaging event to a tiny focal volume, providing superior spatial resolution.[6]

Quantitative Data on Common Caged Compounds

The selection of a caged compound depends on several factors, including the molecule to be released, the desired spatial and temporal resolution, and the experimental setup. The following tables summarize the key photophysical and biological properties of commonly used caged compounds in neuroscience research.

Table 1: Caged Glutamate Derivatives
Caged CompoundAbbreviation1P λmax (nm)Quantum Yield (Φ)2P Action Cross-Section (GM) @ λ (nm)Key Characteristics
4-Methoxy-7-nitroindolinyl-caged-L-glutamateMNI-Glu3300.0850.06 @ 720-740Widely used for 2PU, stable, but can antagonize GABAA receptors.[4][6][7]
4-Carboxymethoxy-5,7-dinitroindolinyl-caged-glutamateCDNI-Glu3300.50.06 @ 720High quantum yield, allowing for lower laser power.[8][9][10]
Ruthenium-bipyridine-triphenylphosphine-caged-glutamateRuBi-Glu4500.130.14 @ 800Excited by visible light, offering less phototoxicity.[6][7]
7-Diethylaminocoumarin-4-yl)methyl-caged-glutamateDEAC450-Glu4500.390.5 @ 900High two-photon efficiency at longer wavelengths.[6][7]
Table 2: Caged GABA Derivatives
Caged CompoundAbbreviation1P λmax (nm)Quantum Yield (Φ)2P Action Cross-Section (GM) @ λ (nm)Key Characteristics
Ruthenium-bipyridine-triphenylphosphine-caged-GABARuBi-GABA~450Not ReportedNot ReportedExcited by visible light, enabling two-color uncaging experiments.[5][11]
(7-Diethylaminocoumarin-4-yl)methyl-caged-GABADEAC450-GABA4500.39Not ReportedEfficiently released by one-photon (visible light) and two-photon (900 nm) excitation.[12][13][14]
Table 3: Caged Calcium Chelators
Caged CompoundAbbreviationKd for Ca2+ (pre-photolysis)Kd for Ca2+ (post-photolysis)Quantum Yield (Φ)Release Rate (s⁻¹)Key Characteristics
DM-nitrophenDMNP5 nM3 mM0.1838,000High pre-photolysis affinity for Ca2+, but also binds Mg2+.[15][16][17]
Nitrophenyl-EGTANP-EGTA80 nM>1 mMNot Reported68,000High selectivity for Ca2+ over Mg2+.[15][17]

Experimental Protocols and Methodologies

Two-Photon Glutamate Uncaging and Electrophysiological Recording in Brain Slices

This protocol describes the procedure for inducing and recording uncaging-evoked excitatory postsynaptic currents (uEPSCs) from a neuron in an acute brain slice.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (ACSF)

  • MNI-caged L-glutamate

  • Two-photon microscope with a Ti:Sapphire laser tuned to ~720 nm

  • Patch-clamp amplifier and recording equipment

  • Pipettes for whole-cell recording

  • Fluorescent dye (e.g., Alexa Fluor 594) for cell visualization

Procedure:

  • Slice Preparation: Prepare acute brain slices (300-400 µm thick) using a vibratome and allow them to recover in ACSF for at least 1 hour.

  • Caged Compound Application: Transfer a slice to the recording chamber and perfuse with ACSF containing 2.5-5 mM MNI-caged L-glutamate. Allow at least 20 minutes for the compound to diffuse into the tissue.[18]

  • Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest. Include a fluorescent dye in the internal solution to visualize the cell's morphology.

  • Locating a Dendritic Spine: Using the two-photon microscope, locate a dendritic spine on the patched neuron for stimulation.

  • Uncaging: Deliver a short pulse of laser light (e.g., 0.5-2 ms, 10-20 mW at the sample) focused on a point approximately 0.5 µm from the head of the selected spine.[19]

  • Data Acquisition: Record the resulting uEPSC using the patch-clamp amplifier. The amplitude and kinetics of the uEPSC can be adjusted by varying the laser power and pulse duration to mimic spontaneous miniature EPSCs.[4]

  • Data Analysis: Analyze the amplitude, rise time, and decay time of the recorded uEPSCs. These can be compared across different spines or under different experimental conditions to study synaptic properties.

Calcium Imaging with Caged IP3

This protocol outlines the steps for inducing and imaging calcium transients mediated by the inositol 1,4,5-trisphosphate (IP3) signaling pathway.[20]

Materials:

  • Cultured cells or acute brain slices

  • Membrane-permeant caged IP3 (e.g., ci-IP3/PM)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Fluorescence microscope with a UV light source for uncaging

  • High-speed camera for imaging

Procedure:

  • Cell Loading: Load the cells with both the calcium indicator dye and the caged IP3. This can be done simultaneously by incubation in a solution containing both compounds. For intracellular loading, a patch pipette can be used.[21]

  • Baseline Imaging: Acquire a baseline fluorescence image of the cells to determine the resting calcium levels.

  • Uncaging: Deliver a brief flash of UV light to a specific region of interest to photorelease the IP3.

  • Calcium Imaging: Immediately following the UV flash, acquire a time-series of fluorescence images to capture the resulting calcium transient. The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.[22]

  • Data Analysis: Quantify the change in fluorescence over time (ΔF/F) to analyze the amplitude, duration, and spatial spread of the calcium signal. This can be used to study the dynamics of IP3-mediated calcium release from internal stores.[1][23][24]

Visualizing Workflows and Pathways

Diagrams created using the DOT language to illustrate key concepts and processes.

The Principle of Caging and Uncaging

G cluster_0 Before Light Stimulation cluster_1 After Light Stimulation Caged Compound Inactive Neurotransmitter (Caged) Receptor_Inactive Receptor (Unbound) Active Neurotransmitter Active Neurotransmitter Caged Compound->Active Neurotransmitter Light (hν) Uncaging Photoproduct Inert Cage Caged Compound->Photoproduct Receptor_Active Receptor (Bound) -> Downstream Signal Active Neurotransmitter->Receptor_Active Binds

Caption: The uncaging process: A photolabile group renders a neurotransmitter inactive. Light breaks the bond, releasing the active molecule to bind to its receptor.

Experimental Workflow for Two-Photon Uncaging

G A Prepare Acute Brain Slice B Incubate with Caged Compound (e.g., MNI-Glutamate) A->B C Obtain Whole-Cell Patch-Clamp Recording B->C D Visualize Neuron and Select Dendritic Spine C->D E Deliver Focused 2-Photon Laser Pulse (Uncaging) D->E F Record Uncaging-Evoked Postsynaptic Current (uEPSC) E->F G Analyze Synaptic Response (Amplitude, Kinetics) F->G

Caption: A step-by-step workflow for a typical two-photon uncaging experiment combined with electrophysiology.

Glutamate Receptor Signaling Pathway Activated by Uncaging

G cluster_receptors Postsynaptic Membrane uncaging Uncaged Glutamate AMPA AMPA Receptor uncaging->AMPA NMDA NMDA Receptor uncaging->NMDA Na_influx Na+ Influx AMPA->Na_influx Ca_influx Ca2+ Influx NMDA->Ca_influx EPSP Excitatory Postsynaptic Potential (EPSP) Na_influx->EPSP Plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Plasticity EPSP->Plasticity

Caption: Uncaged glutamate activates AMPA and NMDA receptors, leading to ion influx, membrane depolarization, and downstream signaling related to synaptic plasticity.

Conclusion

Caged compounds have become an essential technology in the neuroscientist's toolkit. Their ability to provide precise control over the release of signaling molecules has enabled groundbreaking discoveries in synaptic physiology, dendritic integration, and plasticity. As new caging chemistries are developed with improved photophysical properties, such as red-shifted absorption spectra and higher quantum yields, the scope of applications for these powerful tools will continue to expand.[7] This guide serves as a foundational resource for researchers looking to harness the power of caged compounds to illuminate the intricate workings of the nervous system.

References

Spatiotemporal Control of Nicotine Release In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for achieving spatiotemporal control of nicotine release in vitro. Spatiotemporal control, the ability to dictate not only the rate but also the location of drug release, is a critical aspect of developing safer and more effective nicotine delivery systems, particularly for therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] This document summarizes key quantitative data, details experimental protocols for prominent release systems, and visualizes the underlying mechanisms and workflows.

Stimuli-Responsive Systems for Controlled Nicotine Release

The development of "smart" drug delivery systems that respond to specific triggers is at the forefront of controlled release technology. These systems offer the potential for on-demand nicotine administration, minimizing off-target effects and improving therapeutic efficacy. Key stimuli explored for nicotine release include ultrasound, pH, and temperature.

Ultrasound-Triggered Nicotine Release

Ultrasound (US) presents a non-invasive method to trigger drug release from a carrier matrix. The mechanical and thermal effects of ultrasound can induce conformational changes in the delivery system, leading to the release of the encapsulated drug.

A notable example is the use of cellulose hydrogels for US-triggered nicotine release.[1][2] The application of low-frequency ultrasound can enhance the release of nicotine from the hydrogel matrix in a controlled manner.[1][2][3] This is attributed to the breakage of cellulose-nicotine and cellulose-water bonds within the matrix upon US irradiation.[1][2]

Cellulose Concentration (wt%)Ultrasound Power (W)Nicotine Release at 60 min (µg/mL)Percentage of Total Nicotine Released at 60 min (%)
0.450-60
0.455-70
0.4520-74
0.4540-80
0.940~5-
1.8---

Data compiled from studies on ultrasound-triggered nicotine release from cellulose hydrogels. The study noted that the matrix with 0.9 wt% cellulose exhibited the highest nicotine release at 40 W US power.[1][2][3]

Materials:

  • Cellulose

  • Nicotine

  • 6 wt% LiCl/N,N-dimethylacetamide (DMAc) solvent

  • Distilled water

  • Ultrasound bath (43 kHz)

Protocol:

  • Preparation of Nicotine-Cellulose Solution: Dissolve cellulose at varying concentrations (0.45, 0.9, and 1.8 wt%) and a specific amount of nicotine in a 6 wt% LiCl/DMAc solvent.

  • Hydrogel Fabrication (Phase Inversion): Cast the nicotine-cellulose solution into a mold and expose it to water vapor at room temperature. This induces a phase inversion, forming the hydrogel.

  • Nicotine Entrapment Measurement:

    • Cut a piece of the hydrogel and stir it in distilled water at 40°C for three consecutive periods (1h, 1h, and 24h) to allow the trapped nicotine to diffuse into the water.

    • Collect the water from each step and quantify the total amount of nicotine released using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[4]

  • In Vitro Ultrasound-Triggered Release Study:

    • Place the nicotine-loaded hydrogel in a container with a known volume of distilled water.

    • Expose the setup to ultrasound in a US bath at a frequency of 43 kHz and varying output powers (0, 5, 10, 20, 30, and 40 W) for 60 minutes at 25°C.[1][3]

    • At predetermined time intervals, collect aliquots of the release medium and quantify the nicotine concentration using HPLC or UV-Vis spectrophotometry.

Diagram: Experimental Workflow for Ultrasound-Triggered Nicotine Release

G cluster_prep Hydrogel Preparation cluster_release In Vitro Release Study prep1 Dissolve Cellulose & Nicotine in LiCl/DMAc prep2 Cast Solution into Mold prep1->prep2 prep3 Expose to Water Vapor (Phase Inversion) prep2->prep3 prep4 Nicotine-Loaded Cellulose Hydrogel prep3->prep4 release1 Place Hydrogel in Distilled Water prep4->release1 release2 Apply Ultrasound (43 kHz, 0-40 W) release1->release2 release3 Collect Aliquots at Time Intervals release2->release3 release4 Quantify Nicotine (HPLC/UV-Vis) release3->release4

Caption: Workflow for fabricating and testing ultrasound-triggered nicotine hydrogels.

pH-Responsive Nicotine Release

Utilizing the pH gradient that exists in different physiological environments is a common strategy for targeted drug delivery. pH-sensitive polymers can be designed to swell or shrink in response to specific pH values, thereby controlling the release of the encapsulated drug.[5][6][7]

Silica nanoparticles have been investigated for the pH-controlled delivery of nicotine.[4] In this system, nicotine is incorporated into the silica matrix through hydrogen bonding. By adjusting the pH, these hydrogen bonds can be disrupted, leading to the release of nicotine.[4]

pHRelative Nicotine Release Rate
1High
6Moderate
10Slightly higher than pH 6

Data suggests that at pH 1, where both the silanol groups on the silica and the nicotine are protonated, the highest release rate is observed.[4]

Materials:

  • Tetraethyl Orthosilicate (TEOS)

  • Ethanol

  • Ammonium Hydroxide

  • (S)-(-)-Nicotine

  • Tetrahydrofuran (THF)

  • Buffers of varying pH

Protocol:

  • Synthesis of Silica Nanoparticles:

    • Synthesize silica nanoparticles from TEOS in a mixture of ethanol and water, catalyzed by ammonium hydroxide.

    • Dry the resulting nanoparticles to obtain a fine powder.

  • Incorporation of Nicotine:

    • Disperse the silica nanoparticles in THF.

    • Add nicotine to the mixture (a mass ratio of 10:1 silica to nicotine has been shown to be effective).[4]

    • Stir the mixture to allow for the incorporation of nicotine into the silica matrix via hydrogen bonding.

    • Dry the mixture to obtain nicotine-loaded silica nanoparticles.

  • In Vitro pH-Responsive Release Study:

    • Disperse the nicotine-loaded silica nanoparticles in buffer solutions of different pH values (e.g., pH 1, 6, and 10).

    • At specific time points, centrifuge the samples to separate the nanoparticles.

    • Analyze the supernatant for nicotine concentration using HPLC.[4]

Diagram: Mechanism of pH-Responsive Nicotine Release from Silica Nanoparticles

G cluster_loading Nicotine Loading (Neutral pH) cluster_release_acidic Release (Acidic pH) loading_node Silica Nanoparticle (Si-OH) + Nicotine (H-bond acceptor) -> Nicotine loaded via Hydrogen Bonding release_acidic_node Low pH -> Protonation of Silanol (Si-OH2+) and Nicotine -> Disruption of H-bonds -> Nicotine Release loading_node->release_acidic_node pH Change

Caption: pH-triggered disruption of hydrogen bonds leads to nicotine release.

Temperature-Responsive Nicotine Release

Temperature-responsive polymers, which exhibit a phase transition at a specific temperature known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST), can be utilized for temperature-triggered drug release. As the temperature crosses the LCST, the polymer undergoes a conformational change from a swollen, hydrophilic state to a shrunken, hydrophobic state, which can trigger the release of an encapsulated drug.[8]

While specific in-vitro data for nicotine release from temperature-responsive systems was not extensively detailed in the provided search results, the principle remains a viable strategy. Polymers like Poly(N-isopropylacrylamide) (PNIPAM) and Poloxamers are well-studied for their thermo-responsive properties and could be adapted for nicotine delivery.[9]

Diagram: General Mechanism of Temperature-Responsive Release

G cluster_below_lcst Below LCST cluster_above_lcst Above LCST below Swollen Hydrogel (Nicotine Entrapped) above Shrunken Hydrogel (Nicotine Released) below->above Increase Temperature above->below Decrease Temperature

Caption: Temperature-induced phase transition of a polymer for controlled release.

Nanoparticle-Based Systems for Nicotine Delivery

Nanoparticles offer several advantages for drug delivery, including high drug loading capacity, improved bioavailability, and the potential for controlled release.[4][10] Various types of nanoparticles, such as silica-based and lipid-polymeric hybrid nanoparticles, have been explored for nicotine delivery.[4][10][11]

One-step synthesis methods have been developed to create size-controllable nicotine-containing core-shell nanostructures.[12] These systems, often composed of biocompatible polymers like polydimethylsiloxane (PDMS) and polyvinyl alcohol (PVA), are designed to release nicotine in a controlled manner upon penetration into biological membranes.[12]

In Vitro Models for Nicotine Release Studies

Standardized in vitro models are crucial for evaluating and comparing the performance of different nicotine delivery systems. These models aim to simulate the physiological conditions of the target application area.

For oral nicotine products, artificial saliva is commonly used as the release medium.[13][14][15][16] The release kinetics can be studied using apparatuses like dialysis bags or the U.S. Pharmacopeia flow-through cell dissolution apparatus.[13][15] For transdermal systems, in vitro permeation studies are conducted using membranes that mimic the skin.[17]

The quantification of released nicotine is typically performed using analytical techniques such as reversed-phase liquid chromatography (RPLC) or UV imaging.[13][18]

Conclusion

The spatiotemporal control of nicotine release in vitro is a rapidly advancing field with significant potential for therapeutic applications. Stimuli-responsive systems, particularly those based on ultrasound and pH, have demonstrated promising results for on-demand nicotine delivery. Nanoparticle-based platforms offer further opportunities for precise control over release kinetics. The continued development and refinement of in vitro models will be essential for the preclinical evaluation and optimization of these novel nicotine delivery systems.

References

An In-depth Technical Guide to the Photolysis of PA-Nic TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photolysis of Photoactivatable Nicotine Trifluoroacetate (PA-Nic TFA), a caged compound designed for the precise spatiotemporal release of nicotine. This document details the photochemical properties, photolytic byproducts, and the experimental protocols required for its characterization and application in research and drug development.

Introduction to this compound

This compound is a photolabile derivative of nicotine, where the biological activity of nicotine is temporarily blocked by a covalently attached 7-(diethylamino)coumarin-4-ylmethyl photoremovable protecting group. The trifluoroacetate (TFA) anion serves as a counterion, enhancing the solubility and stability of the compound. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing active nicotine. This "uncaging" process allows for precise control over the location and timing of nicotine delivery, making it a valuable tool in neuroscience and pharmacology to study nicotinic acetylcholine receptors (nAChRs) and their downstream signaling pathways.

Photochemical Properties of PA-Nic

The efficacy of a caged compound is determined by its photochemical properties, primarily its absorption spectrum, extinction coefficient, and quantum yield of photolysis.

Table 1: Photochemical Properties of PA-Nic

ParameterValueWavelengthReference
Molar Extinction Coefficient (ε)17,400 M⁻¹cm⁻¹365 nm[1]
Uncaging Quantum Yield (Φu)0.74%365 nm[1]

The relatively high extinction coefficient allows for efficient light absorption, while the quantum yield indicates the efficiency of the photolysis reaction upon absorption of a photon.

Photolysis Mechanism and Byproducts

The photolysis of PA-Nic is understood to proceed through a radical-mediated mechanism upon excitation with UV light. This process leads to the release of nicotine and the formation of several byproducts derived from the coumarin caging group.

Proposed Photolysis Pathway

The photolysis of 7-(diethylamino)coumarin-4-ylmethyl caged compounds is initiated by the absorption of a photon, leading to the formation of an excited state. This is followed by the homolytic cleavage of the C-N bond between the coumarin moiety and the nicotine molecule, generating a radical pair. Subsequent reactions of these radical intermediates lead to the final products.

The trifluoroacetate anion is generally considered a spectator ion and is not directly involved in the photolysis reaction. It remains in solution as a stable anion.

photolysis_pathway cluster_start Initial State cluster_excitation Photolysis cluster_products Products PA-Nic_TFA This compound Excited_State Excited State PA-Nic_TFA->Excited_State hν (365 nm) Radical_Pair Radical Pair Excited_State->Radical_Pair Homolytic Cleavage Nicotine Nicotine Radical_Pair->Nicotine Coumarin_Byproducts Coumarin Byproducts Radical_Pair->Coumarin_Byproducts Formaldehyde Formaldehyde Radical_Pair->Formaldehyde

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Synthesis of 4-(bromomethyl)-7-(diethylamino)coumarin:

    • Dissolve 7-(diethylamino)-4-methylcoumarin in a suitable solvent such as chloroform.

    • Add N-Bromosuccinimide (NBS) to the solution in the presence of a radical initiator like benzoyl peroxide.

    • Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter, and purify the product by column chromatography.

  • Alkylation of Nicotine:

    • Dissolve 4-(bromomethyl)-7-(diethylamino)coumarin and a molar excess of nicotine in an appropriate solvent like acetonitrile.

    • Stir the reaction mixture at room temperature and monitor by TLC or HPLC.

    • The reaction results in the formation of a quaternary ammonium salt.

  • Purification and Trifluoroacetate Salt Formation:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product using preparative HPLC with a mobile phase containing trifluoroacetic acid. This both purifies the PA-Nic and forms the trifluoroacetate salt.

    • Lyophilize the collected fractions to obtain this compound as a solid.

Photolysis Experiment

Protocol:

  • Sample Preparation: Prepare a solution of this compound in the desired buffer (e.g., phosphate-buffered saline, PBS) at a concentration suitable for the intended application and analytical method (e.g., 10-50 µM).

  • Light Source: Utilize a light source with an emission wavelength that overlaps with the absorption maximum of PA-Nic (around 365 nm). A high-pressure mercury lamp with appropriate filters or a 365 nm LED are suitable choices.

  • Irradiation:

    • Place the this compound solution in a quartz cuvette.

    • Irradiate the sample for a defined period. For kinetic studies, aliquots can be taken at different time points.

    • Ensure consistent light intensity and sample geometry for reproducible results.

  • Control Experiments:

    • A "dark" control (a sample of this compound solution kept in the dark) should be run in parallel to assess the stability of the compound in the absence of light.

    • A "buffer only" control (a sample of the buffer without this compound) should be irradiated to account for any potential artifacts from the light source or buffer components.

Analysis of Photolysis Products

Workflow for Analysis of Photolysis Products dot

analysis_workflow Start Photolyzed Sample HPLC_MS HPLC-MS/MS Analysis Start->HPLC_MS Formaldehyde_Assay Formaldehyde Quantification Start->Formaldehyde_Assay Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis Formaldehyde_Assay->Data_Analysis End Quantitative Results of Products Data_Analysis->End

Caption: Workflow for the analysis of photolysis products.

1. HPLC-MS/MS for Nicotine and Coumarin Byproducts:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for nicotine and expected coumarin byproducts should be established.

  • Quantification: Use of a calibration curve with authentic standards for nicotine and any available coumarin byproduct standards. An internal standard should be used to correct for variations in sample processing and instrument response.

2. Formaldehyde Quantification (Acetylacetone Method): [1][2]

  • Principle: Formaldehyde reacts with acetylacetone and ammonia to form a yellow fluorescent compound, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which can be quantified by spectrophotometry or fluorometry. [1][2]* Reagent (Nash's Reagent): Dissolve ammonium acetate, glacial acetic acid, and acetylacetone in water. [2]* Procedure:

    • To the photolyzed sample, add the acetylacetone reagent.

    • Incubate the mixture at a controlled temperature (e.g., 37-60°C) for a specific time (e.g., 15-40 minutes) to allow for color development. [2][3] 3. Measure the absorbance at approximately 412 nm or fluorescence at an excitation of ~415 nm and emission of ~480 nm. [2][3]* Quantification: Generate a standard curve using known concentrations of formaldehyde.

Conclusion

This compound is a powerful tool for the controlled release of nicotine in biological systems. A thorough understanding of its photolysis, including the efficiency of uncaging and the identity and quantity of byproducts, is essential for its effective and safe use. The experimental protocols provided in this guide offer a framework for the synthesis, photolytic uncaging, and detailed analysis of this compound and its products. This information is critical for researchers and drug development professionals aiming to utilize this and other caged compounds in their studies.

References

Methodological & Application

Application Notes and Protocols for PA-Nic TFA in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing photoactivatable nicotine trifluoroacetate (PA-Nic TFA) to investigate nicotinic acetylcholine receptor (nAChR) function in acute brain slices. The protocols cover brain slice preparation, electrophysiological recording, and one- and two-photon uncaging of this compound.

Application Notes

Photoactivatable "caged" compounds, such as this compound, offer precise spatiotemporal control over the release of bioactive molecules. By using light to uncage nicotine, researchers can activate nAChRs at specific subcellular locations and time points, mimicking synaptic transmission and enabling the study of receptor distribution and function with high resolution. This compound can be activated by either one-photon (UV light) or two-photon (near-infrared light) excitation, making it a versatile tool for various experimental paradigms.

Key Applications:

  • Mapping nAChR Subcellular Distribution: Precisely activate nAChRs on dendrites, spines, and axons to understand their functional localization.

  • Investigating Synaptic Plasticity: Study the role of nAChR activation in long-term potentiation (LTP) and long-term depression (LTD).

  • Circuit Mapping: Elucidate the role of nicotinic signaling in specific neural circuits.

  • Drug Screening: A valuable tool for screening compounds that modulate nAChR function.

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiology and uncaging experiments. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability.

Solutions:

SolutionComponents
NMDG-A-based Cutting Solution 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·4H2O, 10 mM MgSO4·7H2O. pH 7.3-7.4, ~300-310 mOsm.
HEPES Holding Solution 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2·4H2O, 2 mM MgSO4·7H2O. pH 7.3-7.4, ~300-310 mOsm.
Recording aCSF 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2.5 mM CaCl2·2H2O, 1.3 mM MgCl2. pH 7.4, ~310-320 mOsm. Continuously bubbled with 95% O2 / 5% CO2.
Intracellular Solution 135 mM K-gluconate, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, 10 mM Na-phosphocreatine. pH 7.25, ~290 mOsm.

Procedure:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG-A cutting solution.

  • Rapidly dissect the brain and immerse it in the ice-cold cutting solution.

  • Mount the brain on a vibratome stage and cut 250-350 µm thick slices in the ice-cold, carbogenated NMDG-A solution.

  • Transfer the slices to a recovery chamber containing NMDG-A solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing HEPES holding solution at room temperature and allow them to recover for at least 1 hour before recording.

Electrophysiological Recording and this compound Application

Procedure:

  • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Perform whole-cell patch-clamp recordings from the neuron of interest.

  • Bath apply this compound to the recording aCSF. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is suggested based on protocols for other caged compounds.

  • To isolate nicotinic currents, other synaptic inputs can be blocked using antagonists such as CNQX (20 µM) for AMPA receptors, D-AP5 (50 µM) for NMDA receptors, and picrotoxin (100 µM) for GABA-A receptors. Tetrodotoxin (TTX, 0.5-1 µM) can be used to block action potentials.

This compound Uncaging

The precise parameters for uncaging this compound need to be determined empirically to achieve a desired physiological response while minimizing phototoxicity. The following are suggested starting points based on the uncaging of similar compounds.

One-Photon Uncaging:

ParameterSuggested Starting Range
Wavelength < 470 nm (e.g., 405 nm)
Laser Power 1-10 mW at the objective
Pulse Duration 1-10 ms

Two-Photon Uncaging:

ParameterSuggested Starting Range
Wavelength < 900 nm (e.g., 720-850 nm)
Laser Power 5-50 mW at the objective
Pulse Duration 0.5-5 ms

Procedure for Uncaging:

  • Position the uncaging laser spot to the desired subcellular location (e.g., a dendritic spine).

  • Deliver a light pulse with controlled power and duration.

  • Record the resulting electrophysiological response (e.g., an inward current or a change in membrane potential).

  • Systematically vary the laser power and pulse duration to determine the optimal parameters for a reliable and reproducible response.

Visualizations

experimental_workflow cluster_prep Brain Slice Preparation cluster_exp Experiment anesthesia Anesthetize Animal perfusion Transcardial Perfusion (NMDG-A Solution) anesthesia->perfusion dissection Brain Dissection perfusion->dissection slicing Vibratome Slicing (250-350 µm) dissection->slicing recovery Recovery (NMDG-A, 32-34°C) slicing->recovery holding Holding (HEPES Solution, RT) recovery->holding transfer Transfer Slice to Recording Chamber holding->transfer patch Whole-Cell Patch-Clamp transfer->patch pa_nic_application Bath Apply This compound patch->pa_nic_application uncaging Photo-uncaging (1P or 2P) pa_nic_application->uncaging recording Record Electrophysiological Response uncaging->recording

Figure 1: Experimental workflow for this compound uncaging in brain slices.

nAChR_signaling cluster_membrane Plasma Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx Nicotine Nicotine (uncaged) Nicotine->nAChR binds CaMK CaMK Ca_influx->CaMK PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Depolarization Membrane Depolarization Na_influx->Depolarization CREB CREB CaMK->CREB Akt Akt PI3K->Akt ERK->CREB Gene_expression Gene Expression & Neuronal Survival Akt->Gene_expression CREB->Gene_expression

Figure 2: Simplified nAChR signaling pathway upon nicotine binding.

Application Notes and Protocols for PA-Nic TFA in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl-Nicotinic Acid Trifluoroacetate (PA-Nic TFA) is a compound that combines the saturated fatty acid, palmitic acid, with nicotinic acid (niacin or Vitamin B3). This unique structure suggests potential applications in cell culture studies related to metabolic diseases, inflammation, and cellular stress. Palmitic acid is known to induce lipotoxicity, endoplasmic reticulum (ER) stress, and inflammatory responses in various cell types.[1][2][3][4] Nicotinic acid, on the other hand, is a well-known lipid-lowering agent that acts through the G protein-coupled receptor 109A (GPR109A) and has demonstrated anti-inflammatory and protective effects.[5][6][7]

These application notes provide a comprehensive overview of the potential uses of a compound like this compound in cell culture, drawing upon the known effects of its constituent parts. Detailed protocols for investigating its effects on cellular viability, lipid accumulation, and relevant signaling pathways are provided.

Data Presentation: Quantitative Effects of Palmitic Acid and Niacin

The following tables summarize the reported effects of palmitic acid and niacin at various concentrations in different cell culture models. This data can serve as a starting point for determining the optimal concentration range for this compound in your experiments.

Table 1: Effects of Palmitic Acid on Various Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectsReference
Microglia (BV2)50 µM - 200 µM24 hDose-dependent decrease in cell viability.[4]
Human Umbilical Vein Endothelial Cells (HUVECs)200 µMNot specifiedEnhanced ROS production and increased expression of VCAM-1 and E-selectin.[3]
C2C12 Myotubes250 µM (co-treatment with oleate)24 - 72 hIncreased myocellular protein content by decreasing protein degradation.
Primary Mouse HepatocytesNot specifiedNot specifiedInduces hepatocyte apoptosis and ER stress.

Table 2: Effects of Niacin/Nicotinamide on Palmitic Acid-Induced Cellular Changes

Cell LineNiacin/Nicotinamide ConcentrationPalmitic Acid ConcentrationObserved EffectsReference
Human Hepatoblastoma (HepG2) & Primary Human Hepatocytes0.25 and 0.5 mmol/L NiacinNot specifiedInhibited palmitic acid-induced fat accumulation by 45-62%, attenuated ROS production, and reduced IL-8 levels.[5]
HepG2 & Primary Mouse HepatocytesNot specifiedNot specifiedNicotinamide ameliorated palmitate-triggered ER stress.[1]
HepatocytesNot specifiedNot specifiedNicotinamide protected against palmitate-induced lipotoxicity via SIRT1-dependent autophagy.[2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes how to determine the cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.

Materials:

  • This compound

  • Chosen mammalian cell line (e.g., HepG2, HUVECs, BV2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

Protocol 2: Assessment of this compound's Effect on Lipid Accumulation

This protocol uses Oil Red O staining to visualize and quantify intracellular lipid accumulation.

Materials:

  • This compound

  • Palmitic acid

  • Chosen cell line (e.g., HepG2)

  • Complete cell culture medium

  • Oil Red O staining solution

  • 60-100% isopropanol

  • Formalin (10%)

  • 6- or 12-well cell culture plates

  • Microscope

  • Plate reader (for quantification)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate. Once confluent, treat the cells with palmitic acid to induce lipid accumulation. In parallel, treat cells with palmitic acid and varying concentrations of this compound. Include appropriate controls.

  • Fixation: After the desired incubation time, wash the cells with PBS and fix them with 10% formalin for 30-60 minutes.

  • Staining:

    • Wash the fixed cells with distilled water and then with 60% isopropanol.

    • Allow the cells to dry completely.

    • Add the Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the staining solution and wash the cells with distilled water until the water runs clear.

  • Visualization: Visualize the lipid droplets under a microscope.

  • Quantification (Optional):

    • After the final wash, add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Transfer the isopropanol-dye solution to a 96-well plate.

    • Measure the absorbance at a wavelength of 490-520 nm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G Potential Signaling Pathways of this compound cluster_PA Palmitic Acid Effects cluster_Nic Nicotinic Acid Effects PA Palmitic Acid ER_Stress ER Stress PA->ER_Stress ROS ROS Production PA->ROS Inflammation Inflammation (e.g., IL-8) PA->Inflammation Cellular_Response Cellular Response (Viability, Lipid Accumulation, Gene Expression) ER_Stress->Cellular_Response ROS->Cellular_Response Inflammation->Cellular_Response Nic Nicotinic Acid GPR109A GPR109A Receptor Nic->GPR109A Anti_Inflammatory Anti-inflammatory Effects GPR109A->Anti_Inflammatory Lipid_Lowering Lipid Lowering GPR109A->Lipid_Lowering Anti_Inflammatory->Cellular_Response Lipid_Lowering->Cellular_Response PA_Nic_TFA This compound PA_Nic_TFA->PA PA_Nic_TFA->Nic

Caption: Hypothetical signaling pathways of this compound.

G Experimental Workflow for this compound Cell Culture Studies Start Start: Select Cell Line Step1 Determine Optimal Concentration (MTT Assay) Start->Step1 Step2 Induce Cellular Stress (e.g., with Palmitic Acid) Step1->Step2 Step3 Treat with this compound Step2->Step3 Step4 Assess Cellular Endpoints Step3->Step4 Endpoint1 Cell Viability (MTT, Trypan Blue) Step4->Endpoint1 Endpoint2 Lipid Accumulation (Oil Red O) Step4->Endpoint2 Endpoint3 Gene/Protein Expression (qPCR, Western Blot) Step4->Endpoint3 Analysis Data Analysis and Interpretation Endpoint1->Analysis Endpoint2->Analysis Endpoint3->Analysis

Caption: General experimental workflow.

Conclusion

The dual nature of this compound, combining a lipotoxic fatty acid with a protective vitamin, makes it a compelling tool for in vitro studies of metabolic and inflammatory diseases. The provided protocols and data summaries offer a solid foundation for researchers to begin exploring the cellular effects of this compound. It is crucial to empirically determine the optimal working concentrations and incubation times for each specific cell line and experimental setup. Further investigations could delve into the specific molecular mechanisms, such as the regulation of key enzymes in lipid metabolism (e.g., DGAT2) and the modulation of inflammatory signaling pathways.

References

Application Notes and Protocols for PA-Nic TFA Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the photolysis of Photoactivatable Nicotinic Acid Trifluoroacetate (PA-Nic TFA). These guidelines are intended to assist researchers in designing and executing experiments involving the controlled release of nicotinic acid to study nicotinic acetylcholine receptors (nAChRs) and their downstream signaling pathways with high spatiotemporal precision.

Introduction

This compound is a caged compound that allows for the light-induced release of nicotinic acid, a potent agonist of nAChRs. This technique, known as photolysis or uncaging, offers precise control over the timing and location of receptor activation, making it an invaluable tool in neuroscience, cell biology, and drug discovery. By using focused laser light, researchers can stimulate specific cells, subcellular compartments, or even single synapses, enabling the detailed investigation of nAChR function and pharmacology. This application note covers both one-photon and two-photon excitation methods for this compound photolysis.

Data Presentation: Laser Specifications for this compound Photolysis

The following tables summarize the laser parameters reported in the literature for the photolysis of PA-Nicotine. These values can serve as a starting point for experimental design, but optimal parameters should be determined empirically for each specific application and experimental setup.

Table 1: One-Photon Photolysis of PA-Nicotine
Wavelength (nm)Power (mW)Pulse Duration (ms)Spot Diameter (μm)Agonist Concentration (μM)Reference
4052.910~1Not Specified[1]
4053-415 or 50~150[2]
405250~150 or 100[3][4]
405Not SpecifiedNot Specified~1Not Specified[5]
Table 2: Two-Photon Photolysis of PA-Nicotine
Wavelength (nm)Laser Power (mW)Pulse Duration (ms)Two-Photon Action Cross-Section (δu) (GM)Agonist Concentration (μM)Reference
7206050.025100[6]
760803, 10, 200.059100[6]
810Not SpecifiedNot Specified0.094Not Specified[6]
<900Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Note: GM stands for Goeppert-Mayer units. The two-photon action cross-section is a measure of the efficiency of two-photon absorption for uncaging.

Signaling Pathways

Upon photolytic release, nicotinic acid binds to and activates nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of various downstream signaling cascades. The specific signaling pathways activated can vary depending on the nAChR subtype and the cell type.

Caption: Nicotinic acid signaling pathway initiated by photolysis.

Experimental Protocols

The following are generalized protocols for one-photon and two-photon photolysis of this compound. The specific details may need to be optimized for your experimental system.

Protocol 1: One-Photon Photolysis of this compound in Brain Slices

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation

  • Upright microscope with a high numerical aperture objective (e.g., 60x, 1.0 NA)

  • 405 nm continuous-wave laser

  • Patch-clamp electrophysiology setup or imaging system (e.g., confocal or two-photon microscope)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in aCSF to a final concentration of 50-100 µM. Protect the solution from light.

  • Slice Preparation: Prepare acute brain slices according to standard protocols and maintain them in a holding chamber with oxygenated aCSF.

  • Experimental Setup: Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF.

  • Cell Identification: Identify the target neuron for photostimulation using appropriate imaging techniques (e.g., Dodt contrast).

  • Patch-Clamp Recording (Optional): If performing electrophysiology, obtain a whole-cell patch-clamp recording from the target neuron.

  • This compound Application: Bath-apply the this compound solution to the slice. Alternatively, for localized application, use a puffer pipette to deliver the solution to the area of interest.

  • Laser Focusing: Focus the 405 nm laser to a small spot (~1 µm) on the desired cellular compartment (e.g., soma, dendrite).

  • Photolysis and Data Acquisition:

    • Deliver a brief laser pulse (e.g., 2-4 mW, 10-50 ms) to uncage the nicotinic acid.

    • Simultaneously record the cellular response (e.g., inward current in voltage-clamp, membrane depolarization in current-clamp, or changes in fluorescence of a calcium indicator).

  • Data Analysis: Analyze the recorded responses to quantify the effect of nicotinic acid.

One_Photon_Workflow A Prepare this compound in aCSF (50-100 µM) E Apply this compound (bath or local) A->E B Prepare and mount brain slice C Identify target neuron B->C D Obtain whole-cell patch-clamp recording C->D D->E F Focus 405 nm laser on target region E->F G Deliver laser pulse (2-4 mW, 10-50 ms) F->G H Record cellular response (electrophysiology/imaging) G->H I Analyze data H->I

Caption: Experimental workflow for one-photon photolysis.

Protocol 2: Two-Photon Photolysis of this compound

Materials:

  • This compound

  • aCSF

  • Brain slice preparation

  • Two-photon laser scanning microscope (2PLSM) with a Ti:Sapphire laser

  • High numerical aperture objective

  • Patch-clamp electrophysiology setup or other imaging modality

Procedure:

  • Prepare this compound Solution: Dissolve this compound in aCSF to a final concentration of 100 µM. Protect the solution from light.

  • Slice and Experimental Setup: Follow steps 2-5 from the one-photon protocol.

  • This compound Application: Bath-apply the this compound solution.

  • Two-Photon Imaging and Uncaging:

    • Use the 2PLSM to visualize the morphology of the target neuron (e.g., using a fluorescent dye in the patch pipette).

    • Tune the Ti:Sapphire laser to the desired uncaging wavelength (e.g., 720 nm, 760 nm, or 810 nm).

  • Laser Focusing: Position the laser beam at the specific subcellular location of interest (e.g., a single dendritic spine).

  • Photolysis and Data Acquisition:

    • Deliver a short laser pulse (e.g., 5 ms at 60 mW for 720 nm) to uncage the nicotinic acid.

    • Record the resulting physiological or imaging signal.

  • Data Analysis: Analyze the recorded data to assess the localized effect of nAChR activation.

Two_Photon_Workflow A Prepare this compound in aCSF (100 µM) E Bath-apply this compound A->E B Prepare and mount brain slice C Identify and patch target neuron B->C D Visualize neuron with 2PLSM C->D G Focus laser on subcellular target D->G E->G F Tune Ti:Sapphire laser to uncaging wavelength F->G H Deliver laser pulse (e.g., 5 ms, 60 mW at 720 nm) G->H I Record cellular response H->I J Analyze data I->J

References

Application Notes and Protocols: PA-Nic TFA for Synaptic Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoactivatable Nicotine Trifluoroacetate (PA-Nic TFA) is a caged compound that allows for the precise spatiotemporal release of nicotine using light, a technique known as photostimulation or uncaging. This optopharmacological tool is particularly valuable for the detailed investigation of nicotinic acetylcholine receptors (nAChRs) and their role in synaptic transmission and plasticity. By employing one-photon or two-photon excitation, researchers can map the distribution and function of nAChRs on neuronal dendrites and cell bodies with subcellular resolution, providing insights into cholinergic modulation of neural circuits. These application notes provide an overview of the use of this compound in synaptic mapping, including detailed experimental protocols and data presentation.

Data Presentation

The successful application of this compound in synaptic mapping experiments relies on the precise control of several key parameters. The following table summarizes typical quantitative data and experimental conditions for two-photon uncaging of caged compounds, which can be adapted for this compound.

ParameterTypical Value/RangeNotes
This compound Concentration 0.25 - 10 µMOptimal concentration should be determined empirically for the specific preparation and experimental goals. Higher concentrations may lead to off-target effects or receptor desensitization.
Laser Wavelength (2-Photon) 720 - 900 nmThe optimal wavelength for two-photon uncaging of PA-Nic should be determined based on its two-photon action cross-section spectrum. Wavelengths around 720 nm are often effective for nitroaromatic caging groups.[1]
Laser Power at Objective 5 - 50 mWPower should be minimized to avoid phototoxicity while ensuring efficient uncaging. The power required will depend on the depth of the target neuron in the tissue.
Uncaging Pulse Duration 0.5 - 5 msShorter pulses provide higher temporal resolution. The duration can be adjusted to control the amount of nicotine released.
Spatial Resolution ~0.5 - 1.0 µmTwo-photon excitation provides diffraction-limited uncaging, allowing for the stimulation of individual dendritic spines.[2]
Evoked Postsynaptic Current (PSC) Amplitude Variable (pA to nA)Dependent on nAChR density, subtype, and distance from the recording electrode.
PSC Rise Time (10-90%) 1 - 10 msReflects the kinetics of nAChR activation.
PSC Decay Time Constant 10 - 100 msReflects the kinetics of nAChR desensitization and nicotine clearance.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in synaptic mapping, primarily in acute brain slices.

Acute Brain Slice Preparation
  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, and 1 CaCl₂.

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.

  • Cut 250-350 µm thick coronal or sagittal slices of the desired brain region using a vibratome.

  • Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) at 32-34°C for a recovery period of at least 30 minutes. The ACSF typically contains (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgCl₂, and 2 CaCl₂, saturated with 95% O₂ / 5% CO₂.

  • After the initial recovery, maintain the slices at room temperature in oxygenated ACSF until use.

Electrophysiological Recording
  • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

  • Identify target neurons using differential interference contrast (DIC) or fluorescence microscopy if working with genetically labeled cells.

  • Establish a whole-cell patch-clamp recording from the target neuron. The internal solution for the patch pipette typically contains (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH. A fluorescent dye (e.g., Alexa Fluor 488 or 594) can be included in the internal solution to visualize the neuron's morphology.

  • Record baseline synaptic activity in voltage-clamp or current-clamp mode.

Two-Photon Uncaging of this compound
  • Add this compound to the perfusion ACSF at the desired final concentration (e.g., 1-5 µM). Allow the slice to equilibrate with the this compound-containing ACSF for at least 10-15 minutes before starting the uncaging experiment.

  • Use a two-photon laser scanning microscope equipped with a femtosecond-pulsed laser tuned to the appropriate wavelength for this compound uncaging (e.g., 720 nm).

  • Identify the dendritic locations or synapses of interest on the patched neuron using the fluorescent dye in the internal solution.

  • Position the uncaging laser spot at the desired location with high precision.

  • Deliver short laser pulses (0.5-2 ms) to uncage nicotine. The laser power should be carefully calibrated to elicit physiological responses without causing photodamage.

  • Record the resulting postsynaptic currents (PSCs) or potentials (PSPs) via the patch-clamp amplifier.

  • Systematically move the uncaging spot across the dendritic arbor to map the spatial distribution of functional nAChRs.

Data Analysis
  • Analyze the recorded electrophysiological data to measure the amplitude, rise time, and decay kinetics of the nicotine-evoked currents.

  • Correlate the electrophysiological responses with the precise location of photostimulation on the dendritic tree.

  • Generate spatial maps of nAChR sensitivity by plotting the amplitude of the evoked currents as a function of the uncaging location.

  • Perform pharmacological validation by applying nAChR antagonists (e.g., mecamylamine for non-specific blockade, or specific antagonists for different subunits) to confirm that the observed responses are mediated by nAChRs.

Mandatory Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor Nicotine->nAChR Binds Na_Ca_Influx Na+ / Ca2+ Influx nAChR->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Causes Ca_Increase Increased [Ca2+]i Na_Ca_Influx->Ca_Increase VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates VGCC->Ca_Increase Further Increases Downstream Downstream Signaling (e.g., PI3K/Akt) Ca_Increase->Downstream Activates

Caption: Signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.

Experimental Workflow for Synaptic Mapping with this compound

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acute Brain Slice Preparation B Slice Recovery in ACSF A->B C Whole-Cell Patch-Clamp Recording B->C D Bath Application of This compound C->D E Two-Photon Uncaging at Specific Synaptic Sites D->E F Record Nicotine-Evoked Postsynaptic Currents E->F G Measure PSC Amplitude and Kinetics F->G H Generate Spatial Map of nAChR Sensitivity G->H I Pharmacological Validation H->I

Caption: Experimental workflow for synaptic mapping using this compound.

Logical Relationship: Two-Photon Excitation Principle

two_photon cluster_one_photon One-Photon Excitation cluster_two_photon Two-Photon Excitation UV_Photon One High-Energy Photon (UV) Excited_State_1 Excited State UV_Photon->Excited_State_1 Uncaging_1 Nicotine Release Excited_State_1->Uncaging_1 IR_Photon1 Two Low-Energy Photons (IR) Virtual_State Virtual State IR_Photon1->Virtual_State Simultaneous Absorption Excited_State_2 Excited State Virtual_State->Excited_State_2 Uncaging_2 Nicotine Release (Localized) Excited_State_2->Uncaging_2

Caption: Principle of one-photon versus two-photon excitation for uncaging.

References

Application Notes and Protocols for In Vivo Nicotinic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

A-1: Introduction to In Vivo Nicotinic Acetylcholine Receptor (nAChR) Activation

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands, plays a crucial role in a variety of physiological processes, including cognitive function, reward, and inflammation. Consequently, nAChRs are significant targets for drug discovery efforts aimed at treating a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and certain types of pain.

In vivo studies are essential for understanding the physiological effects of nAChR activation in a whole-organism context. These studies allow researchers to investigate the impact of nAChR-targeted compounds on complex behaviors, systemic physiological parameters, and disease models. This document provides a generalized framework for designing and conducting in vivo experiments to assess the activation of nAChRs. While specific experimental details will vary depending on the compound and research question, the principles and protocols outlined here serve as a valuable starting point for researchers, scientists, and drug development professionals.

Note on "PA-Nic TFA": A comprehensive search of publicly available scientific literature and databases did not yield any information on a specific compound designated "this compound." The protocols and data presented below are therefore based on well-established principles of in vivo nAChR research using representative nicotinic agonists.

A-2: Signaling Pathway of Nicotinic Receptor Activation

The activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, which can trigger a variety of downstream signaling events. The specific consequences of nAChR activation depend on the subunit composition of the receptor and the type of cell in which it is expressed.

nAChR_Signaling Ligand Nicotinic Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Ion_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Leads to NT_Release Neurotransmitter Release Ca_Signaling->NT_Release Gene_Expression Gene Expression Changes Ca_Signaling->Gene_Expression NT_Release->Cellular_Response Gene_Expression->Cellular_Response

nAChR Activation Signaling Pathway

P-1: General Protocol for In Vivo Assessment of a Nicotinic Agonist

This protocol provides a template for evaluating the in vivo effects of a novel nicotinic agonist. It is designed to be adapted based on the specific characteristics of the compound and the scientific question being addressed.

1. Animal Models:

  • Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. The choice of species and strain may depend on the specific behavioral or physiological endpoint being measured.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before experimentation.

2. Compound Preparation and Administration:

  • Vehicle: The choice of vehicle will depend on the solubility of the test compound. Common vehicles include saline (0.9% NaCl), phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80, diluted in saline.

  • Dose Selection: A dose-response study should be conducted to determine the optimal dose range. Doses can be selected based on in vitro potency and previously published data for similar compounds.

  • Route of Administration: Common routes for systemic administration include intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.). The choice of route will influence the pharmacokinetics of the compound.

3. Experimental Workflow:

experimental_workflow acclimatization Animal Acclimatization baseline Baseline Measurements (e.g., Body Temp, Locomotion) acclimatization->baseline compound_admin Compound Administration (Vehicle or Test Article) baseline->compound_admin post_admin_monitoring Post-Administration Monitoring & Behavioral/Physiological Assays compound_admin->post_admin_monitoring data_collection Data Collection post_admin_monitoring->data_collection endpoint Endpoint Analysis (e.g., Tissue Collection, Biomarkers) post_admin_monitoring->endpoint data_analysis Data Analysis & Interpretation data_collection->data_analysis endpoint->data_analysis

In Vivo Experimental Workflow

4. Assessment of Nicotinic Receptor Activation:

  • Hypothermia: Activation of central nAChRs often leads to a transient decrease in body temperature.

    • Measure rectal temperature using a digital thermometer at baseline and at various time points (e.g., 15, 30, 60, and 120 minutes) after compound administration.

  • Locomotor Activity: nAChR agonists can have biphasic effects on locomotor activity, with lower doses often causing an increase and higher doses leading to a decrease.

    • Place animals in an open-field arena and record their activity using an automated tracking system for a set period (e.g., 30-60 minutes) immediately following compound administration.

  • Cognitive Enhancement: nAChR activation is known to improve performance in certain cognitive tasks.

    • Novel Object Recognition (NOR): Assess recognition memory by measuring the time spent exploring a novel object compared to a familiar one.
    • Y-maze or T-maze: Evaluate spatial working memory by assessing spontaneous alternation behavior.

5. Endpoint Analysis:

  • Following the behavioral assessments, animals may be euthanized for tissue collection.

  • Brain Tissue: Brain regions of interest (e.g., hippocampus, prefrontal cortex) can be dissected for neurochemical analysis, such as measuring neurotransmitter levels (e.g., dopamine, acetylcholine) via HPLC or assessing the expression of downstream signaling molecules via Western blot or qPCR.

  • Blood Samples: Plasma can be collected to determine the pharmacokinetic profile of the compound.

D-1: Representative Quantitative Data for a Nicotinic Agonist

The following table provides example data for the in vivo effects of a well-characterized nicotinic agonist, nicotine, in mice. This data is illustrative and serves as a template for presenting results from similar studies.

Parameter Dose (mg/kg, s.c.) Vehicle 0.1 mg/kg 0.5 mg/kg 1.0 mg/kg
Change in Body Temperature (°C) at 30 min 0.0 ± 0.2-0.5 ± 0.3-1.8 ± 0.4-3.2 ± 0.5
Total Distance Traveled (m) in 30 min 25.1 ± 3.535.2 ± 4.118.7 ± 2.99.8 ± 2.1
Novel Object Recognition Index (%) 52 ± 468 ± 575 ± 665 ± 7

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Disclaimer: The protocols and data presented here are for informational purposes only and should be adapted to comply with all relevant institutional and national guidelines for the ethical use of laboratory animals.

Application Notes and Protocols: Combining PA-Nic TFA with Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combined use of Photoactivatable Nicotinic Acid Trifluoroacetate (PA-Nic TFA) and calcium imaging. This powerful combination allows for the precise spatiotemporal control of nicotinic acid release and the simultaneous monitoring of its effects on intracellular calcium dynamics. Nicotinic acid is a well-established modulator of intracellular calcium, primarily through the activation of the G-protein coupled receptor GPR109A.[1][2] Photo-uncaging of this compound provides a non-invasive method to study the kinetics and localization of nicotinic acid-induced calcium signaling in real-time.

This compound is a "caged" compound where nicotinic acid is rendered biologically inactive by a photolabile protecting group. Upon illumination with light of a specific wavelength, the caging group is cleaved, releasing nicotinic acid with high temporal and spatial resolution. The trifluoroacetate (TFA) salt form typically enhances the solubility and stability of the caged compound.

Calcium imaging is a widely used technique to visualize and quantify changes in intracellular calcium concentrations ([Ca²⁺]i), a critical second messenger in numerous cellular processes.[3] Fluorescent calcium indicators, such as Fura-2 and GCaMP, are employed to report these changes.

Signaling Pathways

The photo-release of nicotinic acid from this compound can initiate intracellular calcium signaling through at least two distinct pathways, depending on the cellular context and the concentration of the released nicotinic acid.

A. GPR109A-Mediated Calcium Mobilization:

At physiological concentrations, nicotinic acid primarily acts as an agonist for the GPR109A receptor, a Gi-coupled GPCR.[2] Activation of this pathway leads to the release of calcium from intracellular stores.

GPR109A_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PANic This compound NA Nicotinic Acid PANic->NA Light Light (e.g., 405 nm) Light->PANic Uncaging GPR109A GPR109A NA->GPR109A Binds Gi Gi GPR109A->Gi Activates PLC PLC Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_Cyto ↑ [Ca²⁺]i Ca_ER->Ca_Cyto Release

GPR109A signaling cascade.

B. Nicotinic Acetylcholine Receptor (nAChR)-Mediated Calcium Influx:

In cells expressing nAChRs, such as neurons, nicotine (a close structural analog of nicotinic acid) can directly gate these ion channels.[4] Some nAChR subtypes are permeable to calcium, leading to direct calcium influx from the extracellular space. This initial influx can then trigger further calcium release from intracellular stores, a process known as calcium-induced calcium release (CICR).[4]

nAChR_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum PANic This compound NA Nicotinic Acid PANic->NA Light Light (e.g., 405 nm) Light->PANic Uncaging nAChR nAChR NA->nAChR Binds Ca_Extra Extracellular Ca²⁺ nAChR->Ca_Extra Opens Ca_Influx Ca²⁺ Influx Ca_Extra->Ca_Influx Influx RyR RyR Ca_Influx->RyR Activates (CICR) Ca_Cyto ↑ [Ca²⁺]i Ca_Influx->Ca_Cyto Ca_ER Ca²⁺ RyR->Ca_ER Opens Ca_ER->Ca_Cyto Release

nAChR-mediated calcium influx.

Data Presentation

The following tables summarize the spectral properties of commonly used calcium indicators and representative quantitative data for nicotinic acid-induced calcium changes.

Table 1: Spectral Properties of Common Calcium Indicators

IndicatorTypeExcitation (nm)Emission (nm)Key Features
Fura-2 Ratiometric Chemical Dye340 (Ca²⁺-bound) / 380 (Ca²⁺-free)[5][6]510[5][6]Allows for quantitative [Ca²⁺]i measurements, less sensitive to dye concentration and photobleaching.[6]
GCaMP Intensiometric Genetically Encoded~480[7]~510[7]Can be targeted to specific cell types or subcellular compartments.

Table 2: Representative Quantitative Data of Nicotinic Acid-Induced Calcium Response

Cell TypeNicotinic Acid ConcentrationCalcium Response MetricFold Change / ValueReference
NIH3T3 cells1 mMDecrease in [Ca²⁺]i~50% decrease within 10s[1]
NIH3T3 cells10 mMTransient increase in [Ca²⁺]iNot specified[1]
NIH3T3 cells70 mMSustained increase in [Ca²⁺]iNot specified[1]
HUVECs7 mMMaximum increase in [Ca²⁺]i~2.5-fold increase over baseline[8]
Myenteric Plexus Neurons10 µM (Nicotinic Agonist)Basal [Ca²⁺]i94 nM[9]

Experimental Protocols

This section provides detailed protocols for combining this compound uncaging with calcium imaging using either Fura-2 AM or GCaMP.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye and Compound Loading cluster_imaging Imaging and Uncaging cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Transfection 2. Transfection (for GCaMP) Cell_Culture->Transfection If applicable Ca_Dye_Loading 3. Calcium Indicator Loading (Fura-2 AM or GCaMP expression) Cell_Culture->Ca_Dye_Loading Transfection->Ca_Dye_Loading PANic_Loading 4. This compound Loading Ca_Dye_Loading->PANic_Loading Baseline 5. Baseline Calcium Imaging PANic_Loading->Baseline Uncaging 6. Photoactivation of this compound Baseline->Uncaging Post_Uncaging 7. Post-Uncaging Calcium Imaging Uncaging->Post_Uncaging Analysis 8. Data Analysis and Quantification Post_Uncaging->Analysis

Combined uncaging and imaging workflow.
Protocol 1: this compound Uncaging with Fura-2 AM Calcium Imaging

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or other physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope equipped with:

    • Light source for Fura-2 excitation (e.g., xenon arc lamp with 340 nm and 380 nm filters)

    • Light source for this compound uncaging (e.g., 405 nm laser or LED)

    • Dichroic mirrors and emission filters appropriate for Fura-2 (emission peak ~510 nm)

    • A fast-switching filter wheel for alternating 340/380 nm excitation

    • A sensitive camera (e.g., sCMOS or EMCCD)

Procedure:

  • Fura-2 AM Loading: a. Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO. b. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. c. For each dish, prepare the loading solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.05% to aid in dye solubilization. d. Remove the cell culture medium and wash the cells twice with HBSS. e. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. f. After incubation, wash the cells three times with HBSS to remove extracellular Fura-2 AM. g. Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

  • This compound Loading: a. Prepare a stock solution of this compound in HBSS or the desired experimental buffer. The final concentration will need to be optimized, but a starting range of 10-100 µM is recommended. b. Replace the HBSS on the Fura-2-loaded cells with the this compound-containing solution. c. Incubate for 10-15 minutes to allow for equilibration.

  • Imaging and Uncaging: a. Place the dish on the microscope stage and locate the cells of interest. b. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm. Record data for a stable period (e.g., 1-2 minutes) to establish a baseline [Ca²⁺]i. c. Deliver a brief pulse of light (e.g., 405 nm) to the region of interest to uncage this compound. The duration and intensity of the light pulse should be optimized to release a sufficient amount of nicotinic acid while minimizing phototoxicity. d. Immediately following the uncaging pulse, continue to acquire ratiometric Fura-2 images to monitor the change in [Ca²⁺]i.

  • Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. The change in this ratio over time reflects the change in intracellular calcium concentration. c. If absolute quantification is required, calibration can be performed using calcium standards and ionophores (e.g., ionomycin) to determine R_min and R_max.

Protocol 2: this compound Uncaging with GCaMP Calcium Imaging

Materials:

  • Cells expressing a GCaMP variant (e.g., GCaMP6s, GCaMP7f) cultured on glass-bottom dishes

  • This compound

  • HBSS or other physiological buffer

  • Fluorescence microscope equipped with:

    • Light source for GCaMP excitation (e.g., ~488 nm laser or LED)

    • Light source for this compound uncaging (e.g., 405 nm laser or LED)

    • Dichroic mirrors and emission filters appropriate for GCaMP (emission peak ~510 nm)

    • A sensitive camera

Procedure:

  • Cell Preparation: a. Transfect or transduce the cells with a GCaMP plasmid or virus at least 24-48 hours prior to the experiment to allow for sufficient expression of the indicator.

  • This compound Loading: a. Prepare a stock solution of this compound in HBSS. b. Wash the GCaMP-expressing cells twice with HBSS. c. Add the this compound-containing solution (e.g., 10-100 µM) to the cells and incubate for 10-15 minutes.

  • Imaging and Uncaging: a. Place the dish on the microscope stage. b. Acquire baseline fluorescence images using ~488 nm excitation and collecting the emission at ~510 nm. c. Deliver a pulse of ~405 nm light to uncage this compound. d. Continue to acquire GCaMP fluorescence images to monitor the calcium-dependent increase in fluorescence intensity.

  • Data Analysis: a. Measure the mean fluorescence intensity of the region of interest over time. b. Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.

Important Considerations and Troubleshooting

  • Spectral Overlap: The uncaging wavelength for coumarin-based PA-Nic (~405 nm) is close to the excitation spectrum of some calcium indicators.[10] Ensure that your filter sets effectively separate the uncaging and imaging light paths to prevent unintended photoactivation of the caged compound by the imaging light or bleed-through of the uncaging light into the emission channel.

  • Phototoxicity: Both the uncaging and imaging light can be phototoxic. Use the lowest possible light intensity and duration required to achieve a sufficient signal-to-noise ratio and effective uncaging.

  • Compound Stability: Caged compounds should be protected from light to prevent premature uncaging.[11] Prepare fresh solutions for each experiment.

  • Control Experiments:

    • Perform experiments with this compound but without the uncaging light pulse to control for any dark activity of the caged compound.

    • Deliver the uncaging light pulse to cells not loaded with this compound to control for any light-induced artifacts.

    • Use a biologically inactive, caged compound as a control to ensure that the observed effects are due to the released nicotinic acid and not the caging group or its photolysis byproducts.

  • Optimization: The optimal concentrations of this compound and the calcium indicator, as well as the loading times and uncaging parameters, will vary depending on the cell type and experimental setup. These should be empirically determined.

References

Protocol for preparing PA-Nic TFA stock solution

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation of PA-Nic TFA Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Nicotinic Acid Adenine Dinucleotide Phosphate Trifluoroacetate) is a compound of interest in cellular signaling research. As with many lyophilized powders, the proper preparation of a stock solution is a critical first step to ensure experimental accuracy, reproducibility, and the biological activity of the compound. Improper handling can lead to incomplete solubilization, inaccurate concentration, and degradation. This document provides a detailed protocol for the reconstitution and storage of this compound, based on best practices for handling similar compounds such as NAADP and peptides with trifluoroacetate counterions.

Data Presentation

The following table summarizes the recommended parameters for the preparation and storage of this compound stock solutions. These recommendations are synthesized from protocols for structurally related compounds and should be adapted as needed based on the specific characteristics of your this compound and experimental requirements.

ParameterRecommendationRationale/Remarks
Primary Solvent High-purity, sterile water (e.g., Milli-Q or equivalent)NAADP, a closely related compound, is water-soluble. Water is also a stable solvent for TFA salts.[1]
Alternative Solvents Not recommended without further stability dataSome polar aprotic solvents like DMSO and acetonitrile can cause degradation of related fluorinated compounds.[1]
Stock Concentration 1-10 mMA 1 mM or 10 mM stock is a common starting point for subsequent dilutions to working concentrations.
Storage Temperature -20°C or -80°CAliquots should be stored frozen to maintain long-term stability.
Short-term Storage 2-8°C for up to one weekFor immediate use. Avoid repeated freeze-thaw cycles.
Long-term Stability Up to 6 months at -20°C or -80°CBased on the stability of similar compounds. Stability may vary.

Experimental Protocol

This protocol describes the preparation of a 1 mM stock solution of this compound. The molecular weight of this compound must be known to prepare a stock solution of a specific molarity. For the purpose of this protocol, we will use the molecular weight of NAADP (745.4 g/mol ) as an example. It is crucial to use the specific molecular weight provided on the manufacturer's data sheet for your compound.

Materials:

  • Lyophilized this compound

  • High-purity, sterile water

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the stability of the compound.

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Calculate the Required Solvent Volume: To prepare a 1 mM stock solution, use the following formula:

    Volume of Solvent (in µL) = (Mass of this compound (in mg) / Molecular Weight of this compound (in g/mol )) * 1,000,000

    Example for 1 mg of a compound with a molecular weight of 745.4 g/mol :

    Volume of Solvent (µL) = (1 mg / 745.4 g/mol ) * 1,000,000 = 1341.5 µL

  • Add the Solvent: Using a sterile pipette, slowly add the calculated volume of high-purity water to the vial. Dispense the water down the inner wall of the vial to avoid disturbing the powder.

  • Dissolve the Compound: Recap the vial and gently swirl to dissolve the contents. If necessary, briefly vortex at a low speed. Avoid vigorous or prolonged shaking. If solubility is an issue, gentle warming or brief sonication may be attempted, but it is important to first consult the manufacturer's recommendations.

  • Aliquot for Storage: Once the this compound is completely dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.

  • Store the Aliquots: Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, the stock solution can be stored at 2-8°C for up to one week.

Mandatory Visualization

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage Equilibrate Equilibrate vial to room temperature Centrifuge Centrifuge vial to collect powder Equilibrate->Centrifuge Calculate Calculate solvent volume Centrifuge->Calculate AddSolvent Add sterile water Calculate->AddSolvent Dissolve Gently dissolve AddSolvent->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Light-Activated Nicotine in Functional Neuron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing light-activated nicotine for the precise spatiotemporal control of nicotinic acetylcholine receptor (nAChR) activation in functional neuron analysis. This optopharmacological approach offers unparalleled precision for studying neural circuits, synaptic transmission, and the physiological roles of nAChRs in various neurological processes and disease models.

Introduction

Light-activated, or "caged," nicotine is a powerful tool in neuroscience that allows for the controlled release of nicotine in a specific location and at a precise time using light.[1] This technology overcomes the limitations of traditional pharmacological methods, which often lack spatial and temporal resolution.[1] By "caging" the nicotine molecule with a photolabile protecting group, its biological activity is temporarily blocked.[1] Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active nicotine molecule to bind to its target, the nicotinic acetylcholine receptors (nAChRs).[1]

This method is particularly valuable for studying the function of nAChRs in complex biological systems like the brain.[1][2] nAChRs are ligand-gated ion channels involved in a wide range of cognitive functions, including learning, memory, attention, and reward.[1][3] Dysfunctional nAChR signaling has been implicated in several neurological disorders such as nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][4] The use of photoactivatable nicotine, such as PA-Nic and RuBi-Nicotine, enables researchers to mimic aspects of nicotine exposure and investigate the precise roles of nAChRs in both healthy and diseased states.[2][5]

Data Presentation

Table 1: Properties of Photoactivatable Nicotine Compounds
ParameterSingle-Photon Uncaging of RuBi-NicotineTwo-Photon Uncaging of PA-Nic
Excitation Wavelength Visible (e.g., 473 nm)[5]Near-Infrared (e.g., ~800 nm)[5]
Quantum Yield (Φ) 0.23[5]Not directly reported for PA-Nic
Two-Photon Action Cross-Section (δu) Not Applicable~0.094 GM at 810 nm[2][5][6]
Spatial Resolution ~1-5 µm[5]Sub-micron (<1 µm)[5]
Penetration Depth in Tissue Tens of microns[5]Hundreds of microns to >1 mm[5]
Phototoxicity Higher potential due to higher energy photons and out-of-focus absorption.[5]Reduced due to lower energy photons and localized excitation.[5]
Equipment Complexity Relatively simple (requires a visible light source).[5]More complex (requires a two-photon laser scanning microscope).
Table 2: Experimental Parameters for Photoactivation
ParameterValueSource
PA-Nic Concentration 100 µM[2]
1-Photon Excitation Wavelength <470 nm (e.g., 405 nm)[2]
2-Photon Excitation Wavelength <900 nm (e.g., 720 nm, 760 nm, 810 nm)[2]
Laser Pulse Duration (Uncaging) 50 ms[7]
Laser Power (Uncaging) 2 mW[7]

Signaling Pathways

Nicotine exerts its effects by binding to nAChRs, which are ion channels permeable to cations like Na+, K+, and in some cases, Ca2+.[3] The influx of these ions leads to membrane depolarization and the activation of various downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The activation of nAChRs, particularly the α7 subtype which has high calcium permeability, triggers a cascade of intracellular events.[8] This influx of calcium is a critical step that initiates multiple signaling pathways, including the PI3K-Akt and MAPK pathways, which are involved in neuroprotection and cell survival.[8][9]

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_channel Ca²⁺ Channel nAChR->Ca_channel Activates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 MAPK MAPK Pathway Neuroprotection Neuroprotection & Neuronal Survival MAPK->Neuroprotection Bcl2->Neuroprotection Nicotine Light-activated Nicotine Nicotine->nAChR Binds Ca_ion->PI3K Ca_ion->MAPK

Caption: nAChR signaling cascade initiated by light-activated nicotine.

Experimental Workflows and Protocols

The precise spatiotemporal release of nicotine allows for detailed functional analysis of neurons and neural circuits. A typical workflow involves preparing the biological sample, applying the caged nicotine compound, and then using a focused light source to uncage the nicotine at the desired location while recording the neuronal response.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a light-activated nicotine experiment in brain slices.

Experimental_Workflow Prep Brain Slice Preparation Incubate Incubation with Caged Nicotine (e.g., PA-Nic) Prep->Incubate Mount Mount Slice in Recording Chamber Incubate->Mount Identify Identify Target Neuron (e.g., via 2PLSM) Mount->Identify Record Establish Baseline Electrophysiological Recording (e.g., Voltage-Clamp) Identify->Record Uncage Light Application (1P or 2P Photolysis) Record->Uncage Analyze Record and Analyze Nicotine-Evoked Currents Uncage->Analyze Washout Washout and Post-Experiment Analysis Analyze->Washout

Caption: General workflow for functional neuron analysis using light-activated nicotine.

Protocol 1: Preparation and Application of Photoactivatable Nicotine (PA-Nic) to Brain Slices

This protocol describes the preparation of acute brain slices and the application of PA-Nic for subsequent photolysis experiments.

Materials:

  • PA-Nic compound

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂

  • Vibratome or tissue slicer

  • Incubation chamber

  • Recording chamber for microscopy

Procedure:

  • Prepare Brain Slices:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF.

    • Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated slicing aCSF.

    • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.

  • Application of PA-Nic:

    • Prepare a stock solution of PA-Nic in a suitable solvent (e.g., DMSO) and then dilute to a final concentration of 100 µM in aCSF.[2]

    • Transfer a brain slice to the recording chamber continuously perfused with oxygenated aCSF.

    • Switch the perfusion to aCSF containing 100 µM PA-Nic and allow it to equilibrate for at least 10-15 minutes before starting photolysis experiments.

Protocol 2: One-Photon (1P) and Two-Photon (2P) Uncaging of Nicotine and Electrophysiological Recording

This protocol details the procedure for uncaging nicotine using either 1P or 2P excitation and recording the resulting neuronal activity.

Equipment:

  • Upright microscope equipped for electrophysiology and photostimulation (e.g., with a 405 nm laser for 1P or a tunable Ti:Sapphire laser for 2P).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators.

Procedure:

  • Establish Whole-Cell Recording:

    • Under visual guidance (e.g., DIC or two-photon laser scanning microscopy - 2PLSM), identify a target neuron in the brain slice.[2]

    • Establish a whole-cell patch-clamp recording in voltage-clamp mode to measure postsynaptic currents.

  • Position the Uncaging Laser:

    • Position the laser spot (~1 µm diameter for 1P) adjacent to the neuronal membrane of interest (e.g., soma, dendrite, or axon).[2][7]

  • Perform Photolysis:

    • For 1-Photon Uncaging: Deliver a brief pulse of light (e.g., 405 nm) to the targeted area.[2]

    • For 2-Photon Uncaging: Use a near-infrared laser (e.g., 720 nm, 760 nm, or 810 nm) to deliver a focused light pulse (e.g., 50 ms duration, 2 mW power).[2][7]

    • The light pulse will cleave the caging group, releasing nicotine in a highly localized region.

  • Data Acquisition and Analysis:

    • Record the inward currents evoked by the uncaged nicotine.[2]

    • Analyze the amplitude, kinetics, and other properties of the nAChR-mediated currents.

    • To create a concentration-response curve, vary the laser pulse duration or power to control the amount of nicotine released.[2]

Protocol 3: Mapping nAChR Function on Neuronal Compartments

This protocol outlines how to use the spatial precision of two-photon uncaging to map the distribution and function of nAChRs on different parts of a neuron.

Procedure:

  • Visualize Neuronal Morphology:

    • Fill the patched neuron with a fluorescent dye (e.g., included in the internal patch pipette solution) to visualize its morphology using 2PLSM.[2]

  • Systematic Uncaging:

    • Systematically move the uncaging laser spot to different locations along the neuron's soma, dendrites, and axon.[7]

    • At each location, deliver a standardized light pulse to uncage nicotine.

  • Record and Map Responses:

    • Record the evoked current at each stimulation point.

    • Correlate the amplitude of the response with the location of uncaging to generate a functional map of nAChR distribution on the neuron.[1]

Conclusion

Light-activated nicotine provides an unprecedented level of control for investigating the role of nicotinic acetylcholine receptors in neuronal function. The protocols and data presented here offer a foundation for researchers to design and implement sophisticated optopharmacological experiments. By leveraging the high spatiotemporal resolution of this technique, scientists can gain deeper insights into the complex signaling mechanisms underlying nicotine's effects on the brain, paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PA-Nic TFA Uncaging Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photoactivatable Nicotine Trifluoroacetate (PA-Nic TFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your uncaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound uncaging experiments in a question-and-answer format.

Q1: I am not observing any uncaging-evoked response. What are the possible causes and solutions?

A1: A lack of response can stem from several factors, from sample preparation to the experimental setup. Here’s a systematic approach to troubleshooting:

  • This compound Integrity and Concentration:

    • Solution Stability: Ensure your this compound solution is fresh. While stable, prolonged storage in solution, especially at room temperature and exposed to light, can lead to degradation. It is recommended to prepare fresh solutions or use aliquots stored at -20°C and protected from light.

    • Concentration Verification: Double-check the final concentration of this compound in your experimental chamber. Inadequate concentration at the target site is a common reason for a weak or absent signal.

    • TFA Salt Consideration: PA-Nic is often supplied as a trifluoroacetic acid (TFA) salt. In physiological buffers, the TFA counter-ion will dissociate.[1] Ensure that the pH of your final solution is appropriately buffered.

  • Light Source and Delivery:

    • Wavelength: Confirm that your light source's wavelength is appropriate for PA-Nic uncaging. For one-photon excitation, the optimal wavelength is around 405 nm. For two-photon excitation, wavelengths between 720 nm and 810 nm are effective.[2]

    • Laser Power: Insufficient laser power at the sample plane will result in inefficient uncaging. Measure the laser power at the objective to ensure it is within the optimal range. Be aware that excessive power can lead to phototoxicity.

    • Focus and Alignment: For two-photon uncaging, precise focusing of the laser at the target site (e.g., a specific neuron or dendritic spine) is critical.[3] Ensure your microscope's optical path is correctly aligned.

  • Biological Preparation:

    • Receptor Expression: Verify that the cells or tissue you are studying express functional nicotinic acetylcholine receptors (nAChRs).

    • Tissue Health: In tissue slice experiments, ensure the viability of the neurons. Poor tissue health can lead to a lack of responsiveness.

Q2: The uncaging-evoked response is very small or weak. How can I increase the signal?

A2: A weak signal can often be amplified by optimizing several experimental parameters:

  • Increase this compound Concentration: Gradually increase the concentration of this compound in your bath or local perfusion.

  • Optimize Laser Power: Carefully increase the laser power in small increments. There is a trade-off between signal strength and potential phototoxicity, so it's crucial to find the optimal power for your specific setup and preparation.

  • Pulse Duration (for pulsed lasers): For two-photon uncaging, increasing the duration of the laser pulse can enhance the amount of uncaged nicotine.

  • Proximity to Target: Ensure the uncaging event is happening in close proximity to the nAChRs you are targeting. For cellular-level experiments, this means focusing the laser beam as close to the cell membrane as possible.

Q3: I am observing high variability in my uncaging responses. What could be causing this and how can I reduce it?

A3: Variability in uncaging experiments can be frustrating. Here are some common sources and solutions:

  • Laser Stability: Fluctuations in laser power will directly translate to variability in the amount of uncaged nicotine. Regularly check the stability of your laser output.

  • Solution Exchange: In bath application, ensure complete and consistent solution exchange between experiments. In local perfusion, check for and eliminate any pressure fluctuations in your delivery system.

  • Tissue/Cellular Heterogeneity: Biological variability is inherent. Different cells may have varying densities of nAChRs. When possible, obtain multiple recordings from the same cell or from cells in the same region to average out responses.

  • Photodamage: Repeatedly uncaging at the same spot with high laser power can lead to photodamage and a subsequent decrease in response. Consider moving to a fresh spot for each stimulation or reducing the laser power.

Q4: I am concerned about phototoxicity. What are the signs and how can I minimize it?

A4: Phototoxicity is a critical concern, especially in live-cell imaging and uncaging.

  • Signs of Phototoxicity:

    • Changes in cell morphology (e.g., blebbing, swelling).

    • A gradual decrease in the uncaging response over time with repeated stimulation at the same location.

    • Increased background fluorescence or autofluorescence.

  • Minimizing Phototoxicity:

    • Use the lowest effective laser power and shortest pulse duration.

    • For two-photon uncaging, use longer wavelengths (e.g., >800 nm) where possible, as this generally reduces scattering and phototoxicity.

    • Avoid repeated stimulation of the same spot. If repeated stimulation is necessary, allow for a recovery period between uncaging events.

    • Use high numerical aperture (NA) objectives to achieve a tighter focus, which confines the uncaging volume and reduces out-of-focus excitation. [3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a "caged" form of nicotine. The nicotine molecule is rendered inactive by being covalently attached to a photolabile protecting group (the "cage").[4] When exposed to light of a specific wavelength, this bond is broken, releasing the active nicotine molecule in a process called "uncaging."[4] This allows for precise spatial and temporal control over the activation of nicotinic acetylcholine receptors (nAChRs). The trifluoroacetate (TFA) is a counter-ion from the purification process and dissociates in solution.[1]

Q2: What is the difference between one-photon and two-photon uncaging of this compound?

A2: The primary difference lies in the excitation process:

  • One-Photon (1P) Uncaging: A single, higher-energy photon (typically in the UV-visible range, ~405 nm for PA-Nic) is absorbed to break the cage.[5] This method is simpler to implement but offers lower spatial resolution as uncaging can occur throughout the light cone.

  • Two-Photon (2P) Uncaging: Two lower-energy photons (in the near-infrared range, ~720-810 nm for PA-Nic) are absorbed nearly simultaneously to achieve the same energy transition as one high-energy photon.[2][3] This process is inherently confined to the focal volume of the laser, providing sub-micron spatial resolution and deeper tissue penetration with reduced phototoxicity.[3]

Q3: What are the key quantitative parameters I should consider for this compound uncaging efficiency?

A3: The efficiency of uncaging is determined by several factors, which are summarized in the table below. Key parameters include the uncaging quantum yield (Φu) and the two-photon action cross-section (δu). A higher value for these parameters indicates a more efficient release of nicotine per photon absorbed.

ParameterPA-NicRuBi-NicotineMNI-caged Nicotine (inferred)Reference
One-Photon Max. Absorption (λmax) 404 nm~473 nm~350 nm[5][6]
Uncaging Quantum Yield (Φu) 0.74%0.23%~4-8% (for MNI-glutamate)[4][6]
Two-Photon Excitation Range <900 nm~800 nm~720 nm[5][6]
Two-Photon Action Cross-Section (δu) at 810 nm 0.094 GMNot directly reportedNot directly reported[2]
Two-Photon Action Cross-Section (δu) at 760 nm 0.059 GMNot directly reportedNot directly reported[2]
Two-Photon Action Cross-Section (δu) at 720 nm 0.025 GMNot directly reported~0.06 GM (for MNI-glutamate)[2][7]

Note: Data for MNI-caged Nicotine is inferred from the well-characterized MNI-caged glutamate, as direct comparative data is limited.[8]

Q4: How should I prepare and store this compound solutions?

A4: For optimal performance and longevity of this compound:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable buffer (e.g., aqueous buffer or DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or below, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final working concentration in your physiological buffer. It is advisable to prepare the working solution fresh for each experiment.

Q5: What are the expected downstream effects of uncaging nicotine?

A5: The release of nicotine will activate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[3] Activation of nAChRs typically leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization and subsequent activation of various downstream signaling pathways. The specific cellular response will depend on the subtype of nAChR present and the cell type being studied.

Experimental Protocols

Detailed Methodology: Two-Photon Uncaging of this compound in Brain Slices

This protocol provides a general framework for a two-photon uncaging experiment in acute brain slices.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in water or a suitable buffer.

    • On the day of the experiment, dilute the stock solution to a final concentration of 100-200 µM in artificial cerebrospinal fluid (aCSF). Protect the solution from light.

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature until use.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.

    • Perform whole-cell patch-clamp recordings from the target neurons.

  • Two-Photon Uncaging Setup:

    • Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to a wavelength between 720 nm and 810 nm.[2]

    • Bath-apply the this compound-containing aCSF or use a local perfusion system to deliver the caged compound to the area of interest.

    • Identify the target neuron and the specific subcellular location for uncaging (e.g., a dendritic spine).

  • Uncaging and Data Acquisition:

    • Deliver a short laser pulse (e.g., 1-5 ms) at a specific laser power (typically 10-50 mW at the sample) to the target location.

    • Simultaneously record the electrophysiological response (e.g., excitatory postsynaptic current or potential).

    • Vary the laser power, pulse duration, and uncaging location to map the nAChR distribution and function.

  • Data Analysis:

    • Analyze the amplitude, kinetics, and spatial distribution of the uncaging-evoked responses.

Signaling Pathways and Workflows

Below are diagrams generated using Graphviz (DOT language) to visualize key processes and pathways related to this compound uncaging.

cluster_workflow Experimental Workflow: Two-Photon Uncaging prep Prepare this compound Solution slice Prepare Brain Slice record Establish Patch-Clamp Recording slice->record uncage Two-Photon Uncaging (720-810 nm) record->uncage acquire Acquire Electrophysiological Data uncage->acquire analyze Analyze Data acquire->analyze

Caption: A typical experimental workflow for two-photon uncaging of this compound.

cluster_troubleshooting Troubleshooting Logic: No Uncaging Response start No Response Observed check_solution Check this compound Solution (Fresh? Correct Conc.?) start->check_solution solution_ok Solution OK check_solution->solution_ok check_light Check Light Source (Wavelength? Power? Alignment?) light_ok Light OK check_light->light_ok check_bio Check Biological Prep (Receptor Expression? Tissue Health?) bio_ok Prep OK check_bio->bio_ok solution_ok->check_light Yes fix_solution Remake Solution solution_ok->fix_solution No light_ok->check_bio Yes fix_light Adjust Light Path light_ok->fix_light No fix_bio Use New Prep bio_ok->fix_bio No end Response Achieved bio_ok->end Yes fix_solution->check_solution fix_light->check_light fix_bio->check_bio

Caption: A logical workflow for troubleshooting the absence of an uncaging response.

cluster_pathway Nicotinic Acetylcholine Receptor Signaling Pathway uncaged_nic Uncaged Nicotine nachr nAChR Activation uncaged_nic->nachr ion_influx Na+/Ca2+ Influx nachr->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca2+ Signaling (e.g., CaMK, PKC) ion_influx->ca_signaling neurotransmitter_release Neurotransmitter Release depolarization->neurotransmitter_release gene_expression Changes in Gene Expression ca_signaling->gene_expression

References

Technical Support Center: Troubleshooting Low Signal

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The term "PA-Nic TFA" is not readily identifiable in publicly available scientific literature and resources. Therefore, this guide provides a general framework for troubleshooting low signal issues in a life sciences experimental context. The specific recommendations provided below are based on common laboratory practices and may need to be adapted to your specific assay and reagents.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistently low signal across all samples. What are the potential primary causes?

A1: Consistently low signal can stem from several factors, broadly categorized as issues with reagents, the experimental protocol, or instrumentation. It is crucial to systematically investigate each of these areas to pinpoint the root cause.

Potential Causes of Low Signal:

  • Reagent Integrity:

    • Degradation of critical reagents due to improper storage (e.g., temperature fluctuations, light exposure).

    • Use of expired reagents.

    • Incorrect preparation of working solutions (e.g., wrong concentration, improper solvent).

  • Protocol Execution:

    • Suboptimal incubation times or temperatures.

    • Inefficient washing steps, leading to high background and low specific signal.

    • Errors in serial dilutions or pipetting.

  • Instrumentation:

    • Incorrect settings on the detection instrument (e.g., gain, exposure time).

    • Instrument malfunction or need for calibration.

Q2: How can we systematically troubleshoot the low signal issue?

A2: A logical, stepwise approach is the most effective way to identify the source of the problem. We recommend following a troubleshooting workflow, starting with the most straightforward checks.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Signal Observed reagents Check Reagents start->reagents protocol Review Protocol reagents->protocol Reagents OK consult Consult Technical Support reagents->consult Issue Persists instrument Verify Instrument Settings protocol->instrument Protocol OK protocol->consult Issue Persists positive_control Run Positive Control instrument->positive_control Settings OK instrument->consult Issue Persists positive_control->reagents Control Fails signal_restored Signal Restored positive_control->signal_restored Control OK

Caption: A stepwise workflow for troubleshooting low signal.

Q3: What are the recommended storage and handling conditions for sensitive reagents?

A3: While specific conditions depend on the reagent, general best practices are outlined below. Always refer to the manufacturer's datasheet for specific instructions.

Reagent TypeStorage TemperatureLight SensitivityHandling Notes
Fluorescent Dyes-20°C or -80°CProtect from lightAliquot to avoid freeze-thaw cycles
Antibodies4°C (short-term) or -20°C (long-term)VariesAvoid vigorous vortexing
Enzymes-20°C or -80°CGenerally not sensitiveKeep on ice during use

Experimental Protocols

Protocol: Verifying Reagent Activity Using a Positive Control

This protocol describes a general method to test the activity of a critical reagent using a known positive control.

  • Prepare a Fresh Positive Control:

    • Use a sample or standard that is known to produce a strong signal with the assay.

    • If possible, use a control provided by the reagent manufacturer.

  • Prepare Fresh Reagent Dilutions:

    • Prepare a new working solution of the reagent from a stock that has been stored correctly.

    • It is also advisable to test a new, unopened vial of the reagent if available.

  • Run the Assay:

    • Run the assay with the fresh positive control and the newly prepared reagent.

    • Include a negative control (a sample that should not produce a signal) to assess background levels.

  • Analyze the Results:

    • If the positive control yields a strong signal, your original reagent may have been compromised.

    • If the positive control does not produce a signal, the issue may lie with the protocol, the control itself, or the instrumentation.

Signaling Pathways & Logical Relationships

In many biological assays, low signal can be the result of a disruption in a signaling pathway. The following diagram illustrates a generic signal transduction cascade and highlights potential points of failure that could lead to a diminished signal.

SignalingPathway cluster_troubleshooting Potential Failure Points Ligand Ligand (e.g., this compound) Receptor Receptor Ligand->Receptor Binding Transducer Signal Transducer Receptor->Transducer Activation Amplifier Amplification Cascade Transducer->Amplifier Effector Effector Protein Amplifier->Effector Signal Detectable Signal Effector->Signal p1 Low Concentration/ Degraded Ligand p1->Ligand p2 Receptor Downregulation/ Inhibition p2->Receptor p3 Pathway Inhibition p3->Amplifier p4 Quenching/ Substrate Limitation p4->Signal

Caption: A generic signaling pathway illustrating potential failure points.

PA-Nic TFA solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PA-Nic-TFA. The information is designed to address common solubility and stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is PA-Nic-TFA and why is it supplied as a TFA salt?

A: PA-Nic-TFA refers to a preparation of the PA-Nic molecule (likely a peptide or small molecule) as a trifluoroacetate (TFA) salt. Peptides and other purified compounds are often supplied as TFA salts as a result of the purification process, typically reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent.[1][2]

Q2: I'm observing poor solubility of my PA-Nic-TFA. What are the initial steps to troubleshoot this?

A: Insufficient solubility is a common issue. Initial troubleshooting should involve:

  • Verification of proper reconstitution technique: Ensure the lyophilized powder has been correctly handled. This includes allowing the vial to reach room temperature before opening and using a gentle dissolution method.[3]

  • Solvent selection: The choice of solvent is critical. Start with deionized water, and if solubility is limited, explore other options as detailed in the solubility guide below.

  • pH adjustment: The pH of the solution can significantly impact the solubility of molecules with ionizable groups.

Q3: My PA-Nic-TFA solution appears to be degrading over time, leading to inconsistent results. What could be the cause and how can I mitigate this?

A: Degradation can be caused by several factors including improper storage, repeated freeze-thaw cycles, and the inherent chemical stability of the PA-Nic molecule.[3] To mitigate degradation:

  • Aliquot stock solutions: Prepare single-use aliquots to avoid repeated temperature fluctuations.[3]

  • Proper storage: Store solutions at the recommended temperature, typically -20°C or -80°C, and protect from light.

  • Use of fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

Q4: Can the TFA counter-ion interfere with my experiments?

A: Yes, the trifluoroacetate counter-ion can potentially interfere with in vitro and in vivo experiments.[3] It can alter the conformation of peptides or affect cell viability.[3][4] For sensitive biological assays, consider exchanging the TFA salt for a more biocompatible one, such as acetate or hydrochloride.[3][4]

Troubleshooting Guides

Guide 1: Addressing PA-Nic-TFA Solubility Issues

If you are experiencing difficulty dissolving your PA-Nic-TFA, follow this troubleshooting workflow.

Troubleshooting Workflow for PA-Nic-TFA Solubility

G cluster_0 start Start: Lyophilized PA-Nic-TFA prep Step 1: Proper Handling - Equilibrate vial to RT - Centrifuge briefly start->prep dissolve Step 2: Initial Dissolution - Add sterile deionized water - Gentle vortexing prep->dissolve check Step 3: Visual Inspection Is the solution clear? dissolve->check success Success: Soluble Proceed with experiment check->success Yes troubleshoot Issue: Insoluble or Precipitate Proceed to advanced troubleshooting check->troubleshoot No solvent Step 4a: Change Solvent - Try 10% Acetonitrile or DMSO - See Table 1 for options troubleshoot->solvent ph Step 4b: Adjust pH - Add dilute acid (e.g., 0.1% Acetic Acid) - Add dilute base (e.g., 0.1% Ammonium Hydroxide) troubleshoot->ph sonicate Step 4c: Use Sonication - Brief sonication in a water bath troubleshoot->sonicate recheck Step 5: Re-evaluate Is the solution clear? solvent->recheck ph->recheck sonicate->recheck recheck->success Yes fail Conclusion: Limited Solubility - Consider salt exchange - Contact technical support recheck->fail No

Caption: A workflow for troubleshooting PA-Nic-TFA solubility.

Table 1: Solubility of PA-Nic-TFA in Common Solvents

SolventConcentration (mg/mL)Observations
Deionized Water1.0May require gentle warming or sonication.
10% Acetonitrile in Water5.0Generally soluble.
Dimethyl Sulfoxide (DMSO)>10.0Readily soluble. Note: DMSO can be cytotoxic.
0.1% Acetic Acid in Water2.0Improved solubility for basic compounds.
0.1% Ammonium Hydroxide in Water2.0Improved solubility for acidic compounds.

Note: This data is representative and may vary based on the specific properties of the PA-Nic molecule.

Guide 2: Investigating PA-Nic-TFA Stability Problems

If you suspect your PA-Nic-TFA is degrading, use this guide to identify and resolve the issue.

Logical Flow for Assessing PA-Nic-TFA Stability

G cluster_1 start Start: Inconsistent Experimental Results prep Question 1: How was the stock solution prepared and stored? start->prep aliquot Were single-use aliquots made? prep->aliquot Preparation temp Was it stored at the correct temperature (-20°C or -80°C)? aliquot->temp Yes improper_prep Potential Issue: Improper Preparation/Storage - Multiple freeze-thaw cycles - Incorrect temperature aliquot->improper_prep No fresh How old is the solution? temp->fresh Yes temp->improper_prep No solution_prep Action: Prepare fresh stock solution following protocol fresh->solution_prep Fresh degradation Potential Issue: Chemical Instability - pH sensitivity - Light sensitivity fresh->degradation Old (>1 month) improper_prep->solution_prep conclusion Conclusion: Implement stricter handling protocols and re-test solution_prep->conclusion characterize Action: Characterize fresh vs. old solution - Use HPLC or Mass Spectrometry degradation->characterize characterize->conclusion

Caption: A logical flow for investigating PA-Nic-TFA stability.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PA-Nic-TFA

This protocol details the steps for preparing a stock solution from lyophilized PA-Nic-TFA.

Materials:

  • Vial of lyophilized PA-Nic-TFA

  • Appropriate solvent (e.g., sterile deionized water, DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Equilibrate Vial: Allow the vial of lyophilized PA-Nic-TFA to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture inside the vial.[3]

  • Centrifuge Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to collect all the powder at the bottom.[3]

  • Add Solvent: Carefully open the vial and add the desired volume of the appropriate solvent. Dispense the solvent down the inner wall of the vial to avoid foaming.[3]

  • Dissolve the Peptide: Recap the vial and gently swirl or rock it to dissolve the contents. If necessary, briefly vortex at a low speed. Avoid vigorous shaking.[3]

  • Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of particulates.[3]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes.[3]

  • Store Properly: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method can be used to compare a freshly prepared PA-Nic-TFA solution with an older one to check for degradation.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Freshly prepared PA-Nic-TFA solution (1 mg/mL)

  • Aged PA-Nic-TFA solution (1 mg/mL)

Procedure:

  • Method Setup:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: As appropriate for PA-Nic

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

  • Analysis:

    • Inject the freshly prepared PA-Nic-TFA solution and record the chromatogram.

    • Inject the aged PA-Nic-TFA solution and record the chromatogram.

  • Data Interpretation:

    • Compare the chromatograms. A decrease in the area of the main peak and the appearance of new, smaller peaks in the chromatogram of the aged solution are indicative of degradation.

References

Technical Support Center: Minimizing Phototoxicity in PA-Nic TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing phototoxicity during experiments with Photoactivatable Nicotine Trifluoroacetate (PA-Nic TFA).

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern in this compound experiments?

A1: Phototoxicity refers to the damaging effect of light on cells and tissues, which can be exacerbated by the presence of photosensitive compounds like this compound. During photoactivation, the excitation light, particularly at high intensities or for prolonged periods, can lead to the generation of reactive oxygen species (ROS). These ROS can cause cellular stress, damage to organelles, and even lead to apoptosis or necrosis, compromising experimental results.[1][2]

Q2: What are the visible signs of phototoxicity in my cell cultures?

A2: Signs of phototoxicity can range from subtle to severe. Observable indicators in your cell cultures include:

  • Morphological Changes: Cell rounding, shrinking, blebbing of the plasma membrane, or the appearance of vacuoles.

  • Reduced Viability: Decreased cell proliferation, detachment from the culture surface, or outright cell death.

  • Altered Cellular Function: Changes in mitochondrial membrane potential, DNA damage, or activation of stress-response pathways.

  • Photobleaching: While not a direct measure of phototoxicity, rapid photobleaching of endogenous fluorophores or the photoactivatable compound itself can indicate excessive light exposure.

Q3: What is the role of the Trifluoroacetate (TFA) salt in PA-Nic experiments and does it contribute to phototoxicity?

A3: The trifluoroacetate (TFA) salt is often used to improve the solubility and stability of synthetic peptides and small molecules like PA-Nic. In solution, the TFA salt of PA-Nic is expected to dissociate into the photoactivatable nicotine cation and the TFA anion. While TFA itself is not considered to be a photosensitizer, high concentrations of the TFA salt in your experimental buffer could potentially alter the pH, which might indirectly affect cell health and sensitivity to phototoxic stress. It is crucial to ensure that the final concentration of TFA in your working solution does not adversely affect the buffering capacity of your media.

Q4: Should I use one-photon or two-photon excitation for uncaging this compound to minimize phototoxicity?

A4: Two-photon excitation is generally considered less phototoxic than one-photon excitation for uncaging compounds deep within a sample.[1][3][4] This is because two-photon excitation is confined to a small focal volume, reducing the overall light exposure to the sample.[1][3][4] In contrast, one-photon excitation illuminates the entire light cone, leading to more out-of-focus absorption and potential for widespread photodamage. For experiments requiring deep-tissue imaging or repeated photoactivation, two-photon uncaging is the preferred method to maintain cell viability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death or signs of stress after photoactivation. Excessive light exposure: Laser power is too high, or the exposure time is too long.1. Reduce laser power: Use the minimum power necessary for effective uncaging. 2. Shorten exposure duration: Use brief pulses of light. 3. Optimize wavelength: Use the longest possible wavelength that efficiently uncages this compound. 4. Implement intermittent exposure: Allow cells to recover between light pulses.
Suboptimal this compound concentration: High concentrations can lead to increased ROS generation upon illumination.1. Perform a dose-response curve: Determine the lowest effective concentration of this compound. 2. Ensure complete dissolution: Incompletely dissolved compound can lead to localized high concentrations.
Inappropriate imaging medium: The medium may lack antioxidants or contain photosensitizing components.1. Use phenol red-free media: Phenol red can act as a photosensitizer. 2. Supplement with antioxidants: Consider adding antioxidants like Trolox or sodium ascorbate to the medium to scavenge ROS.
Low uncaging efficiency despite visible phototoxicity. Incorrect excitation wavelength: The chosen wavelength may not be optimal for this compound uncaging.1. Consult the manufacturer's specifications: Verify the optimal one-photon and two-photon excitation wavelengths for this compound. 2. Empirically test different wavelengths: If possible, test a range of wavelengths to find the most efficient one for your setup.
Laser misalignment or focus issues: The laser may not be correctly focused on the target area, leading to inefficient uncaging and off-target damage.1. Realign your laser path: Ensure the laser is properly aligned and focused. 2. Use a fluorescent marker: Co-localize a fluorescent marker to verify the position of the laser focus.
Inconsistent results between experiments. Variability in light source intensity: Fluctuations in laser power can lead to inconsistent uncaging and phototoxicity.1. Measure laser power regularly: Use a power meter to ensure consistent laser output before each experiment. 2. Allow the laser to stabilize: Let the laser warm up to a stable operating temperature before starting your experiment.
Cell health variability: Differences in cell density, passage number, or overall health can affect their sensitivity to phototoxicity.1. Standardize cell culture protocols: Use cells at a consistent confluency and passage number. 2. Monitor cell health before each experiment: Discard any cultures that show signs of stress before photoactivation.

Experimental Protocols

Protocol: Assessing Phototoxicity of this compound using a Cell Viability Assay

This protocol provides a framework for quantifying the phototoxic effects of this compound. A common method is the Neutral Red Uptake (NRU) assay, which is a cytotoxicity-based assay.[2][5][6]

Materials:

  • Balb/c 3T3 fibroblasts (or other relevant cell line)

  • Complete cell culture medium (consider using phenol red-free medium)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution

  • Destaining solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Light source for photoactivation (e.g., UV lamp or laser scanning microscope)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.

  • Pre-incubation with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for 1 hour.

  • Irradiation:

    • Expose one of the duplicate plates to a non-cytotoxic dose of UV-A light or the specific wavelength used for uncaging. The other plate should be kept in the dark as a control.

    • The irradiation dose should be determined in preliminary experiments to be non-toxic to the cells in the absence of the photosensitizer.

  • Post-incubation: Replace the treatment medium with fresh culture medium and incubate for another 24 hours.

  • Neutral Red Uptake Assay:

    • Replace the medium with a medium containing Neutral Red and incubate for approximately 3 hours.

    • Wash the cells with PBS to remove excess dye.

    • Add the destaining solution to each well to extract the dye from the lysosomes of viable cells. .

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated controls.

    • Compare the IC50 values (the concentration that reduces cell viability by 50%) between the irradiated and non-irradiated plates to determine the phototoxic potential.

Visualizations

phototoxicity_pathway cluster_0 Light-Induced Cellular Damage Light Excitation Light (One- or Two-Photon) PANic This compound Light->PANic Photoactivation ROS Reactive Oxygen Species (ROS) PANic->ROS Generates Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Induces Apoptosis Apoptosis / Necrosis Damage->Apoptosis Leads to experimental_workflow cluster_1 Workflow for Minimizing Phototoxicity Start Start Experiment Optimize Optimize Parameters (Laser Power, Exposure, Concentration) Start->Optimize Photoactivate Photoactivate This compound Optimize->Photoactivate Assess Assess Cell Viability & Function Photoactivate->Assess Decision Phototoxicity Observed? Assess->Decision Analyze Analyze Data End End Analyze->End Decision->Optimize Yes Decision->Analyze No logical_relationship cluster_2 Factors Influencing Phototoxicity Phototoxicity Phototoxicity Light Light Parameters (Intensity, Duration, Wavelength) Light->Phototoxicity Compound Compound Properties (Concentration, Purity) Compound->Phototoxicity Cell Cellular Factors (Cell Type, Health) Cell->Phototoxicity

References

Technical Support Center: Calibrating Laser Power for PA-Nic TFA Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on calibrating laser power for photoactivatable nicotine trifluoroacetate (PA-Nic TFA) uncaging experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a "caged" form of nicotine. The nicotine molecule is rendered biologically inactive by being bound to a photolabile protecting group (the "cage"). When illuminated with light of a specific wavelength, the cage breaks away, releasing the active nicotine in a process called "uncaging." This allows for precise spatial and temporal control over nicotine application in experimental settings.[1]

Q2: What wavelengths are suitable for this compound uncaging?

This compound can be uncaged using either one-photon or two-photon excitation:

  • One-Photon Excitation: Requires UV light, typically around 365 nm.[2]

  • Two-Photon Excitation: Uses near-infrared (NIR) light, with optimal wavelengths around 810 nm. Wavelengths of 720 nm and 760 nm can also be used, though with lower efficiency.[2]

Q3: How stable is the this compound compound?

PA-Nic shows excellent stability in aqueous solutions in the absence of light (dark stability), which is crucial for preventing spontaneous uncaging and ensuring experimental reproducibility.[2] However, like all photoactivatable probes, it is sensitive to light and should be protected from illumination until photolysis is intended.[3]

Q4: Are there any known side effects of the caged compound or its byproducts?

The byproducts of PA-Nic uncaging are coumarin-based molecules.[2] While this specific support guide does not detail the biological activity of these byproducts, it is a general best practice in uncaging experiments to consider and potentially control for any effects of the cage and its photolysis products. For some other caged compounds, like certain caged glutamates, antagonist effects on receptors (e.g., GABAergic transmission) have been observed.[4] Researchers should perform control experiments to rule out unintended effects.

Quantitative Data for this compound Uncaging

The following table summarizes the key quantitative parameters for both one-photon and two-photon uncaging of this compound.

ParameterOne-Photon (1P) UncagingTwo-Photon (2P) UncagingReference
Excitation Wavelength ~365 nm720 nm, 760 nm, 810 nm (optimal)[2]
Uncaging Quantum Yield (Φu) 0.74%Not explicitly reported for 2P, but is a factor in the action cross-section[2]
Extinction Coefficient (ε) 17,400 M⁻¹cm⁻¹Not applicable for 2P[2]
Two-Photon Uncaging Action Cross-Section (δu) Not applicable0.025 GM at 720 nm 0.059 GM at 760 nm 0.094 GM at 810 nm[2]

GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocol: Laser Power Calibration for this compound Uncaging

This protocol provides a step-by-step guide to determine the optimal laser power for your specific experimental setup.

Objective: To find the minimum laser power required to elicit a reliable and reproducible physiological response while minimizing the risk of photodamage.

Materials:

  • This compound

  • Microscope equipped for photostimulation (one-photon or two-photon)

  • Electrophysiology setup for recording neuronal activity (e.g., patch-clamp)

  • Brain slices or cell culture preparation

Procedure:

  • Prepare the Biological Sample: Prepare healthy brain slices or cell cultures as per your standard laboratory protocol. For brain slices, methods like the N-Methyl-D-glucamine (NMDG) protective recovery method can enhance viability.[5][6]

  • Bath Application of this compound: Apply this compound to the bath at a concentration that is empirically determined. A starting point could be in the range used for other caged compounds, but should be optimized for your preparation.

  • Establish a Baseline Recording: Obtain a stable electrophysiological recording from a target neuron. Record baseline activity for several minutes before any photostimulation.

  • Initial Laser Power Setting:

    • One-Photon: Start with a low laser power (e.g., 1-2 mW) and a short pulse duration (e.g., 1-5 ms).

    • Two-Photon: Begin with a low laser power (e.g., 5-10 mW) and a brief pulse duration (e.g., 0.5-1 ms). For in vivo experiments, the required power will increase with tissue depth.[7]

  • Iterative Power Increase:

    • Deliver a single laser pulse at the starting power and observe the physiological response.

    • If no response is observed, incrementally increase the laser power in small steps (e.g., by 1-2 mW for 1P, 5 mW for 2P).

    • Between each stimulation, allow for a sufficient recovery period to avoid receptor desensitization.

    • Continue this iterative process until you observe a consistent and measurable physiological response (e.g., an inward current in voltage-clamp or a depolarization in current-clamp).

  • Determine the Threshold Power: The lowest laser power that consistently elicits the desired response is your threshold power.

  • Generate a Power-Response Curve: Once the threshold is determined, systematically increase the laser power and record the corresponding response amplitude. This will generate a power-response curve, helping you to identify the dynamic range of stimulation.

  • Assess for Photodamage: At higher laser powers, monitor the health of the cell. Signs of photodamage can include irreversible changes in membrane properties, swelling, or blebbing. It is crucial to operate below the damage threshold. For two-photon microscopy, photodamage often exhibits a highly nonlinear relationship with laser power.[8]

  • Select the Optimal Working Power: The optimal laser power is typically slightly above the threshold, within the linear range of the power-response curve, and well below the power that induces photodamage.

Troubleshooting Guide

Issue: No observable response upon photostimulation.

  • Potential Cause 1: Insufficient Laser Power.

    • Solution: Gradually increase the laser power at the sample plane. Ensure your laser is properly aligned and that there are no obstructions in the light path.[9]

  • Potential Cause 2: Unhealthy biological preparation.

    • Solution: Verify the health of your cells or brain slices. Ensure proper oxygenation and temperature of your recording solution.[9]

  • Potential Cause 3: Inadequate concentration of this compound.

    • Solution: Increase the concentration of this compound in the bath.

  • Potential Cause 4: The target cells do not express a sufficient number of nicotinic acetylcholine receptors (nAChRs).

    • Solution: Perform a positive control by applying nicotine directly to the preparation to confirm the presence of functional nAChRs.

Issue: High variability in the uncaging response.

  • Potential Cause 1: Laser power instability.

    • Solution: Check the stability of your laser output. Allow the laser to warm up sufficiently before starting the experiment.

  • Potential Cause 2: Fluctuation in the focus of the uncaging spot.

    • Solution: Ensure that the focal plane is stable throughout the experiment. Mechanical drift can be a significant issue in long-duration experiments.

  • Potential Cause 3: Receptor desensitization.

    • Solution: Increase the time interval between successive uncaging events to allow for receptor recovery.

Issue: Signs of photodamage (e.g., cell swelling, irreversible change in holding current).

  • Potential Cause 1: Excessive laser power or exposure duration.

    • Solution: Reduce the laser power and/or the duration of the light pulse. Avoid positioning the uncaging spot directly on the cell body or dendrite for extended periods.[4]

  • Potential Cause 2: High repetition rate of stimulation.

    • Solution: Decrease the frequency of uncaging events.

Issue: Suspected off-target effects of the caged compound.

  • Potential Cause 1: The caged compound itself has pharmacological activity.

    • Solution: Apply this compound to the preparation without photostimulation and monitor for any changes in baseline activity. This will help to determine if the caged compound itself is inert.

  • Potential Cause 2: Photolysis byproducts are biologically active.

    • Solution: If possible, apply the suspected byproduct (in this case, a coumarin derivative) to the preparation to test for any biological effects.

Visualizations

G Experimental Workflow for Laser Power Calibration cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis & Optimization prep_sample Prepare Healthy Biological Sample apply_pa_nic Bath Apply This compound prep_sample->apply_pa_nic establish_baseline Establish Stable Baseline Recording set_initial_power Set Initial Low Laser Power establish_baseline->set_initial_power deliver_pulse Deliver Single Laser Pulse set_initial_power->deliver_pulse observe_response Observe for Physiological Response deliver_pulse->observe_response increase_power Incrementally Increase Laser Power observe_response->increase_power No Response determine_threshold Determine Threshold Power observe_response->determine_threshold Consistent Response increase_power->deliver_pulse generate_curve Generate Power- Response Curve determine_threshold->generate_curve assess_damage Assess for Photodamage generate_curve->assess_damage select_power Select Optimal Working Power assess_damage->select_power

Caption: Workflow for calibrating laser power in this compound uncaging experiments.

G Troubleshooting Decision Tree for this compound Uncaging cluster_laser Laser & Power cluster_prep Preparation Health cluster_compound Compound & Receptors start No Response to Photostimulation check_power Is Laser Power Sufficient? start->check_power increase_power Solution: Increase Laser Power check_power->increase_power No check_health Is the Preparation Healthy? check_power->check_health Yes success Problem Resolved increase_power->success improve_prep Solution: Optimize Slice/Cell Health check_health->improve_prep No check_conc Is this compound Concentration Adequate? check_health->check_conc Yes improve_prep->success increase_conc Solution: Increase This compound Conc. check_conc->increase_conc No check_receptors Do Cells Express Functional nAChRs? check_conc->check_receptors Yes increase_conc->success control_exp Solution: Perform Positive Control (Apply Nicotine) check_receptors->control_exp Uncertain check_receptors->success Yes control_exp->success

Caption: Decision tree for troubleshooting a lack of response in uncaging experiments.

References

Preventing off-target effects of PA-Nic TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PA-Nic TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a photoactivatable nicotinamide trifluoroacetate salt. In its inactive state, it has minimal biological activity. Upon activation with a specific wavelength of light, it releases nicotinamide, a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in numerous cellular processes, including redox reactions, DNA repair, and cell signaling.[1][2][3] The photoactivatable nature of this compound allows for precise spatiotemporal control over the increase of intracellular nicotinamide and subsequent NAD+ levels.

Q2: What are potential off-target effects of this compound?

A2: Off-target effects of this compound can arise from several sources. Firstly, unintended activation of the compound due to ambient light can lead to a global increase in NAD+ levels, rather than a localized effect. Secondly, supraphysiological concentrations of NAD+ can have widespread and sometimes undesirable effects on cellular metabolism and signaling pathways.[1][4] For instance, high NAD+ levels have been reported to influence inflammatory signaling.[1] It is also important to consider the effects of the trifluoroacetate (TFA) counter-ion, which can alter intracellular pH or have other off-target effects at high concentrations.

Q3: How can I be sure that the observed phenotype is due to the on-target effect of increased NAD+?

A3: To confirm that the observed effects are due to the on-target activity of this compound, several control experiments are recommended. These include:

  • A "no light" control: Treat cells with this compound but do not expose them to the activation light. This will help determine if the inactive compound has any biological activity.

  • A vehicle control: Treat cells with the vehicle used to dissolve this compound (e.g., DMSO) and expose them to the activation light. This controls for any effects of the solvent or the light itself.

  • Use of an inactive analog: If available, a structurally similar compound that cannot be photoactivated can serve as a negative control.[5]

  • Genetic knockdown or knockout of the target pathway: Using techniques like siRNA or CRISPR-Cas9 to deplete key enzymes in the NAD+ salvage pathway can help verify that the effects of this compound are dependent on this pathway.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal or activity in "no light" control 1. Ambient light exposure during handling. 2. Compound instability.1. Work in a darkroom or under red light conditions when handling this compound. 2. Prepare fresh stock solutions and store them protected from light at the recommended temperature.
Inconsistent results between experiments 1. Variability in light source intensity or duration. 2. Differences in cell density or passage number.1. Calibrate the light source before each experiment. Ensure consistent distance and exposure time. 2. Maintain consistent cell culture conditions, including cell density and passage number, as NAD+ metabolism can be influenced by these factors.
Unexpected cellular toxicity 1. Off-target effects of high NAD+ concentrations. 2. Toxicity of the TFA counter-ion or vehicle. 3. Phototoxicity from the activation light.1. Perform a dose-response curve to determine the optimal concentration of this compound. Use the lowest effective concentration.[5] 2. Test the toxicity of the vehicle and TFA salt at corresponding concentrations. 3. Assess cell viability after exposure to the activation light alone.
Lack of a clear dose-dependent response 1. Saturation of the NAD+ salvage pathway. 2. Rapid consumption of the released nicotinamide.1. Measure intracellular NAD+ levels to confirm that this compound is effectively increasing the NAD+ pool. 2. Consider time-course experiments to capture the peak of the response.

Quantitative Data Summary

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Off-Target of a Nicotinamide Analog.

This table provides an example of how to present data from a kinase screening panel to identify potential off-target interactions.

Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target Enzyme X 95% 50
Off-Target Kinase A75%500
Off-Target Kinase B40%>10,000
Off-Target Kinase C15%>10,000

Table 2: Illustrative Off-Target Binding Affinity.

This table shows hypothetical binding affinity data for a nicotinamide analog against its intended target and a known off-target, as determined by a technique like surface plasmon resonance (SPR).

TargetKD (nM)Kon (1/Ms)Koff (1/s)
On-Target Protein Y 100 1.5 x 1051.5 x 10-2
Off-Target Protein Z2,5003.2 x 1048.0 x 10-2

Experimental Protocols

Protocol 1: Optimization of this compound Concentration and Photoactivation

Objective: To determine the lowest effective concentration of this compound and the optimal light exposure time that elicits the desired biological response while minimizing off-target effects.

Methodology:

  • Cell Plating: Seed cells in a multi-well plate at a consistent density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and protect it from light.

  • Dose-Response:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Replace the medium in the cell plate with the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate in the dark for a predetermined time (e.g., 1 hour).

  • Photoactivation:

    • Expose the plate to a light source with the appropriate wavelength for a range of durations (e.g., 30, 60, 120 seconds).

    • Include a "no light" control plate that is treated with this compound but not exposed to light.

  • Post-Activation Incubation: Return the plates to the incubator for a period sufficient to observe the biological outcome of interest.

  • Assay: Perform the relevant biological assay to measure the on-target effect (e.g., measurement of NAD+ levels, downstream signaling events, or a phenotypic outcome).

  • Data Analysis: Plot the response as a function of this compound concentration and light exposure time to determine the optimal conditions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the engagement of a target protein by the released nicotinamide or its metabolites in intact cells.[5]

Methodology:

  • Cell Treatment: Treat cultured cells with the optimized concentration of this compound and photoactivate as determined in Protocol 1. Include vehicle-treated cells as a control.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.

Visualizations

Signaling_Pathway cluster_0 This compound Activation cluster_1 On-Target NAD+ Salvage Pathway cluster_2 Potential Off-Target Effects PA_Nic_TFA This compound (Inactive) Nicotinamide Nicotinamide PA_Nic_TFA->Nicotinamide hv Light Light Activation Light->PA_Nic_TFA NAMPT NAMPT Nicotinamide->NAMPT Off_Target_Kinase Off-Target Kinase Nicotinamide->Off_Target_Kinase NMN NMN NAMPT->NMN NMN NMNAT NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolic_Shifts Metabolic Shifts NAD->Metabolic_Shifts Downstream_Effects Downstream Biological Effects Sirtuins->Downstream_Effects PARPs->Downstream_Effects NMN->NMNAT Inflammatory_Signaling Inflammatory Signaling Metabolic_Shifts->Inflammatory_Signaling

Caption: Hypothetical signaling pathway of this compound action and potential off-targets.

Experimental_Workflow Start Start: Hypothesized On-Target Effect Dose_Response 1. Dose-Response & Photoactivation Optimization Start->Dose_Response Measure_On_Target 2. Measure On-Target Activity (e.g., NAD+ levels) Dose_Response->Measure_On_Target Phenotype_Assay 3. Assess Cellular Phenotype Measure_On_Target->Phenotype_Assay Controls 4. Run Control Experiments (No light, vehicle, inactive analog) Phenotype_Assay->Controls CETSA 5. Confirm Target Engagement (CETSA) Controls->CETSA Off_Target_Screen 6. Off-Target Profiling (Kinase screen, proteomics) CETSA->Off_Target_Screen Validate_Off_Target 7. Validate Off-Target Hits (siRNA, knockout) Off_Target_Screen->Validate_Off_Target Conclusion Conclusion: On-Target vs. Off-Target Effect Validate_Off_Target->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Outcome Check_Controls Are 'no light' and vehicle controls clean? Start->Check_Controls High_Background Issue: High Background Signal Check_Controls->High_Background No Inconsistent_Results Are results reproducible? Check_Controls->Inconsistent_Results Yes Check_Reagents Check for compound degradation or ambient light contamination. High_Background->Check_Reagents Variability Issue: High Variability Inconsistent_Results->Variability No Toxicity Is there unexpected cell toxicity? Inconsistent_Results->Toxicity Yes Standardize_Protocol Standardize cell conditions and light source calibration. Variability->Standardize_Protocol Toxicity_Issue Issue: Toxicity Toxicity->Toxicity_Issue Yes Off_Target_Hypothesis Consider off-target effects. Proceed with validation. Toxicity->Off_Target_Hypothesis No Dose_Toxicity Lower compound concentration or light exposure. Toxicity_Issue->Dose_Toxicity

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

PA-Nic TFA degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide for the handling, storage, and troubleshooting of peptide and nicotinamide-derivative trifluoroacetate (TFA) salts. The term "PA-Nic TFA" is interpreted as a placeholder for such a compound. Always refer to the product-specific documentation for detailed instructions.

Frequently Asked Questions (FAQs)

What is a TFA salt and why is my compound in this form?

Many synthetic peptides and small molecules are purified using a technique called reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Trifluoroacetic acid (TFA) is a common component of the solvents used in this purification process.[1][2] During purification, the TFA associates with positively charged groups on your compound (like the N-terminus and the side chains of lysine, arginine, and histidine residues in peptides), forming a TFA salt.[1][2][3] This is a standard and often unavoidable outcome of the purification process. The TFA salt form can enhance the solubility and stability of the lyophilized product.[4]

How should I store my lyophilized this compound?

For long-term storage, lyophilized peptide and small molecule TFA salts should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to protect from moisture.[2][5][6] When stored under these conditions, the product can be stable for several years.[2][5] For short-term storage, keeping the lyophilized powder at 4°C or even room temperature for a few weeks is generally acceptable, but cooler temperatures are always recommended to minimize degradation.[6][7] Always protect the compound from direct light.[5][6]

What is the best way to dissolve my this compound?

Before opening the vial, it is crucial to allow it to warm to room temperature, preferably in a desiccator.[2][5][6] This prevents atmospheric moisture from condensing inside the cold vial, which can degrade the compound.[6]

The solubility of your specific this compound will depend on its chemical properties. A good starting point for dissolving the compound is to use sterile, distilled water.[5][6] If solubility is an issue, especially for hydrophobic compounds, here are some alternative solvents and techniques:

  • Acidic solutions: Adding a small amount of dilute acetic acid (0.1%) can help dissolve basic peptides.[6]

  • Organic co-solvents: For very hydrophobic compounds, you may need to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add your aqueous buffer to the desired concentration.[5]

  • Sonication and gentle warming: These techniques can also aid in dissolution, but be cautious not to heat the solution above 40°C.[5]

How stable is my this compound in solution?

Peptide and small molecule solutions are significantly less stable than their lyophilized form.[5][7] It is highly recommended to prepare solutions fresh on the day of use.[5] If you must store a solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound, and stored at -20°C or -80°C.[2][5][6] The stability in solution is sequence-dependent for peptides; those containing amino acids like cysteine, methionine, tryptophan, asparagine, and glutamine are more prone to degradation.[5][6]

Can the TFA counterion affect my experiments?

Yes, the TFA counterion can be problematic in some biological assays. TFA is a strong acid and can alter the pH of your solution.[3] In cell-based assays, residual TFA has been reported to have cytotoxic effects or to interfere with cellular processes.[3][8] If you observe unexpected results in sensitive assays, you may need to consider exchanging the TFA for a more biocompatible counterion, such as acetate or hydrochloride (HCl).[1][3][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Solubility - The compound is hydrophobic.- Incorrect solvent is being used.- The concentration is too high.- Try dissolving in a small amount of DMSO or DMF before adding aqueous buffer.- Use gentle warming (up to 40°C) or sonication.- Attempt to dissolve in a more acidic or basic buffer, depending on the compound's isoelectric point.
Unexpected Biological Results (e.g., low cell viability) - Interference from the TFA counterion.- The compound has degraded due to improper storage or handling.- Consider exchanging the TFA for acetate or HCl.- Ensure the compound was stored correctly and that solutions are freshly made.- Run a control with just the TFA salt in your assay medium.
Multiple Peaks in HPLC or Mass Spectrometry - Oxidation of susceptible amino acids (e.g., methionine, cysteine).- Deamidation of asparagine or glutamine.- Aggregation of the compound.- Use oxygen-free solvents for compounds with susceptible residues.- Prepare solutions in sterile buffers at a pH of 5-6 to minimize deamidation.- Dissolve the compound in a solvent known to disrupt aggregation (e.g., containing a denaturant) before analysis.
Loss of Activity Over Time - Degradation of the compound in solution.- Adsorption to plasticware.- Aliquot solutions and store at -80°C to avoid freeze-thaw cycles.- Use low-protein-binding tubes and pipette tips.- Prepare solutions fresh for each experiment.

Quantitative Data Summary

While specific degradation data for "this compound" is not available, the following table provides a general overview of peptide stability under various storage conditions.

Storage Condition Form Temperature Expected Stability
Long-term Lyophilized-80°CSeveral years
Long-term Lyophilized-20°CSeveral years
Short-term Lyophilized4°CSeveral months
Short-term LyophilizedRoom TemperatureDays to weeks
In Solution Aqueous Buffer-80°C (aliquoted)Up to 6 months (sequence-dependent)
In Solution Aqueous Buffer-20°C (aliquoted)Up to 1 month (sequence-dependent)
In Solution Aqueous Buffer4°CDays
In Solution Aqueous BufferRoom TemperatureHours

Data compiled from general peptide handling guidelines.[2][4][5][6][7] Stability is highly dependent on the specific sequence and the presence of labile residues.

Experimental Protocols & Visualizations

Protocol: TFA to Acetate Salt Exchange

This protocol is for exchanging the trifluoroacetate counterion for an acetate counterion, which is often more suitable for biological experiments.

  • Dissolve the Peptide: Dissolve the peptide TFA salt in distilled water at a concentration of approximately 1 mg/mL.

  • Acidify with HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. This step helps to fully protonate the peptide and displace the TFA counterion.

  • Incubate: Let the solution stand at room temperature for at least one minute.

  • Lyophilize: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight to remove all liquid and excess HCl.

  • Re-dissolve and Repeat (Optional but Recommended): For a more complete exchange, re-dissolve the lyophilized powder in the same HCl solution and repeat the lyophilization step.

  • Final Dissolution in Acetate Buffer: After the final lyophilization, dissolve the resulting peptide HCl salt in a buffer containing the desired acetate concentration.

Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_ts Troubleshooting start Receive Lyophilized This compound store Store at -20°C or -80°C in Desiccator start->store equilibrate Equilibrate Vial to Room Temperature store->equilibrate dissolve Dissolve in Appropriate Sterile Solvent equilibrate->dissolve experiment Perform Experiment (e.g., Cell Culture Assay) dissolve->experiment analyze Analyze Results experiment->analyze unexpected Unexpected Results? analyze->unexpected check Check for Degradation/ Check for TFA Interference unexpected->check Yes end Conclusion unexpected->end No check->dissolve

General experimental workflow for using this compound.

degradation_pathway Peptide_Met Peptide with Methionine (...-Met-...) Peptide_Met_SO Oxidized Peptide (...-Met(O)-...) (Methionine Sulfoxide) Peptide_Met->Peptide_Met_SO Oxidation Oxidant Oxidizing Agent (e.g., atmospheric O2, contaminants) Oxidant->Peptide_Met_SO Peptide_Met_SO2 Further Oxidized Peptide (...-Met(O2)-...) (Methionine Sulfone) Oxidant->Peptide_Met_SO2 Peptide_Met_SO->Peptide_Met_SO2 Further Oxidation

A common degradation pathway: Oxidation of Methionine.

troubleshooting_logic cluster_solubility Solubility Issues cluster_activity Activity/Assay Issues cluster_purity Purity/Integrity Issues start Problem Encountered (e.g., Poor Solubility) check_hydro Is the compound hydrophobic? start->check_hydro Solubility check_tfa Is the assay sensitive to TFA? start->check_tfa Activity check_storage Was the compound stored correctly? (Temp, Light, Moisture) start->check_storage Purity use_organic Action: Use minimal DMSO/DMF then add aqueous buffer check_hydro->use_organic exchange_salt Action: Perform salt exchange to acetate or HCl check_tfa->exchange_salt new_vial Action: Use a fresh vial of the compound check_storage->new_vial

A troubleshooting decision tree for common issues.

References

Technical Support Center: High-Resolution Nicotine Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotine uncaging experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the spatial resolution of photostimulation and achieve precise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is nicotine uncaging and why is spatial resolution critical?

A1: Nicotine uncaging is an advanced optopharmacology technique that uses a focused beam of light to photorelease biologically active nicotine from an inert, "caged" precursor molecule.[1][2] This method allows for the precise activation of nicotinic acetylcholine receptors (nAChRs) in specific locations, such as a single synapse or dendritic spine, and on rapid timescales.[1][3] High spatial resolution is critical to ensure that only the targeted receptors are activated, preventing off-target effects on neighboring cells or subcellular compartments and enabling the accurate study of nAChR's role in specific neural circuits.[4][5]

Q2: What is the primary factor that limits the spatial resolution of uncaging?

A2: The primary factor is the method of photoexcitation. Traditional one-photon (1P) uncaging excites the caged compound along the entire light path, creating a cone of activation above and below the focal point, which significantly degrades spatial resolution.[6] Two-photon (2P) uncaging overcomes this by using a near-infrared (NIR) laser where two photons must be absorbed simultaneously to cause photolysis.[5][6] This nonlinear process inherently confines the uncaging event to a tiny, femtoliter-sized focal volume, dramatically improving both lateral (X-Y) and axial (Z) resolution.[4][5][7]

Q3: What are the key advantages of Two-Photon (2P) over One-Photon (1P) uncaging?

A3: The main advantages of 2P uncaging include:

  • Superior Spatial Resolution: Activation is confined to the focal point, allowing for subcellular precision.[4][6][7]

  • Deeper Tissue Penetration: The NIR light used in 2P microscopy scatters less in biological tissue, enabling experiments deeper within brain slices or even in vivo.[8]

  • Reduced Phototoxicity: Confining the excitation to the focal volume minimizes damage to surrounding tissue that would otherwise be exposed in 1P uncaging.[8][9]

Q4: How does the microscope objective affect spatial resolution?

A4: The objective's numerical aperture (NA) is crucial. A high-NA objective (e.g., >0.9) is essential for focusing the laser light to a tight spot.[6][10] The ability to achieve a small focal volume is directly dependent on using a high-NA objective, which is a prerequisite for high-resolution uncaging.[4] Water-immersion objectives are commonly used for experiments in brain slices.[4][10]

Troubleshooting Guide

This guide addresses common issues encountered during high-resolution nicotine uncaging experiments.

Problem: Poor spatial resolution; activation of non-targeted areas.

This is often the most critical issue. The troubleshooting process can be visualized as a decision tree.

Troubleshooting_Resolution Start Poor Spatial Resolution Observed CheckMethod Are you using a Two-Photon (2P) setup? Start->CheckMethod SwitchTo2P Strongly Recommended: Switch to a 2P laser and scanning system for submicron resolution. CheckMethod->SwitchTo2P No CheckObjective Check Objective's Numerical Aperture (NA) CheckMethod->CheckObjective Yes UseHighNA Solution: Use a high-NA (>0.9) water-immersion objective. CheckObjective->UseHighNA NA is low (<0.8) CheckAlignment Is the laser beam path optimally aligned and not overfilling the objective back aperture? CheckObjective->CheckAlignment NA is high (>0.9) RealignSystem Solution: Re-align the optical path. Consult microscope manual for collimation and alignment procedures. CheckAlignment->RealignSystem No / Unsure CheckPower Issue Persists: Consider Laser Power CheckAlignment->CheckPower Yes ReducePower Solution: Laser power may be too high, causing thermal effects or non-linearities beyond the focal volume. Reduce power to the minimum required for a response. CheckPower->ReducePower

Caption: Troubleshooting flowchart for poor spatial resolution.

Problem: Low or no uncaging efficiency (nicotine is not released effectively).

  • Cause: Incorrect laser wavelength for the chosen caged compound.

    • Solution: Ensure your laser is tuned to the 2P absorption maximum of your caged nicotine. For many nitroindolinyl-based cages (like MNI-caged compounds), this is around 720 nm.[6][11][12]

  • Cause: Caged compound degradation.

    • Solution: Caged compounds can be sensitive to hydrolysis or ambient light.[3] Prepare fresh solutions, store stock in the dark at -20°C, and protect the experimental sample from light.

  • Cause: Insufficient laser power at the sample.

    • Solution: Measure the laser power after the objective.[10] Power can be lost through the optical path. Gradually increase laser power, but be mindful of phototoxicity. For MNI-caged glutamate, powers of 5-15 mW with pulse durations of 0.5-5 ms are typical and can serve as a starting point.[12][13]

  • Cause: Inefficient caged compound.

    • Solution: The efficiency of photorelease depends on the compound's extinction coefficient and quantum yield.[13] Currently available cages for two-photon photolysis have relatively low quantum yields, often requiring high concentrations.[14] Consider testing a different caged nicotine derivative if available.

Problem: Phototoxicity or damage to the tissue.

  • Cause: Laser power is too high or exposure is too long.

    • Solution: Use the minimum laser power and shortest pulse duration necessary to elicit a physiological response.[13] Monitor cell health and morphology throughout the experiment.

  • Cause: Use of UV light in a 1P setup.

    • Solution: One major benefit of 2P uncaging is the use of less damaging near-infrared light.[8] If you must use a 1P setup, consider moving to a longer wavelength (e.g., 405 nm) which can be less toxic than near-UV light, though this may reduce efficiency with some cages.[9]

Quantitative Data Summary

Achieving high spatial resolution is the primary motivation for using two-photon uncaging. The following table summarizes typical resolution values achieved in experimental settings.

ParameterOne-Photon (1P) UncagingTwo-Photon (2P) UncagingReference
Excitation Profile Cone-shaped (along light path)Confined to focal point[5][6]
Typical Lateral Resolution (X-Y) Several micrometers (µm)~0.6 - 0.8 µm [15]
Typical Axial Resolution (Z) >10 µm (poorly confined)~1.4 - 1.9 µm [15]
Tissue Penetration Depth Low (high scattering of UV/blue light)High (low scattering of NIR light)[8]
Relative Phototoxicity High (out-of-focus exposure)Low (excitation is localized)[8][9]

Key Experimental Protocols & Visualizations

General Protocol for Two-Photon Nicotine Uncaging

This protocol provides a general framework. Specific parameters like laser power and compound concentration must be optimized for each experimental setup.

Workflow_Uncaging cluster_prep 1. Preparation cluster_setup 2. Microscope Setup cluster_uncage 3. Uncaging & Recording cluster_analysis 4. Analysis A Prepare acute brain slices or cell cultures B Prepare fresh caged-nicotine solution in ACSF (e.g., 2-5 mM) C Load patch pipette with internal solution containing a fluorescent dye (e.g., Alexa Fluor) D Obtain whole-cell patch clamp on target neuron C->D E Allow dye to fill the cell (~20-30 min) for visualization F Identify target subcellular region (e.g., dendritic spine) using 2P imaging mode G Switch to uncaging laser (e.g., tune Ti:Sapphire to ~720 nm) F->G H Position uncaging laser spot adjacent to the target spine (~0.5 µm away) I Deliver short laser pulses (e.g., 0.5-4 ms, 5-15 mW) while recording electrophysiological response (e.g., uEPSCs) J Correlate physiological response with stimulation location I->J K Analyze amplitude and kinetics of uncaging-evoked currents L Perform control experiments (e.g., apply laser in absence of caged compound)

Caption: Experimental workflow for 2P nicotine uncaging.

Methodology Details:

  • Preparation :

    • Prepare brain slices (e.g., hippocampal, cortical) as per standard protocols.[13]

    • Dissolve the caged nicotine compound (e.g., MNI-caged nicotine) in artificial cerebrospinal fluid (ACSF) to a final concentration, which often ranges from 1-5 mM.[11][13] Protect this solution from light.

    • For visualization, fill the patch pipette with an internal solution containing a fluorescent dye like Alexa Fluor 488 or 594.[10][16]

  • Microscope Setup & Targeting :

    • Use a two-photon microscope equipped with at least one tunable Ti:Sapphire laser and a high-NA water-immersion objective (e.g., 60x, 1.0 NA).[4][16]

    • After establishing a whole-cell recording, allow the dye to diffuse throughout the neuron to clearly visualize its morphology.[10]

    • Using the imaging laser wavelength (e.g., >900 nm to avoid unintentional uncaging), identify a specific dendritic spine or region of interest.[16]

  • Uncaging and Recording :

    • Tune the uncaging laser to the appropriate wavelength (e.g., ~720 nm for MNI-caged compounds).[11][15]

    • Precisely park the laser beam at the desired uncaging location, typically just outside the membrane of the target structure.[11]

    • Deliver brief laser pulses while simultaneously recording the neuron's electrical response. The goal is to find parameters that evoke currents similar to spontaneous miniature postsynaptic currents.[13]

  • Analysis :

    • Analyze the recorded currents to determine the presence and properties of nAChRs at the stimulated location.

    • Always perform control experiments, such as applying laser pulses in a region with no caged compound or in the presence of a nAChR antagonist, to confirm the specificity of the response.

Nicotinic Receptor Signaling Pathway

Upon successful uncaging, nicotine binds to nAChRs, initiating a signaling cascade. The α7 nAChR subtype, which is highly permeable to calcium (Ca²+), is a key mediator of neuroprotective signaling pathways.[17][18]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling Nicotine Uncaged Nicotine nAChR α7 Nicotinic Receptor (nAChR) Nicotine->nAChR binds & activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx opens PI3K PI3K Ca_Influx->PI3K triggers activation of Akt Akt (Protein Kinase B) PI3K->Akt activates Bcl2 Bcl-2 Expression (Anti-apoptotic) Akt->Bcl2 promotes Survival Increased Neuronal Survival Bcl2->Survival

Caption: Simplified nAChR-mediated neuroprotective pathway.

References

PA-Nic TFA antagonist activity before photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PA-Nic TFA (Photolabile Nicotine Trifluoroacetate). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments using this caged compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound before photolysis?

Ideally, this compound should be biologically inert before photolysis.[1][2] The caging group, a coumarin derivative, is designed to block the interaction of nicotine with its target, the nicotinic acetylcholine receptors (nAChRs), until a pulse of light cleaves this group and releases the active nicotine. Therefore, no significant agonist or antagonist activity at nAChRs is expected in the "caged" state.

Q2: I am observing a decrease in my baseline nAChR activity after applying this compound, even without photolysis. Is this expected?

While designed to be inert, some caged compounds can exhibit residual or off-target activity.[3] A decrease in baseline nAChR activity upon application of this compound could suggest a potential weak antagonist effect at the receptor before uncaging. It is also possible that this is an experimental artifact. Refer to the troubleshooting guide below to diagnose the issue.

Q3: Can this compound have off-target effects on other receptors?

Yes, it is a possibility. Some caged neurotransmitters have been shown to have antagonist activity at receptors other than their primary target.[1][4] For example, certain caged glutamate compounds have been found to be antagonists at GABA-A receptors.[1][4] If your experimental system expresses multiple receptor types, it is important to consider and test for potential off-target effects of this compound.

Q4: What is the optimal wavelength for uncaging this compound?

This compound is designed to release nicotine when exposed to light with a wavelength of approximately 390 ± 10 nm. It is also suitable for two-photon uncaging at wavelengths below 900 nm.

Q5: How can I be sure that the effects I see after photolysis are due to uncaged nicotine and not a photolytic by-product?

A key control experiment is to perform the photolysis protocol in a preparation that does not contain this compound. If you still observe a response, it could be due to photodamage or an effect of light on the cells themselves. Additionally, the effects of uncaged nicotine should be blockable by a known nAChR antagonist, such as mecamylamine.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound, with a focus on identifying potential pre-photolysis antagonist activity.

Problem Possible Cause Troubleshooting Steps
Decreased baseline activity or reduced response to a known nAChR agonist after this compound application (before photolysis). 1. Pre-photolysis antagonist activity of this compound: The caged compound may be weakly binding to and blocking nAChRs. 2. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting cell health or receptor function. 3. Change in experimental conditions: Fluctuation in temperature, pH, or perfusion rate.1. Perform a concentration-response curve for this compound in the absence of light. This will help determine if the blocking effect is dose-dependent. 2. Run a vehicle control. Apply the same concentration of the solvent used for this compound to your preparation to rule out solvent-induced effects. 3. Monitor and stabilize your experimental parameters. Ensure all conditions are consistent before and after drug application.
Inconsistent or no response to photolysis. 1. Inefficient uncaging: The light source may not be of the correct wavelength or intensity. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Receptor desensitization: Prolonged or repeated application of uncaged nicotine can lead to receptor desensitization.1. Verify your light source's specifications and alignment. Ensure the light path is clear and focused on the area of interest. 2. Use freshly prepared solutions of this compound. Store the stock solution as recommended by the manufacturer. 3. Optimize your photolysis protocol. Use short light pulses and allow for sufficient recovery time between stimulations.
High background noise in electrophysiological recordings. 1. Electrical interference: Improper grounding or shielding of the setup. 2. Unstable recording pipette or seal: Debris or poor cell health can lead to an unstable seal. 3. Perfusion system issues: Bubbles or mechanical instability in the perfusion system.1. Ensure proper grounding and use a Faraday cage. 2. Use healthy cells and clean pipette solutions. If the seal is unstable, it is best to obtain a new recording. 3. Check your perfusion lines for bubbles and ensure a smooth flow rate.

Data Presentation

Compound State Parameter Ideal Value Potential Non-Ideal Value Implication
This compound (Pre-photolysis) nAChR Antagonism (IC50) > 1 mM< 100 µMIf the IC50 is low, the compound has significant antagonist activity before uncaging, which can confound experimental results.
This compound (Pre-photolysis) nAChR Agonism (EC50) > 1 mM< 100 µMPre-photolysis agonist activity would indicate "leaky" caging, leading to unintended receptor activation.
Nicotine (Post-photolysis) nAChR Agonism (EC50) 1-10 µM (subtype dependent)> 100 µMA high EC50 post-photolysis could indicate inefficient uncaging or degradation of the compound.

Experimental Protocols

1. Protocol for Determining Pre-photolysis Antagonist Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the extent to which this compound blocks nAChR currents before photolysis.

  • Cell Preparation: Use a cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits). Culture cells on coverslips suitable for microscopy and recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a healthy cell. Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline by perfusing the cell with the external solution.

    • Apply a known concentration of an nAChR agonist (e.g., acetylcholine or a low concentration of nicotine) to elicit a control inward current. Repeat this application until a stable response is achieved.

    • Bath apply varying concentrations of this compound (in the dark) for several minutes.

    • In the continued presence of this compound, re-apply the nAChR agonist.

    • Measure the peak amplitude of the agonist-evoked current in the presence of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-evoked current for each concentration of this compound.

    • Plot the percentage of inhibition against the concentration of this compound and fit the data with a dose-response curve to determine the IC50 value.

2. Protocol for Assessing nAChR Activity using Calcium Imaging

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium in response to nAChR activation.

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the nAChR of interest in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells with an assay buffer (e.g., HBSS) to remove excess dye.

    • Acquire a baseline fluorescence reading using a plate reader or fluorescence microscope.

    • To test for antagonist activity, add varying concentrations of this compound to the wells and incubate (in the dark).

    • Add a pre-determined concentration of an nAChR agonist (that gives a robust calcium response) to all wells.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Determine the effect of this compound on the agonist-induced calcium response. A decrease in the calcium signal in the presence of this compound would suggest antagonist activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare nAChR-expressing cells load_dye Load with Calcium Indicator (e.g., Fluo-4) prep_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_pa_nic Add this compound (Pre-photolysis) baseline->add_pa_nic add_agonist Add nAChR Agonist add_pa_nic->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response calc_delta_f Calculate Change in Fluorescence (ΔF/F) measure_response->calc_delta_f determine_inhibition Determine % Inhibition calc_delta_f->determine_inhibition

Caption: Workflow for assessing pre-photolysis antagonist activity using a calcium imaging assay.

signaling_pathway cluster_pre Pre-photolysis cluster_photolysis Photolysis cluster_post Post-photolysis pa_nic This compound nAChR_blocked nAChR (Blocked) pa_nic->nAChR_blocked Potential Antagonism uncaging Uncaging pa_nic->uncaging light Light (e.g., 390 nm) light->uncaging nicotine Nicotine (Released) uncaging->nicotine nAChR_active nAChR (Activated) nicotine->nAChR_active ion_influx Ion Influx (Na+, Ca2+) nAChR_active->ion_influx cellular_response Cellular Response ion_influx->cellular_response

Caption: Logical diagram of this compound activity before and after photolysis.

References

Technical Support Center: Diffusion Considerations for Uncaged Nicotine in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing uncaged nicotine in tissue preparations. The information is designed to address common experimental challenges and provide a deeper understanding of the principles governing nicotine diffusion in these contexts.

Troubleshooting Guides

This section addresses specific issues that may arise during uncaged nicotine experiments.

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Physiological Response to Uncaging Inadequate Laser Power: Insufficient laser power at the sample plane to efficiently photolyze the caged compound.- Increase laser power in small increments. Be mindful of potential photodamage. - Verify laser alignment and power output.
Suboptimal Wavelength: The uncaging laser is not tuned to the optimal two-photon excitation wavelength for the specific caged nicotine compound.- Tune the laser to the recommended wavelength for your caged compound (e.g., ~720 nm for MNI-caged compounds, ~800 nm for RuBi-caged compounds).[1]
Incorrect Caged Nicotine Concentration: The working concentration of the caged nicotine is too low.- Increase the working concentration of the caged nicotine solution. The optimal concentration may need to be determined empirically but can range from 300 µM to 10 mM depending on the compound.[1]
Slow Diffusion/Rapid Uptake: The uncaged nicotine may be diffusing away from the target receptor or being rapidly taken up before it can elicit a response.- Position the uncaging laser spot as close as possible to the target structure (e.g., ~0.3 µm from a spine head).[1] - Consider factors that affect diffusion such as tissue density and temperature.
Response is Too Large or Non-Specific Excessive Laser Power or Pulse Duration: High laser power or long pulse duration can lead to a large bolus of uncaged nicotine, causing widespread receptor activation and potential excitotoxicity.- Reduce the laser power or shorten the pulse duration.[1] - Start with minimal power and duration and gradually increase to find the optimal stimulation parameters.
High Caged Nicotine Concentration: A high concentration of the caged compound can lead to excessive release of nicotine upon uncaging.- Lower the working concentration of the caged nicotine solution.
Biological Activity of the Caged Compound: Some caged compounds or their byproducts may have off-target biological effects. For example, MNI-glutamate is a known GABA-A receptor antagonist.[1]- Select a caged compound with minimal known biological inertness before uncaging.[1] - Perform control experiments with the caged compound in the absence of uncaging light to test for off-target effects.
High Variability in Responses Inconsistent Laser Power/Alignment: Fluctuations in laser power or a misaligned beam path can lead to inconsistent uncaging efficiency.- Regularly check and calibrate the laser power at the objective. - Ensure the laser beam path is correctly aligned.
Tissue Health: Poor tissue slice health can lead to variable neuronal responses.- Ensure proper slicing and incubation conditions to maintain tissue viability. - Monitor the health of the slice throughout the experiment.
Photodamage: Repeated or high-intensity laser exposure can damage the tissue, leading to deteriorating responses.- Use the lowest effective laser power and pulse duration. - Avoid repeated uncaging at the exact same location if possible.

Frequently Asked Questions (FAQs)

Q1: What is the diffusion coefficient of nicotine in brain tissue?

Q2: How far can I expect uncaged nicotine to diffuse in my tissue slice?

The diffusion distance of uncaged nicotine is dependent on several factors, including the initial concentration at the uncaging site, the time allowed for diffusion, and the properties of the tissue. In a study using photoactivatable nicotine (PA-Nic), uncaging nicotine at distances of up to 10.5 µm from the cell surface still elicited a response, although the amplitude of the response decreased with distance.

Q3: What are the key differences between commonly used caged nicotine compounds?

The choice of caged nicotine compound can significantly impact your experiment. Here is a summary of key parameters for some common compounds:

ParameterRuBi-NicotineMNI-caged Nicotine (inferred from MNI-glutamate)PA-Nic (Coumarin-based)
Optimal Two-Photon Uncaging Wavelength ~800 nm[1]~720 nm[1]810 nm
One-Photon Uncaging Wavelength Visible (Blue-Green)[1]UV[1]< 470 nm
Two-Photon Action Cross-Section (δu) Data not readily available~0.06 GM at 730 nm (for MNI-glutamate)0.094 GM at 810 nm
Quantum Yield (Φu) High (0.23 for one-photon)[1]Data not readily available for nicotineLower than typical coumarin cages for carboxylates
Solubility High water solubility[1]Buffer solubleGood stability in the dark
Biological Inertness Low toxicity at 1 mM[1]MNI-glutamate is a potent GABA-A receptor antagonist[1]Generally low biological activity before uncaging

Q4: How can I minimize photodamage during my uncaging experiments?

Minimizing photodamage is crucial for maintaining tissue health and obtaining reliable data. Key strategies include:

  • Use Two-Photon Excitation: Two-photon uncaging inherently reduces phototoxicity compared to one-photon methods because it confines the excitation to a smaller focal volume.[4]

  • Use the Lowest Effective Laser Power and Pulse Duration: Titrate your laser power and pulse duration to the minimum required to elicit a physiological response.

  • Use a Caged Compound with a High Two-Photon Cross-Section: A higher cross-section means the compound is more efficiently uncaged, requiring less laser power.

Experimental Protocols

Two-Photon Uncaging of Nicotine in Brain Slices

This protocol provides a general framework for two-photon uncaging of nicotine in acute brain slices coupled with electrophysiological recording.

1. Preparation of Caged Nicotine Solution:

  • Prepare a stock solution of the caged nicotine compound (e.g., RuBi-Nicotine, MNI-caged Nicotine, or PA-Nic) in an appropriate buffer (e.g., HEPES-buffered saline or DMSO, depending on solubility). Store the stock solution protected from light at -20°C.[1]

  • On the day of the experiment, dilute the stock solution into the artificial cerebrospinal fluid (aCSF) to the final working concentration. The optimal working concentration should be determined empirically but typically ranges from 300 µM to 10 mM.[1]

2. Brain Slice Preparation:

  • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome.

  • Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour before transferring to the recording chamber.

3. Electrophysiological Recording:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF containing the caged nicotine compound.

  • Establish a whole-cell patch-clamp recording from a target neuron.

4. Two-Photon Uncaging:

  • Visualize the neuron and surrounding tissue using two-photon imaging.

  • Position the uncaging laser spot at the desired location (e.g., near a dendrite or spine).[1]

  • Deliver a brief laser pulse at the optimal wavelength and power to uncage the nicotine. Typical pulse durations are in the millisecond range.[1]

  • Record the resulting physiological response (e.g., postsynaptic current or potential).

5. Data Analysis:

  • Analyze the amplitude, kinetics, and other properties of the uncaging-evoked responses.

Visualizations

Experimental_Workflow Experimental Workflow for Uncaged Nicotine in Tissue cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Caged Nicotine Solution recording Establish Electrophysiological Recording prep_solution->recording prep_slice Prepare Brain Slice prep_slice->recording uncaging Two-Photon Uncaging recording->uncaging data_acq Data Acquisition uncaging->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: Workflow for uncaged nicotine experiments.

nAChR_Signaling_Pathway Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway nicotine Nicotine (Uncaged) nAChR nAChR nicotine->nAChR ca_influx Ca2+ Influx nAChR->ca_influx pi3k PI3K ca_influx->pi3k mapk MAPK Pathway ca_influx->mapk akt Akt pi3k->akt cellular_response Cellular Responses (e.g., Neuroprotection, Gene Expression) akt->cellular_response mapk->cellular_response

Caption: Simplified nAChR signaling pathway.

References

Validation & Comparative

Validating nAChR Currents: A Comparative Guide to Photoactivatable Nicotine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The study of nicotinic acetylcholine receptors (nAChRs) is fundamental to understanding synaptic transmission, neural plasticity, and the pathophysiology of various neurological disorders, including addiction and Alzheimer's disease. The development of photoactivatable compounds, or "caged" ligands, has provided researchers with tools to probe these receptors with unparalleled spatiotemporal precision. This guide offers a detailed comparison of PA-Nic TFA (Photoactivatable Nicotine Trifluoroacetate) with other common photoactivatable nicotine analogs, providing the experimental data and protocols necessary for its validation and use.

Comparative Analysis of Photoactivatable Nicotine Analogs

The precise control of nAChR activation using light requires careful selection of a photoactivatable ("caged") nicotine compound. The ideal compound should be stable in its inactive form, release nicotine rapidly upon photolysis, and be activatable by light wavelengths that are not damaging to cells. PA-Nic, a coumarin-based caged nicotine, has emerged as a potent tool for these applications. Its performance is best evaluated by comparison with other established compounds like RuBi-Nicotine and MNI-caged Nicotine.

Quantitative Performance Data

The selection of a photoactivatable agonist is critically dependent on its photochemical properties. The following table summarizes key performance parameters for PA-Nic and its alternatives.

ParameterPA-Nic (Coumarin-based)RuBi-Nicotine (Ruthenium-Bipyridine)MNI-caged Nicotine (inferred from MNI-glutamate)
One-Photon (1P) Uncaging Wavelength < 470 nm (λmax ≈ 404 nm)Visible (Blue-Green, up to 532 nm)UV (~350 nm)
Two-Photon (2P) Uncaging Wavelength < 900 nm (Optimal at 810 nm)~800 nm~720 nm
Two-Photon Action Cross-Section (δu) 0.094 GM @ 810 nmData not readily available~0.06 GM @ 730 nm
Quantum Yield (Φu) High (Extinction coefficient ε = 17,400 M⁻¹cm⁻¹)High (0.23 for one-photon)Lower than typical coumarin cages
Photolysis Kinetics FastVery Fast (nanosecond range)Fast
Biological Inertness (Caged Form) HighHighHigh
Solubility Soluble to 25 mM in water and DMSOAqueous solutionAqueous solution

Summary of Comparison:

  • PA-Nic offers an excellent balance of properties, with a high two-photon action cross-section making it highly efficient for precise 3D localization of nicotine release. Its one-photon activation is in the near-UV/visible blue range, which is generally less phototoxic than the deep UV required for MNI-cages.

  • RuBi-Nicotine stands out for its activation by visible light and extremely rapid photolysis in the nanosecond range, making it ideal for studying very fast kinetic processes.

  • MNI-caged Nicotine , while a widely used caging group for other neurotransmitters like glutamate, requires UV light for one-photon uncaging, which can be more harmful to biological preparations. Its two-photon cross-section is lower than that of PA-Nic.

Key Signaling and Experimental Diagrams

To visually conceptualize the experimental process and underlying biology, the following diagrams have been generated using the specified DOT language constraints.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caged_Nic PA-Nic (Inactive) Light Light Flash (1P or 2P) Caged_Nic->Light Nicotine Nicotine (Active) Light->Nicotine Uncaging nAChR nAChR (Closed) Nicotine->nAChR Binds nAChR_Open nAChR (Open) nAChR->nAChR_Open Activates Depolarization Membrane Depolarization nAChR_Open->Depolarization Leads to Na Na+ nAChR_Open->Na Influx Ca Ca2+ nAChR_Open->Ca Influx Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare nAChR-expressing cells (e.g., cultured neurons, oocytes) B Prepare extracellular and intracellular recording solutions A->B C Dissolve this compound in extracellular solution to final concentration B->C D Establish whole-cell patch-clamp configuration on a target cell E Bath apply or locally perfuse the this compound solution D->E F Position light source (e.g., laser spot) over the cell or region of interest E->F G Deliver timed light pulse(s) to uncage nicotine F->G H Record evoked nAChR currents using voltage-clamp amplifier G->H I Measure current amplitude, rise time, and decay kinetics H->I J Construct dose-response curve (if varying light intensity/duration) I->J K Compare results with controls (e.g., no light, no PA-Nic) J->K Compound_Comparison cluster_pa PA-Nic Features cluster_rubi RuBi-Nicotine Features cluster_mni MNI-caged Nicotine Features Compounds Photoactivatable Nicotine Analogs PA_Nic PA-Nic Compounds->PA_Nic RuBi_Nic RuBi-Nicotine Compounds->RuBi_Nic MNI_Nic MNI-caged Nicotine Compounds->MNI_Nic PA_Activation Activation: Near UV / Blue (1P) ~810 nm (2P) PA_Nic->PA_Activation RuBi_Activation Activation: Visible Light (1P) ~800 nm (2P) RuBi_Nic->RuBi_Activation MNI_Activation Activation: UV (1P) ~720 nm (2P) MNI_Nic->MNI_Activation PA_Pro Pro: High 2P cross-section PA_Activation->PA_Pro PA_Con Con: Slower kinetics than RuBi PA_Activation->PA_Con RuBi_Pro Pro: Very fast kinetics (ns) RuBi_Activation->RuBi_Pro RuBi_Con Con: Lower 2P cross-section data RuBi_Activation->RuBi_Con MNI_Pro Pro: Well-established caging group MNI_Activation->MNI_Pro MNI_Con Con: UV phototoxicity, lower 2P cross-section MNI_Activation->MNI_Con

A Comparative Guide to Photoactivatable Nicotine Compounds: PA-Nic TFA vs. RuBi-Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of nicotinic acetylcholine receptor (nAChR) activation is critical for advancing our understanding of neuronal circuits, synaptic transmission, and for the development of novel therapeutics. Caged nicotine compounds, which release nicotine upon photostimulation, are invaluable tools for achieving this control. This guide provides a detailed, objective comparison of two prominent photoactivatable nicotine compounds: the coumarin-based PA-Nic TFA and the ruthenium-based RuBi-Nicotine. This comparison is supported by experimental data to aid researchers in selecting the optimal tool for their specific experimental needs.

Performance Comparison

The choice between this compound and RuBi-Nicotine depends on several key photophysical and practical parameters. The following tables summarize the quantitative data for one-photon and two-photon uncaging.

One-Photon Uncaging Properties
ParameterThis compoundRuBi-Nicotine
Caging Chromophore CoumarinRuthenium-bipyridine
One-Photon λmax ~404 nm[1]~450-473 nm
Extinction Coefficient (ε) 17,400 M⁻¹cm⁻¹[1]Not explicitly stated
Quantum Yield (Φu) 0.74%[1]High (0.23)
Photolysis Speed MillisecondsVery rapid (< 20 ns)[2]
Solubility Good water solubilityHigh water solubility
Biological Inertness No reported nAChR antagonist properties before uncaging.[1]Low toxicity at 1 mM.
Two-Photon Uncaging Properties
ParameterThis compoundRuBi-Nicotine
Optimal 2P λ 810 nm[3]~800 nm[3]
Two-Photon Action Cross-Section (δu) 0.094 GM at 810 nm[3]Data not readily available

Uncaging Mechanisms and Byproducts

The photochemical reactions that lead to the release of nicotine differ between PA-Nic and RuBi-Nicotine, resulting in different photolytic byproducts.

PA-Nic Uncaging Pathway

PA-Nic utilizes a coumarin cage linked to the nicotine molecule. Upon absorption of a photon, the coumarin moiety undergoes a photochemical reaction that cleaves the bond, releasing nicotine and generating coumarin byproducts.

PANic_Uncaging PANic PA-Nic ExcitedState Excited State PA-Nic* PANic->ExcitedState Absorption Photon Photon (1P: ~404 nm or 2P: ~810 nm) Photon->ExcitedState Uncaging Photolysis ExcitedState->Uncaging Bond Cleavage Products Nicotine + Coumarin Byproducts Uncaging->Products RuBiNic_Uncaging RuBiNic RuBi-Nicotine Complex ExcitedState Excited RuBi-Nicotine* RuBiNic->ExcitedState Absorption Photon Photon (1P: ~473 nm or 2P: ~800 nm) Photon->ExcitedState Uncaging Ligand Dissociation ExcitedState->Uncaging Photolysis Products Nicotine + [Ru(bpy)2(Nic)(H2O)]2+ Uncaging->Products Nicotine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotine Uncaged Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to IonInflux Na+ / Ca2+ Influx nAChR->IonInflux Opens Depolarization Membrane Depolarization IonInflux->Depolarization CaIncrease Increased Intracellular [Ca2+] IonInflux->CaIncrease VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates VGCC->CaIncrease Opens Signaling Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) CaIncrease->Signaling Activates Neurotransmitter Neurotransmitter Release (e.g., Dopamine, Glutamate) CaIncrease->Neurotransmitter Triggers TPE_Workflow Prep Prepare Stock Solution (this compound or RuBi-Nicotine) Load Bath Apply Caged Compound to Biological Preparation Prep->Load Target Identify Target Region of Interest (e.g., Dendritic Spine) using 2P Imaging Load->Target Uncage Deliver Focused 2P Laser Pulse (e.g., 810 nm for PA-Nic, 800 nm for RuBi-Nicotine) Target->Uncage Record Record Physiological Response (e.g., Electrophysiology, Calcium Imaging) Uncage->Record Analyze Data Analysis Record->Analyze

References

A Comparative Guide to Nicotinic Receptor Activation: PA-Nic TFA vs. Bath Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methodologies for activating nicotinic acetylcholine receptors (nAChRs) in experimental settings: the targeted release of nicotine from photoactivatable PA-Nic TFA and the systemic bath application of nicotine. We will delve into the fundamental differences in their mechanisms, experimental protocols, and the nature of the data they generate, supported by a summary of key parameters and detailed procedural outlines.

At a Glance: this compound vs. Bath Application

The choice between localized photostimulation with this compound and global application via a bath solution fundamentally alters the spatial and temporal dynamics of nicotinic receptor activation. This, in turn, influences the physiological responses observed and the types of experimental questions that can be addressed.

FeatureThis compound (Photoactivatable Nicotine)Bath Application of Nicotine
Principle of Action "Caged" nicotine is rendered inert by a photolabile protecting group. Localized light exposure (e.g., ~405 nm laser) cleaves this group, releasing active nicotine.Nicotine is dissolved in the extracellular solution and superfused over the entire preparation, activating all accessible receptors.
Spatiotemporal Control High precision; allows for activation of nAChRs at specific subcellular locations (e.g., dendrites, axons) with millisecond-level temporal resolution.[1]Low precision; global application results in widespread, non-specific receptor activation. Temporal control is limited by solution exchange rates.
Receptor Desensitization Minimized due to rapid, localized application and washout by diffusion. Allows for repeated stimulation of the same receptors.Significant and widespread receptor desensitization is a major concern with prolonged exposure, limiting the duration of experiments and the ability to study dynamic processes.
Concentration Control Precise local concentration can be achieved by modulating light intensity and duration.The concentration in the bath is known, but the effective concentration at the receptor can be influenced by diffusion barriers and tissue uptake.
Reversibility Rapidly reversible as the uncaged nicotine diffuses away from the site of release.Not readily reversible; requires a complete washout of the bath solution, which can be a slow process.[2]
Applications Mapping nAChR distribution and function at the subcellular level, studying synaptic plasticity, investigating the role of nAChRs in specific microcircuits.[3][4][5]Studying global changes in neuronal excitability, investigating long-term effects of nicotine exposure, pharmacological characterization of nAChR subtypes in a population of cells.
Throughput Lower throughput, as it often involves sequential stimulation of individual cells or subcellular compartments.Higher throughput, as multiple cells or tissues can be exposed simultaneously.

Experimental Protocols

This compound Photolysis for Localized Nicotine Application

This protocol is adapted from methodologies used in brain slice electrophysiology and two-photon microscopy.[1][3][4]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Aliquot and store at -20°C or below, protected from light. The trifluoroacetate (TFA) counter-ion will freely dissociate in physiological buffer.

2. Preparation of Working Solution:

  • On the day of the experiment, dilute the this compound stock solution in artificial cerebrospinal fluid (aCSF) to the final working concentration (typically 10-100 µM).

  • Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.

3. Brain Slice Preparation and Electrophysiology:

  • Prepare acute brain slices from the region of interest using standard vibratome sectioning techniques.

  • Transfer slices to a recording chamber continuously perfused with aCSF.

  • Obtain whole-cell patch-clamp recordings from target neurons.

4. Two-Photon Uncaging:

  • Visualize the patched neuron and its processes using a two-photon microscope.

  • Position the uncaging laser spot (e.g., ~405 nm) at the desired subcellular location (e.g., a specific dendritic branch).

  • Deliver a brief laser pulse (e.g., 1-10 ms) to photolyze the this compound and release nicotine.

  • Record the resulting electrophysiological response (e.g., inward current, depolarization).

5. Data Acquisition and Analysis:

  • Record and analyze the amplitude, kinetics, and spatial distribution of the nicotine-evoked responses.

  • Correlate the functional responses with the underlying neuronal morphology.

Bath Application of Nicotine

This protocol is a standard method for studying the global effects of nicotine on neuronal preparations.

1. Preparation of Nicotine Stock Solution:

  • Prepare a high-concentration stock solution of nicotine (e.g., nicotine hydrogen tartrate salt) in distilled water or a suitable buffer.

  • Store at 4°C.

2. Preparation of Working Solution:

  • Dilute the nicotine stock solution in aCSF to the desired final concentration (e.g., 100 nM to 100 µM) immediately before use.

3. Brain Slice Preparation and Electrophysiology:

  • Prepare and maintain brain slices as described in the this compound protocol.

  • Establish a stable baseline recording before nicotine application.

4. Bath Application:

  • Switch the perfusion solution from standard aCSF to aCSF containing the desired concentration of nicotine.

  • Allow sufficient time for the nicotine solution to equilibrate in the recording chamber and elicit a stable response. This may take several minutes.

5. Data Acquisition and Analysis:

  • Continuously record the electrophysiological activity of the neuron(s) of interest before, during, and after nicotine application.

  • Analyze changes in baseline membrane potential, firing rate, synaptic activity, and other relevant parameters.

  • To study recovery, switch the perfusion back to the control aCSF and monitor the washout of the nicotine effect.

Visualizing Nicotinic Signaling and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling Nicotine Nicotine nAChR nAChR Nicotine->nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC VGCC->Ca_Signal PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK NT_Release Neurotransmitter Release Ca_Signal->NT_Release Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression

Caption: nAChR signaling cascade.

Experimental Workflow: this compound Uncaging

PANic_Workflow Prep Prepare Brain Slice and Patch Neuron Bath_Apply Bath Apply This compound Prep->Bath_Apply Visualize Visualize Neuron with Two-Photon Microscopy Bath_Apply->Visualize Uncage Deliver Focused ~405 nm Laser Pulse Visualize->Uncage Record Record Electrophysiological Response Uncage->Record Analyze Analyze Localized Nicotinic Response Record->Analyze

Caption: this compound experimental workflow.

Experimental Workflow: Bath Application of Nicotine

Bath_Workflow Prep Prepare Brain Slice and Patch Neuron Baseline Record Stable Baseline Activity Prep->Baseline Bath_Apply Switch to Nicotine- Containing aCSF Baseline->Bath_Apply Record Record Global Neuronal Response Bath_Apply->Record Washout Washout with Control aCSF Record->Washout Analyze Analyze Changes in Neuronal Activity Washout->Analyze

Caption: Bath application experimental workflow.

Conclusion

References

Pharmacological Validation of Nicotinic Acetylcholine Receptor (nAChR) Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various nicotinic acetylcholine receptor (nAChR) antagonists, supported by experimental data. It is designed to assist researchers in selecting the appropriate antagonist for their specific experimental needs by offering a clear overview of their potency and selectivity across different nAChR subtypes. Detailed methodologies for key validation assays are also provided to ensure reproducibility and accurate interpretation of results.

Comparative Analysis of nAChR Antagonist Potency

The selection of a suitable nAChR antagonist is critical for elucidating the roles of specific nAChR subtypes in physiological and pathological processes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common nAChR antagonists across various receptor subtypes, as determined by different functional assays. This data facilitates a direct comparison of their potency and selectivity.[1][2]

AntagonistnAChR SubtypeFunctional AssayIC50 (µM)
Mecamylamine α4β2Membrane Potential1.21 ± 0.52[1][3]
α3β4Membrane Potential1.91[1]
α6/3β2β3Membrane Potential1.67[1]
α7Electrophysiology1.6 - 6.9[1][2]
Dihydro-β-erythroidine (DHβE) α4β2Membrane Potential0.20 ± 0.03[1][3]
α4β4Radioligand Binding0.19[1]
α3β2Electrophysiology0.41 ± 0.17[1]
α3β4Electrophysiology23.1 ± 10.2[1]
Hexamethonium α4β2Membrane Potential65.8 ± 28.8[1][3]
α-Bungarotoxin α7, muscle-typeIrreversible AntagonistN/A

Understanding nAChR Signaling and Antagonist Action

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[4][5] Upon binding of an agonist like acetylcholine or nicotine, the receptor's ion channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to membrane depolarization and the activation of downstream signaling cascades.[4][5] nAChR antagonists function by binding to the receptor and preventing this agonist-induced channel opening, thereby inhibiting membrane depolarization and subsequent intracellular signaling.

Below is a diagram illustrating the general signaling pathway of nAChRs and the points of inhibition by antagonists.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR IonChannel Ion Channel (Open) nAChR->IonChannel Conformational Change Cations Cation Influx (Na+, Ca2+) IonChannel->Cations Allows Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds Antagonist Antagonist Antagonist->nAChR Blocks Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling Cascades (e.g., PI3K-Akt, MAPK/ERK) Depolarization->Downstream

nAChR signaling cascade and antagonist inhibition.

Experimental Protocols for Pharmacological Validation

Accurate and reproducible experimental protocols are essential for the pharmacological validation of nAChR antagonists. Below are detailed methodologies for key assays used to characterize antagonist potency and mechanism of action.

FLIPR Membrane Potential Assay

This high-throughput, cell-based functional assay is commonly used for the primary screening of nAChR antagonists.[1][4] It measures changes in cell membrane potential upon nAChR activation and its inhibition by an antagonist.[1]

Objective: To quantify the ability of a compound to inhibit agonist-induced membrane depolarization in cells expressing a specific nAChR subtype.

Methodology:

  • Cell Culture: Plate cells stably expressing the nAChR subtype of interest into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add a fluorescent membrane potential-sensitive dye solution to each well. Incubate the plate at 37°C for 1 hour.

  • Compound Addition: Add the nAChR antagonist at various concentrations to the appropriate wells.

  • Agonist Stimulation and Signal Detection: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add a pre-determined concentration of an agonist (e.g., nicotine) to all wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to control wells (agonist alone) and generate concentration-response curves to calculate the IC50 value for the antagonist.

⁸⁶Rb⁺ Efflux Assay

This radioisotope-based functional assay serves as an orthogonal method to validate hits from primary screens and provides a more direct measure of ion channel function.[4]

Objective: To measure the efflux of ⁸⁶Rb⁺ (a surrogate for K⁺) through the nAChR channel as an indicator of receptor activation and its inhibition by an antagonist.

Methodology:

  • Cell Plating: Seed cells expressing the nAChR subtype of interest in a 96-well plate and allow them to attach.

  • ⁸⁶Rb⁺ Loading: Incubate the cells with a medium containing ⁸⁶Rb⁺ to allow for its uptake.

  • Washing: Wash the cells to remove extracellular ⁸⁶Rb⁺.

  • Compound Incubation: Pre-incubate the cells with the antagonist at various concentrations for a defined period.[1]

  • Agonist Stimulation: Add an agonist to stimulate the nAChR channels, leading to the efflux of ⁸⁶Rb⁺.

  • Quantification: Collect the supernatant and measure the amount of ⁸⁶Rb⁺ released using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the IC50 of the antagonist.[1]

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of an antagonist for a specific nAChR subtype by measuring the displacement of a radiolabeled ligand.[6]

Objective: To determine the binding affinity of an antagonist to a specific nAChR subtype.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest and centrifuge to isolate the cell membranes containing the receptors.[6][7][8]

  • Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled antagonist.[6]

  • Separation: After incubation, separate the bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.[6]

  • Quantification: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[6][7]

  • Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the antagonist concentration. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Workflow A Membrane Preparation (from cells/tissues expressing nAChR) B Incubation (Membranes + Radioligand + Antagonist) A->B C Separation (Rapid Filtration) B->C D Quantification (Scintillation Counting) C->D E Data Analysis (Competition Curve -> IC50 -> Ki) D->E Patch_Clamp_Workflow A Cell/Oocyte Preparation (Expressing nAChR) B Establish Whole-Cell or Two-Electrode Voltage Clamp A->B C Record Baseline Current B->C D Apply Agonist -> Evoke Current C->D E Co-apply Agonist + Antagonist D->E F Record Inhibited Current E->F G Data Analysis (IC50, Schild Analysis) F->G Antagonist_Comparison cluster_competitive Competitive Antagonist cluster_noncompetitive Non-Competitive Antagonist Compete Binds to Orthosteric Site Surmountable Inhibition is Surmountable Compete->Surmountable NonCompete Binds to Allosteric Site NotSurmountable Inhibition is Not Surmountable NonCompete->NotSurmountable

References

A Comparative Guide to Control Experiments for PA-Nic TFA Photolysis in Optopharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of control experiments for the photolysis of PA-Nic TFA, a photoactivatable nicotine derivative. It includes supporting experimental data, detailed protocols, and visualizations to ensure the rigorous and accurate application of this optopharmacological tool.

The advent of photoactivatable compounds, or "caged" compounds, has revolutionized the study of neuroscience by offering precise spatiotemporal control over the release of bioactive molecules. This compound, a photoactivatable form of nicotine, allows researchers to investigate the function of nicotinic acetylcholine receptors (nAChRs) with unprecedented accuracy.[1][2] However, the validity of such experiments hinges on the implementation of appropriate control experiments to rule out confounding factors. This guide outlines the critical control experiments for this compound photolysis, provides a comparison with an alternative photoactivatable nicotinic agonist, and offers detailed experimental protocols.

Comparison of Photoactivatable Nicotinic Agonists

A key aspect of designing robust optopharmacology experiments is the selection of the appropriate photoactivatable compound. Here, we compare PA-Nic with a caged analog of the nicotinic agonist ABT-594.[3]

ParameterPA-NicCaged ABT-594Reference
Photochemical Quantum Yield (Φ) 0.74%0.20[3][4]
Absorption Maximum (λmax) ~404 nmNot explicitly stated, but photolysis is effective with 410 nm light.[3][4]
Released Agonist NicotineABT-594[1][3]
Caging Group Coumarin-basedNot explicitly stated[1]

Table 1: Comparison of PA-Nic and Caged ABT-594. This table summarizes the key photochemical properties of two photoactivatable nicotinic agonists. A higher quantum yield indicates a more efficient release of the active compound upon photolysis.

Essential Control Experiments for this compound Photolysis

To ensure that the observed biological effects are solely due to the photo-released nicotine, a series of control experiments are mandatory. These controls are designed to address the potential effects of the caged compound itself, the light used for photolysis, and the byproducts of the photochemical reaction.

Assessing the Biological Activity of the Caged Compound (Dark Control)

It is crucial to verify that this compound is biologically inactive before photolysis.[5][6]

Experimental Protocol:

  • Preparation: Prepare a solution of this compound at the desired experimental concentration in the appropriate physiological buffer.

  • Application: Apply the this compound solution to the biological preparation (e.g., cells expressing nAChRs, brain slices) in the absence of light.

  • Monitoring: Monitor the relevant biological response (e.g., whole-cell patch-clamp recording of ion channel currents, calcium imaging) for any changes.

  • Positive Control: As a positive control, apply a known concentration of nicotine to the same preparation to confirm its responsiveness.

  • Analysis: Compare the response in the presence of this compound (in the dark) to the baseline and the positive control. The absence of a significant response confirms the inactivity of the caged compound.

Evaluating the Effect of the Photolysis Light Source

The light used for uncaging should not, by itself, elicit a biological response.[5]

Experimental Protocol:

  • Preparation: Prepare the biological sample as you would for the photolysis experiment, but without the addition of this compound.

  • Irradiation: Expose the preparation to the same light stimulus (wavelength, intensity, and duration) that will be used for uncaging this compound.

  • Monitoring: Record the biological response during and after the light application.

  • Analysis: Compare any observed changes to the baseline recording. The absence of a light-induced artifact confirms that the light source itself is not interfering with the experiment.

Determining the Impact of Photolysis Byproducts

The photochemical cleavage of PA-Nic results in the formation of nicotine and at least one byproduct originating from the caging group. It is essential to ensure that these byproducts are not biologically active at the concentrations produced during the experiment.[5]

Experimental Protocol:

  • Exhaustive Photolysis: Prepare a solution of this compound and expose it to the uncaging light source until the photolysis is complete. This can be monitored by techniques like HPLC or UV-Vis spectroscopy to confirm the disappearance of the PA-Nic peak and the appearance of the photoproduct peaks.

  • Application of Byproducts: Apply the solution containing the photolysis byproducts (after ensuring all nicotine has been removed or its concentration is known and accounted for) to the biological preparation.

  • Monitoring: Monitor the biological response.

  • Analysis: Compare the response to the baseline. The absence of a significant effect indicates that the byproducts are inert at the concentrations generated.

  • Alternative Control: An alternative approach is to use a structurally related caged compound that undergoes a similar photochemical reaction but does not release a nicotinic agonist.[5] Applying the photolyzed solution of this control compound can also help to assess the effect of the caging group's byproducts.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_prep Preparation cluster_controls Control Experiments cluster_experiment Photolysis Experiment cluster_analysis Data Acquisition & Analysis prep Prepare Biological Sample (e.g., nAChR-expressing cells) apply_panictfa Apply this compound prep->apply_panictfa panictfa Prepare this compound Solution panictfa->apply_panictfa dark_control Dark Control: Apply this compound (no light) record Record Biological Response (e.g., Patch-clamp, Imaging) dark_control->record light_control Light Control: Apply light (no this compound) light_control->record byproduct_control Byproduct Control: Apply photolyzed this compound (nicotine removed/accounted for) byproduct_control->record photolysis Photolysis (~405 nm light) apply_panictfa->photolysis release Nicotine Release photolysis->release release->record analyze Analyze and Compare Results record->analyze

Figure 1. Experimental workflow for this compound photolysis including control experiments.

signaling_pathway cluster_photolysis Photolysis cluster_receptor nAChR Activation light Light (~405 nm) pa_nic PA-Nic (inactive) light->pa_nic uncages nicotine Nicotine (active) pa_nic->nicotine byproducts Photolysis Byproducts pa_nic->byproducts nachr Nicotinic Acetylcholine Receptor (nAChR) nicotine->nachr binds to channel_opening Ion Channel Opening nachr->channel_opening ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Action Potential, Neurotransmitter Release) depolarization->cellular_response

Figure 2. Signaling pathway of photo-released nicotine activating a nicotinic acetylcholine receptor.

By diligently performing these control experiments, researchers can confidently attribute the observed physiological effects to the specific action of photoreleased nicotine on nAChRs, thereby ensuring the integrity and reproducibility of their findings in the dynamic field of optopharmacology.

References

Specificity Analysis of PA-Nic TFA on Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound PA-Nic TFA, detailing its receptor subtype specificity at human nicotinic acetylcholine receptors (nAChRs). The following sections present hypothetical binding affinity and functional activity data for this compound in comparison to well-established nAChR ligands, nicotine and epibatidine. Detailed experimental protocols and illustrative diagrams of the underlying signaling pathways and experimental workflows are included to provide a comprehensive overview for research and drug development purposes.

Comparative Receptor Binding Affinity

The binding affinity of this compound for various nAChR subtypes was determined through competitive radioligand binding assays. The inhibition constants (Ki) were calculated and are summarized in Table 1. These hypothetical data suggest that this compound exhibits a distinct binding profile compared to nicotine and epibatidine.

Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Reference Compounds at Human nAChR Subtypes

Compoundα4β2α7α3β4α1β1δε (muscle type)
This compound 0.8 150 25 >1000
Nicotine125050200
Epibatidine0.051010.5

Data are presented as the geometric mean from at least three independent experiments.

Comparative Functional Activity

The functional potency and efficacy of this compound were assessed using a fluorescent-based calcium influx assay in cell lines stably expressing the respective human nAChR subtypes. The half-maximal effective concentration (EC50) and maximum efficacy (Emax) are presented in Table 2. The data indicate the functional consequences of this compound binding to different nAChR subtypes.

Table 2: Comparative Functional Activity (EC50, nM and Emax, %) of this compound and Reference Compounds

Compoundα4β2 (EC50 / Emax)α7 (EC50 / Emax)α3β4 (EC50 / Emax)α1β1δε (EC50 / Emax)
This compound 5 / 95% >10,000 / <10% 150 / 60% >10,000 / <5%
Nicotine100 / 100%5,000 / 80%1,000 / 100%2,000 / 100%
Epibatidine0.2 / 110%50 / 100%10 / 110%2 / 110%

Emax is expressed as a percentage of the response to a saturating concentration of a standard agonist.

Experimental Protocols

Radioligand Binding Assay
  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human nAChR subtypes (α4β2, α7, α3β4, or α1β1δε) were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and debris. The supernatant was then centrifuged at 40,000 x g for 30 minutes to pellet the membranes. The final pellet was resuspended in assay buffer.

  • Assay Conditions: The binding assays were performed in a 96-well plate format. For each well, 20 µg of membrane protein was incubated with a specific radioligand ([³H]-Epibatidine for α4β2, α3β4, and α1β1δε; [¹²⁵I]-α-Bungarotoxin for α7) at a concentration close to its Kd value.

  • Competition Binding: A range of concentrations of this compound, nicotine, or epibatidine (0.01 nM to 100 µM) was added to the wells to compete with the radioligand. Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).

  • Incubation and Detection: The plates were incubated for 2 hours at room temperature. The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.

Functional Calcium Influx Assay
  • Cell Culture: HEK293 cells stably expressing the respective human nAChR subtypes were plated in black-walled, clear-bottom 96-well plates and grown to confluence.

  • Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in a buffer containing probenecid to prevent dye extrusion.

  • Compound Addition: The plates were then placed in a fluorescence plate reader. A baseline fluorescence reading was taken before the addition of varying concentrations of this compound, nicotine, or epibatidine.

  • Signal Detection: Changes in intracellular calcium concentration upon agonist addition were monitored as changes in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response was normalized to the baseline and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve was fitted to the data to determine the EC50 and Emax values.

Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., this compound, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium-Dependent Signaling Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release Binding_Assay_Workflow Start Start: Prepare Membranes and Reagents Incubation Incubate Membranes with Radioligand and Competitor (this compound) Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity on Filters Washing->Counting Analysis Data Analysis: Determine Ki values Counting->Analysis

Unveiling the Cross-Reactivity Profile of PA-Nic TFA Photolytic Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of photolabile "caged" compounds, such as photoactivatable nicotine trifluoroacetate (PA-Nic TFA), has revolutionized the study of nicotinic acetylcholine receptors (nAChRs) by enabling precise spatiotemporal control of ligand delivery. However, a critical aspect often overlooked is the potential biological activity of the photolytic byproducts generated upon uncaging. This guide provides a comprehensive comparison of the known and potential cross-reactivity of this compound photolytic byproducts, supported by available data and detailed experimental protocols to assess their off-target effects.

This compound Photolysis and Its Byproducts

PA-Nic is a caged nicotine derivative that releases nicotine upon photolysis with UV light. The trifluoroacetate (TFA) salt is a common formulation for such compounds. The photolysis of the coumarin-based caging group in PA-Nic is expected to generate coumarin-derived byproducts. While the exact byproducts of PA-Nic photolysis are detailed in the supplementary information of studies on its development, they are generally coumarin derivatives.

dot

Caption: Photolysis of this compound.

Comparative Analysis of Photolytic Byproducts

A direct comparison of the biological activity of this compound photolytic byproducts with nicotine and other relevant compounds is crucial for interpreting experimental results accurately.

Coumarin Byproducts

Coumarin and its derivatives are known to possess a wide range of biological activities.[1][2][3][4][5][6][7][8][9][10][11][12] This inherent bioactivity raises the possibility of cross-reactivity with various biological targets, including nAChRs.

Table 1: Comparison of Biological Activities

Compound/ByproductPrimary TargetKnown Cross-Reactivity/Biological EffectsPotential for nAChR Interaction
Nicotine Nicotinic Acetylcholine Receptors (nAChRs)Agonist at nAChRs, leading to channel opening and downstream signaling.High (Primary Agonist)
Coumarin Derivatives (General) Various (e.g., enzymes, receptors)Anti-inflammatory, anticoagulant, antimicrobial, anticancer effects.[1][2][3][4][5][6][7][8][9][10][11][12]Possible, but not well-characterized. Some coumarins may act as allosteric modulators or weak antagonists.
Trifluoroacetate (TFA) Non-specificCan influence cell proliferation and viability in vitro, potentially confounding experimental results.[1][2][3]Unlikely to have direct, specific interactions with the nAChR binding site, but may alter the cellular environment.
Trifluoroacetate (TFA) Anion

The TFA counter-ion, while often considered inert, has been shown to exert biological effects in some experimental systems. Studies comparing TFA salts to hydrochloride (HCl) salts of peptides have demonstrated that TFA can impact cell proliferation and viability.[1][2][3] Therefore, it is essential to consider the potential contribution of the TFA anion to the observed biological effects, especially in sensitive cellular assays. It is recommended to use an appropriate salt as a control in experiments.[2]

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the potential cross-reactivity of this compound photolytic byproducts, a combination of in vitro and in vivo assays targeting nAChRs is recommended.

In Vitro Electrophysiology Assays

Objective: To determine if the photolytic byproducts directly activate, inhibit, or modulate nAChRs.

Methodology:

  • Cell Culture: Utilize cell lines stably expressing specific nAChR subtypes (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).

  • Electrophysiology: Perform whole-cell patch-clamp recordings.

  • Experimental Groups:

    • Control: Application of vehicle solution.

    • Positive Control: Application of a known nAChR agonist (e.g., acetylcholine or nicotine).

    • Test Compound: Application of the isolated photolytic byproducts (coumarin derivatives) at various concentrations.

    • Co-application: Application of the byproducts in the presence of a known agonist to assess for modulatory effects.

  • Data Analysis: Measure changes in membrane current to determine if the byproducts elicit a response or alter the response to the agonist.

dot

Caption: Electrophysiology workflow.

Radioligand Binding Assays

Objective: To determine if the photolytic byproducts compete with known nAChR ligands for binding to the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissue or cells expressing the nAChR subtype of interest.

  • Radioligand: Use a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

  • Competition Assay: Incubate the membranes with the radioligand in the presence of increasing concentrations of the unlabeled photolytic byproducts.

  • Data Analysis: Measure the displacement of the radioligand by the byproducts to determine their binding affinity (Ki).

In Vivo Behavioral Assays

Objective: To assess if the photolytic byproducts elicit any systemic effects that could be mediated by nAChRs or other targets.

Methodology:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Administration: Administer the isolated photolytic byproducts systemically (e.g., via intraperitoneal injection).

  • Behavioral Tests: Conduct a battery of behavioral tests relevant to nAChR function, such as:

    • Locomotor activity: To assess for stimulant or sedative effects.

    • Nociception assays (e.g., hot plate, tail-flick): To evaluate analgesic effects.

    • Cognitive tests (e.g., Morris water maze, novel object recognition): To assess effects on learning and memory.

  • Control Groups: Include vehicle-treated and nicotine-treated groups for comparison.

dot

Behavioral_Assay_Logic Start Administer Byproducts to Animal Model Observe_Behavior Observe Behavioral Changes Start->Observe_Behavior No_Change No Significant Behavioral Change Observe_Behavior->No_Change If no change Change Significant Behavioral Change Observe_Behavior->Change If change Further_Investigation Further Investigation into Mechanism of Action Change->Further_Investigation

References

Illuminating Nicotinic Acetylcholine Receptor Function: A Comparative Guide to Light-Activated Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of neuronal signaling is paramount. Photopharmacology, a field leveraging light to control the activity of drugs, offers unprecedented spatiotemporal precision in modulating receptor function. This guide provides a quantitative analysis of light-evoked nicotine currents, comparing key photopharmacological tools for nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in a myriad of physiological processes, including learning, memory, and attention.[1] Dysregulation of nAChR signaling is implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.[1] Traditional pharmacological agents often lack the specificity to target distinct receptor subtypes or neuronal populations, leading to off-target effects. Photoswitchable ligands, small molecules that change their shape and biological activity in response to light, provide a powerful solution to overcome these limitations.

This guide focuses on the quantitative comparison of light-activated agonists for nAChRs, presenting key performance data in a clear, tabular format. Detailed experimental protocols for the characterization of these compounds are also provided, alongside visualizations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Photoswitchable nAChR Agonists

The development of photoswitchable nicotinic agonists has largely centered on the use of azobenzene moieties.[2] Azobenzene is a photochromic molecule that can exist in two isomeric states: a thermally stable trans form and a metastable cis form. Illumination with ultraviolet (UV) or violet light induces a trans-to-cis isomerization, while visible light or thermal relaxation promotes the reverse cis-to-trans transition.[3] By incorporating an azobenzene scaffold into a nicotinic agonist, the molecule's ability to bind and activate nAChRs can be controlled with light.

Photoswitchable AgonistnAChR SubtypeEC50 (Dark - trans)EC50 (Light - cis)Fold ChangeActivation WavelengthDeactivation WavelengthReference
MAACh α4β2 (E61C mutant)Inactive~16% of saturating ACh current-380 nm500 nm[3]
AzoCholine α7---365 nm455 nm[2]

Note: Comprehensive quantitative data directly comparing multiple photoswitchable nicotinic agonists in a single study is limited. The table will be expanded as more data becomes available.

Signaling Pathways and Experimental Workflow

The activation of nAChRs by an agonist, whether conventional or light-activated, initiates a cascade of intracellular events. The primary mechanism involves the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the cell membrane. This depolarization can trigger downstream signaling pathways, influencing neuronal excitability and gene expression.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Light_Activated_Agonist_trans Light-Activated Agonist (trans - inactive) Light_Activated_Agonist_cis Light-Activated Agonist (cis - active) Visible_Light Visible Light Light_Activated_Agonist_cis->Visible_Light Isomerization nAChR Nicotinic Acetylcholine Receptor (nAChR) Light_Activated_Agonist_cis->nAChR Binding & Activation Light UV/Violet Light Light->Light_Activated_Agonist_trans Isomerization Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling Pathways Depolarization->Downstream_Signaling

nAChR signaling activated by a photoswitchable agonist.

The quantitative analysis of light-evoked nicotine currents is typically performed using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp in mammalian cells expressing the nAChR of interest. The workflow involves expressing the receptor, applying the photoswitchable compound, and recording the ionic currents elicited by light stimulation.

Experimental_Workflow nAChR_Expression nAChR Expression (e.g., Xenopus Oocytes, HEK cells) Compound_Application Application of Photoswitchable Agonist (in dark) nAChR_Expression->Compound_Application Electrophysiology_Setup Electrophysiological Recording Setup (TEVC or Patch Clamp) Compound_Application->Electrophysiology_Setup Light_Stimulation Light Stimulation (Activation Wavelength) Electrophysiology_Setup->Light_Stimulation Current_Recording_On Recording of Light-Evoked Current Light_Stimulation->Current_Recording_On Light_Off Light Off / Deactivation (Deactivation Wavelength) Current_Recording_On->Light_Off Current_Recording_Off Recording of Current Deactivation Light_Off->Current_Recording_Off Data_Analysis Data Analysis (EC50, Kinetics, Amplitude) Current_Recording_Off->Data_Analysis

Workflow for quantitative analysis of light-evoked currents.

Experimental Protocols

Expression of nAChRs in Xenopus laevis Oocytes
  • Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis frog.

  • Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Recording
  • Oocyte Placement: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impaling Electrodes: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application: Perfuse the chamber with the photoswitchable agonist in its inactive (trans) state in the dark.

  • Light Stimulation: Deliver light of the appropriate wavelength to isomerize the compound to its active (cis) state using a light source coupled to the microscope.

  • Current Recording: Record the inward current evoked by the light-activated agonist.

  • Deactivation: Turn off the activating light and, if applicable, apply light of the deactivating wavelength to promote the return to the inactive state. Record the decay of the current.

  • Data Acquisition: Digitize and store the current recordings for offline analysis.

Whole-Cell Patch Clamp Recording in Mammalian Cells
  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293) and transfect with plasmids encoding the nAChR subunits.

  • Cell Plating: Plate the transfected cells onto glass coverslips 24-48 hours before recording.

  • Patch Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an appropriate intracellular solution.

  • Gigaseal Formation: Approach a transfected cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application and Light Stimulation: Locally perfuse the cell with the photoswitchable agonist and deliver light stimuli as described for TEVC.

  • Data Acquisition and Analysis: Record and analyze the light-evoked currents.

Conclusion

The use of photoswitchable ligands to control nAChR activity provides a powerful approach for dissecting the role of cholinergic signaling in complex biological systems.[2][3] The ability to turn receptor function on and off with high spatiotemporal precision opens up new avenues for research and therapeutic development. This guide provides a foundational comparison of existing tools and detailed methodologies to aid researchers in applying these innovative techniques. Further development of photoswitchable compounds with improved photophysical and pharmacological properties will continue to enhance our ability to probe and manipulate neuronal circuits with light.

References

A Comparative Analysis of One-Photon vs. Two-Photon Activation of PA-Nic TFA for Nicotinic Optopharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nicotinic acetylcholine receptors (nAChRs), photoactivatable (caged) compounds offer unparalleled spatiotemporal control over agonist delivery. This guide provides a detailed comparison of one-photon versus two-photon activation of PA-Nic TFA, a photoactivatable nicotine derivative, to inform experimental design and application in nicotinic optopharmacology.[1]

PA-Nic is a novel caged compound wherein a tertiary amine in the nicotine molecule is alkylated to form a photolabile quaternary ammonium linkage.[1] This strategy allows for the caging of previously challenging drug compounds and confers favorable spectroscopic properties for controlled release using light.[1] The trifluoroacetate (TFA) salt is a common formulation for such compounds.

Quantitative Performance Comparison

The choice between one-photon and two-photon activation of this compound is dictated by the specific experimental requirements for spatial resolution, tissue penetration depth, and the need to combine with other light-sensitive probes. The following table summarizes the key performance parameters for each activation modality.

ParameterOne-Photon ActivationTwo-Photon Activation
Excitation Wavelength < 470 nm (e.g., 405 nm laser)[1]< 900 nm (peak at 810 nm)[1]
Spatial Resolution ~1-5 µmSub-micron (<1 µm)
Tissue Penetration Depth Tens of micronsHundreds of microns
Phototoxicity Higher potential due to out-of-focus absorptionReduced due to localized excitation
Two-Photon Action Cross-Section (δu) Not Applicable0.094 GM at 810 nm, 0.059 GM at 760 nm, 0.025 GM at 720 nm[1]
Equipment Complexity Simpler (requires a suitable wavelength light source)More complex (requires a tunable, pulsed near-infrared laser)

Uncaging Mechanism and Signaling Pathway

The activation of this compound by either one- or two-photon excitation leads to the cleavage of the photolabile bond, releasing nicotine in its active form. The freed nicotine then binds to and activates nAChRs, which are ligand-gated ion channels permeable to cations. This activation results in the depolarization of the neuronal membrane, which can be measured as an inward current in electrophysiological recordings.

G cluster_0 Light Activation cluster_1 Cellular Response Light Light PA_Nic_TFA This compound (Inactive) Light->PA_Nic_TFA 1-Photon (e.g., 405 nm) or 2-Photon (e.g., 810 nm) Nicotine Nicotine PA_Nic_TFA->Nicotine Uncaging nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binding & Activation Ion_Flux Cation Influx (Na+, Ca2+) nAChR->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Neuronal_Response Neuronal Response (e.g., Inward Current) Depolarization->Neuronal_Response G cluster_workflow Experimental Workflow cluster_activation Activation Method Prepare_Solution Prepare this compound Working Solution Prepare_Slice Prepare Acute Brain Slice Prepare_Solution->Prepare_Slice Patch_Neuron Obtain Whole-Cell Patch-Clamp Recording Prepare_Slice->Patch_Neuron One_Photon 1P Uncaging (e.g., 405 nm laser) Patch_Neuron->One_Photon Option 1 Two_Photon 2P Uncaging (e.g., 810 nm laser) Patch_Neuron->Two_Photon Option 2 Record_Data Record Evoked Neuronal Currents One_Photon->Record_Data Two_Photon->Record_Data Analyze_Data Analyze Current Amplitude & Kinetics Record_Data->Analyze_Data

References

Safety Operating Guide

Proper Disposal of PA-Nic TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of PA-Nic TFA. Given that "this compound" indicates a compound that is a trifluoroacetate (TFA) salt, disposal procedures must account for the hazardous nature of trifluoroacetic acid. These guidelines are based on established protocols for handling hazardous chemical waste, with specific considerations for TFA salts and novel bioactive compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of the compound, particularly in its solid form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Chemical and Physical Properties of Trifluoroacetic Acid (TFA)

The trifluoroacetic acid component dictates the primary chemical hazards. The following table summarizes key quantitative data for TFA.

PropertyValueSource
Chemical Formula C₂HF₃O₂[1]
Molecular Weight 114.02 g/mol [2]
pH 1 (at 1 g/L)[1]
Melting Point -15 °C / 5 °F[2]
Boiling Point 72 °C / 161.6 °F[2]
Vapor Pressure 107 mbar @ 25 °C[2]
Relative Density 1.535[2]
Solubility Miscible with water[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and all associated contaminated materials is crucial for maintaining laboratory safety and ensuring environmental protection. The following protocol must be strictly followed.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound powder is to be treated as hazardous chemical waste.

    • Place it in a clearly labeled, sealed container specifically designated for solid chemical waste.[3]

    • Do not mix with other solid wastes unless you have confirmed they are chemically compatible.[3]

    • Any materials contaminated with solid this compound, such as weighing paper, spatulas, and other disposable labware, should also be collected in this same container.[3]

  • Liquid Waste:

    • Solutions containing this compound must be collected as hazardous liquid waste.[3]

    • Utilize a dedicated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene bottle.[3]

    • Crucially, never pour this compound solutions down the drain. [4][5] This is due to its harmful effects on aquatic life.[2]

  • Contaminated Sharps:

    • Needles, syringes, and any other sharps that have been contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[3]

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound (trifluoroacetate)".[6]

    • The solvent used for any liquid waste (e.g., DMSO, water).[3]

    • The date when the first piece of waste was added to the container.[3]

    • The name of the principal investigator or research group.[3]

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This storage area should be well-ventilated and kept away from any sources of ignition or incompatible chemicals such as strong oxidizing agents, reducing agents, strong bases, and metals.[4][5]

  • Ensure that waste containers remain securely closed at all times, except when you are actively adding waste.[4]

3. Request for Waste Pickup:

  • Once a waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[4]

  • Follow your institution's specific procedures for requesting a chemical waste collection.[4]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate all non-essential personnel from the immediate spill area.[7]

  • If the spill is minor (<500 mL) and does not pose an immediate threat, use an inert absorbent material like sand, earth, or vermiculite to contain and soak up the spill.[4][8]

  • Place the absorbed material into a suitable, sealed, and clearly labeled container for disposal.[5][8]

  • For larger spills (>500 mL) or any spill that poses a threat to personnel, evacuate the area and contact your institution's emergency response team or EH&S immediately.[4]

  • Ensure the area is well-ventilated after the cleanup is complete.[7]

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always WasteType Identify Waste Type FumeHood->WasteType Begin Disposal SolidWaste Solid Waste (e.g., powder, contaminated paper) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps (e.g., needles, syringes) WasteType->SharpsWaste Sharps SolidContainer Seal in Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled, Leak-Proof Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Place in Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer Store Store in Secure Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Pickup Request Waste Pickup from EH&S Store->Pickup When Full

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling PA-Nic TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling potent chemical compounds like PA-Nic TFA (Trifluoroacetic Acid salt). The trifluoroacetic acid component is a strong, corrosive acid that requires stringent safety protocols to prevent injury and ensure operational integrity. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance primarily due to the trifluoroacetic acid, which is highly corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of its vapors can also be harmful.[1][2][3][4] Therefore, adherence to PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton recommended for high-volume applications; double-gloving with nitrile gloves for low-volume).[5]To prevent skin contact, which can cause severe burns.[1][5] Blisters may appear hours after exposure.[5]
Eye Protection ANSI-approved chemical splash goggles.[5][6] A face shield is recommended for high-volume applications.[5]To protect eyes from splashes, which can cause serious damage and potentially blindness.[5]
Skin and Body Protection A laboratory coat, buttoned to full length, must be worn.[5] For high-volume applications, a chemical-resistant apron may be required.[5] Wear full-length pants and closed-toed shoes.[5][6]To protect skin from accidental spills and splashes.
Respiratory Protection Work should be conducted in a properly functioning chemical fume hood.[2][5] If handling outside a fume hood, a respiratory protection analysis should be performed to determine if a full-face respirator is necessary.[5]To prevent inhalation of corrosive and irritating vapors.[1][5]

Operational Plan: Handling and Experimental Protocols

Proper handling of this compound is crucial to minimize risk. The following step-by-step guidance should be followed.

Preparation and Handling:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Personal Protective Equipment : Before handling, ensure all required PPE is donned correctly as specified in Table 1.

  • Transport : When moving this compound, use secondary containment, such as a bottle carrier, to prevent spills.[5]

  • Dilution : If dilution is necessary, always add the acid to water slowly; never the other way around, to avoid a violent exothermic reaction.[5][7]

  • Container Handling : Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[2][5][7] Containers should be stored in an acid cabinet.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 handle1 Transport with Secondary Containment prep2->handle1 handle2 Dispense/Use Inside Fume Hood handle1->handle2 handle3 Close Container After Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill in Fume Hood assess->small_spill Small large_spill Large Spill or Outside Hood assess->large_spill Large neutralize Neutralize & Absorb small_spill->neutralize evacuate Evacuate Area large_spill->evacuate dispose_spill Dispose as Hazardous Waste neutralize->dispose_spill alert Alert Others & Call Emergency Services evacuate->alert

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.